Nickel perchlorate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
nickel(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Ni/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQBNKOPBDZKDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2NiO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065566 | |
| Record name | Nickel perchlorate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOLUBILITIES: 222.5 G/100 CC WATER AT 0 °C, 273.7 G/100 CC WATER AT 45 °C, SOL IN ALCOHOL, ACETONE, CHLOROFORM /HEXAHYDRATE/ | |
| Record name | NICKEL PERCHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
13637-71-3, 41743-88-8 | |
| Record name | Nickel perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, nickel salt | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel diperchlorate | |
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| Record name | NICKEL PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ8A24MEZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL PERCHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Nickel(II) Perchlorate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of nickel(II) perchlorate hexahydrate, a versatile precursor in coordination chemistry and materials science. This document details the chemical principles, experimental protocols, and safety considerations for the preparation and handling of this energetic material.
Introduction
Nickel(II) perchlorate hexahydrate, with the chemical formula Ni(ClO₄)₂·6H₂O, is a green, crystalline solid that is highly soluble in water and polar organic solvents.[1][2] Its utility stems from the weakly coordinating nature of the perchlorate anion, making it an excellent starting material for the synthesis of various nickel(II) complexes where the ligand of interest can readily displace the coordinated water molecules.[3] Applications of nickel(II) perchlorate and its derivatives are found in catalysis, electrochemistry, and the development of energetic materials.[3]
This guide presents two common methods for the synthesis of nickel(II) perchlorate hexahydrate, followed by a detailed protocol for the preparation of a representative coordination complex, tris(ethylenediamine)nickel(II) perchlorate.
Physicochemical Properties
A summary of the key physicochemical properties of nickel(II) perchlorate hexahydrate is presented in Table 1.
Table 1: Physicochemical Properties of Nickel(II) Perchlorate Hexahydrate
| Property | Value | References |
| Chemical Formula | Ni(ClO₄)₂·6H₂O | [4] |
| Molecular Weight | 365.68 g/mol | [4] |
| Appearance | Green crystalline solid | [4] |
| Melting Point | 140 °C | [5] |
| Solubility in Water | 259 g/100 mL | [2] |
| Density | 1.508 g/cm³ | [2] |
| CAS Number | 13520-61-1 | [4] |
Synthesis of Nickel(II) Perchlorate Hexahydrate
Two primary methods for the synthesis of nickel(II) perchlorate hexahydrate are the reaction of a nickel(II) salt with perchloric acid and a metathesis reaction. The former is generally preferred for its directness and high purity of the final product.
Method 1: Reaction of Nickel(II) Carbonate with Perchloric Acid
This method involves the neutralization of a basic nickel(II) salt, such as nickel(II) carbonate, with perchloric acid. The reaction proceeds with the evolution of carbon dioxide gas.
Reaction: NiCO₃ + 2HClO₄ + 5H₂O → Ni(ClO₄)₂·6H₂O + CO₂
Experimental Protocol:
-
Reagent Preparation: In a well-ventilated fume hood, carefully measure a stoichiometric amount of 70% perchloric acid.
-
Reaction: Slowly and cautiously add the perchloric acid to a suspension of nickel(II) carbonate in deionized water in a beaker, with constant stirring. The addition should be dropwise to control the effervescence.
-
Completion: Continue stirring until the evolution of carbon dioxide ceases and a clear green solution is obtained.
-
Concentration: Gently heat the solution on a water bath to concentrate it. Avoid overheating, as this can lead to the decomposition of the perchlorate.
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the green crystals of nickel(II) perchlorate hexahydrate by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.
Method 2: Metathesis Reaction
This method involves the reaction of aqueous solutions of nickel(II) sulfate and barium perchlorate. The insoluble barium sulfate precipitates, leaving the desired nickel(II) perchlorate in solution.[6]
Reaction: NiSO₄ + Ba(ClO₄)₂ → Ni(ClO₄)₂ + BaSO₄(s)
Experimental Protocol:
-
Solution Preparation: Prepare separate aqueous solutions of nickel(II) sulfate and barium perchlorate.
-
Reaction: Slowly add the barium perchlorate solution to the nickel(II) sulfate solution with constant stirring. A white precipitate of barium sulfate will form immediately.
-
Precipitation: Allow the mixture to stand for a sufficient time to ensure complete precipitation of barium sulfate.
-
Filtration: Separate the barium sulfate precipitate by gravity filtration.
-
Concentration and Crystallization: Concentrate the filtrate and induce crystallization as described in Method 1 (steps 4-8).
Synthesis of a Representative Coordination Complex: Tris(ethylenediamine)nickel(II) Perchlorate
To illustrate the utility of nickel(II) perchlorate hexahydrate as a precursor, the synthesis of tris(ethylenediamine)nickel(II) perchlorate is described. This complex is known for its vibrant purple color.[7]
Reaction: Ni(ClO₄)₂·6H₂O + 3(en) → --INVALID-LINK--₂ + 6H₂O
Experimental Protocol:
-
Dissolution: Dissolve a known mass of nickel(II) perchlorate hexahydrate in deionized water.
-
Ligand Addition: To the stirred nickel(II) perchlorate solution, slowly add a stoichiometric amount of ethylenediamine (en). A color change from green to purple should be observed.
-
Crystallization: Allow the solution to stand undisturbed. The less soluble tris(ethylenediamine)nickel(II) perchlorate will precipitate as purple crystals.
-
Isolation and Washing: Collect the purple crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Air-dry the crystals or dry them in a desiccator.
Characterization Data
The synthesized nickel(II) perchlorate hexahydrate can be characterized by various analytical techniques. A summary of expected characterization data is provided in Table 2.
Table 2: Characterization Data for Nickel(II) Perchlorate Hexahydrate
| Technique | Expected Results |
| Infrared (IR) Spectroscopy | Broad absorption band corresponding to O-H stretching of water of hydration. Strong, broad absorption band characteristic of the perchlorate anion (ClO₄⁻). |
| Raman Spectroscopy | A sharp, intense peak characteristic of the symmetric stretch of the perchlorate anion. |
| UV-Vis Spectroscopy | Absorption bands in the visible region characteristic of d-d transitions for an octahedral Ni(II) complex. |
Safety Considerations
Nickel(II) perchlorate hexahydrate is a strong oxidizing agent and should be handled with extreme care.[5][8][9] It can form explosive mixtures with combustible materials.[6] All work should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[1] Perchlorate salts are also potentially explosive and should be handled in small quantities.[10]
Logical Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis workflows.
Caption: Synthesis of Ni(ClO₄)₂·6H₂O via the perchloric acid method.
Caption: Synthesis of Ni(ClO₄)₂·6H₂O via the metathesis reaction.
Caption: Synthesis of --INVALID-LINK--₂ from Ni(ClO₄)₂·6H₂O.
References
- 1. Page loading... [guidechem.com]
- 2. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nickel(II) perchlorate hexahydrate | Cl2H12NiO14 | CID 15769463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 错误页 [amp.chemicalbook.com]
- 6. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 7. Tris(ethylenediamine)nickel perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Preparation of a Nickel(II) tetraazamacrocycle. [wwwchem.uwimona.edu.jm]
Unraveling the Structural Fabric of Anhydrous Nickel Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous nickel perchlorate, Ni(ClO₄)₂, is a compound of significant interest due to the high oxidizing potential of the perchlorate anion and the catalytic and electronic properties of the nickel(II) ion. Understanding its crystal structure is paramount for predicting its reactivity, stability, and potential applications in synthesis and materials science. This technical guide provides a comprehensive overview of the available structural information for anhydrous this compound, details its synthesis, and presents the spectroscopic data that forms the basis of our current understanding of its solid-state arrangement.
Synthesis of Anhydrous this compound
The preparation of anhydrous this compound is a challenging endeavor due to the hygroscopic nature of nickel(II) salts and the inherent instability of anhydrous perchlorates. The most effective reported method involves the reaction of anhydrous nickel(II) chloride with a powerful perchlorating agent, chlorine trioxide (Cl₂O₆) or its dimer, dichlorine hexoxide.[1] This method avoids the use of aqueous solutions, which would lead to the formation of hydrated this compound.
Experimental Protocol: Synthesis via Perchloration of Anhydrous Nickel(II) Chloride
This protocol is based on the general method reported by Pascal, et al. for the synthesis of anhydrous transition metal perchlorates.[1]
Materials:
-
Anhydrous nickel(II) chloride (NiCl₂)
-
Chlorine trioxide (Cl₂O₆)
-
A suitable inert solvent (e.g., dichloromethane, CH₂Cl₂)
-
Vacuum line apparatus
-
Schlenk flask or similar reaction vessel
Procedure:
-
Preparation of Reactants: Ensure that the nickel(II) chloride is strictly anhydrous, typically by heating under vacuum prior to use. Chlorine trioxide is a hazardous and reactive substance and should be prepared in situ or handled with extreme caution by experienced personnel.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous nickel(II) chloride in the inert solvent.
-
Perchloration: Cool the suspension to a low temperature (typically between -180°C and -80°C). Slowly add a stoichiometric amount of chlorine trioxide to the stirred suspension. The reaction is highly exothermic and must be controlled carefully.
-
Reaction Progression: Allow the reaction mixture to warm slowly to room temperature while stirring. The reaction progress can be monitored by observing the color change of the solid and the evolution of chlorine gas. The overall reaction is: NiCl₂(s) + 2 Cl₂O₆(l) → Ni(ClO₄)₂(s) + 2 Cl₂(g)
-
Isolation and Purification: After the reaction is complete, the solid anhydrous this compound product is isolated by filtration under an inert atmosphere. The product is then washed with the inert solvent to remove any unreacted starting materials or byproducts.
-
Drying: The final product is dried under high vacuum to remove any residual solvent.
Safety Precautions: Chlorine trioxide is a powerful oxidizing agent and can be explosive. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment. Anhydrous metal perchlorates are also strong oxidizers and can form explosive mixtures with organic compounds.
Structural Characterization
As of the latest literature review, a complete crystal structure of anhydrous this compound determined by single-crystal X-ray diffraction has not been published. However, spectroscopic data, primarily from vibrational (Infrared and Raman) and electronic spectroscopy, provides significant insight into its structure.
The seminal work by Pascal, Potier, and Zhang suggests a polymeric structure for anhydrous this compound. In this model, the nickel(II) ions are in a distorted octahedral environment, and the perchlorate groups act as bridging ligands.[1]
Spectroscopic Evidence
The vibrational spectra of anhydrous Ni(ClO₄)₂ show a splitting of the bands associated with the perchlorate ion (ν₃ and ν₄ modes), which is indicative of a lowering of the Td symmetry of the free ClO₄⁻ anion upon coordination to the metal center. The nature and extent of this splitting suggest that the perchlorate ion acts as a tridentate ligand, bridging between nickel centers.[1]
Electronic spectroscopy of anhydrous this compound is consistent with an octahedral coordination environment around the Ni(II) ion.[1]
| Spectroscopic Data for Anhydrous this compound | |
| Technique | Observation |
| Infrared Spectroscopy | Splitting of ClO₄⁻ vibrational modes |
| Raman Spectroscopy | Splitting of ClO₄⁻ vibrational modes |
| Electronic Spectroscopy | Bands consistent with octahedral Ni(II) |
Proposed Crystal Structure
Based on the available spectroscopic evidence, the proposed structure of anhydrous this compound consists of a three-dimensional polymeric network. In this network, each nickel(II) ion is octahedrally coordinated to six oxygen atoms. These oxygen atoms are provided by six different bridging perchlorate groups. Each perchlorate group, in turn, acts as a tridentate ligand, bridging three different nickel(II) centers. This extensive bridging leads to a rigid, polymeric solid.
Diagrams
Caption: Synthesis workflow for anhydrous this compound.
Caption: Logical flow from evidence to proposed structure.
Conclusion
While the definitive crystal structure of anhydrous this compound from single-crystal X-ray diffraction remains to be determined, a robust model based on spectroscopic evidence has been established. The compound is understood to be a polymeric material with octahedrally coordinated nickel(II) centers linked by tridentate bridging perchlorate ligands. The synthesis of this compound is challenging and requires handling of highly reactive and hazardous materials. Further research, particularly aimed at growing single crystals suitable for X-ray diffraction, is necessary to fully elucidate the precise atomic arrangement and provide a more detailed understanding of its structure-property relationships.
References
An In-depth Technical Guide to the Physical Properties of Nickel Perchlorate Hydrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel(II) perchlorate, Ni(ClO₄)₂, is an inorganic compound that exists in various states of hydration. These hydrates are of significant interest in coordination chemistry, catalysis, and materials science due to the properties conferred by the nickel(II) ion and the perchlorate anion. This guide provides a comprehensive overview of the core physical properties of nickel perchlorate hydrates, with a focus on quantitative data and the experimental protocols used for their characterization. The varying degrees of hydration significantly influence the compound's crystal structure, thermal stability, and spectroscopic signatures.
Hydration States of this compound
This compound is known to form several stable hydrates. The most common and well-characterized is the hexahydrate, Ni(ClO₄)₂·6H₂O. Other reported hydrates include the octahydrate, tetrahydrate, and dihydrate, in addition to the anhydrous form. The degree of hydration is dependent on the conditions of crystallization, including temperature and water activity.
The relationship between the common hydrates can be visualized as a dehydration process.
Physical Properties
The physical properties of this compound hydrates are summarized below. The data is most complete for the hexahydrate, with less information available for the other hydrated forms.
General Properties
| Property | Ni(ClO₄)₂·6H₂O | Ni(ClO₄)₂·4H₂O | Ni(ClO₄)₂·2H₂O | Anhydrous Ni(ClO₄)₂ |
| Molecular Formula | Ni(ClO₄)₂·6H₂O | Ni(ClO₄)₂·4H₂O | Ni(ClO₄)₂·2H₂O | Ni(ClO₄)₂ |
| Molecular Weight | 365.69 g/mol | 329.66 g/mol | 293.63 g/mol | 257.59 g/mol |
| Appearance | Green crystalline solid | - | - | Yellow solid |
| Solubility in Water | Very soluble | Soluble | Soluble | Reacts |
| Melting Point | 140 °C (decomposes) | - | - | Decomposes |
Crystallographic Data
The crystal structure of this compound hexahydrate has been determined by X-ray diffraction. The nickel ion is coordinated to six water molecules in an octahedral geometry, forming the complex cation [Ni(H₂O)₆]²⁺. The perchlorate ions are not directly coordinated to the nickel center but are present in the crystal lattice.
| Parameter | Ni(ClO₄)₂·6H₂O | --INVALID-LINK--₂·2H₂O |
| Crystal System | Orthorhombic (pseudohexagonal) | - |
| Space Group | Pmn2₁ | - |
| a (Å) | - | - |
| b (Å) | - | - |
| c (Å) | - | - |
| Ni-O bond length (Å) | ~2.06 | 2.054(1) |
Note: Detailed lattice parameters for the hexahydrate are not consistently reported across sources. The octahydrate structure consists of a hexaaquanickel(II) cation with two additional water molecules in the lattice.
Experimental Protocols
The characterization of this compound hydrates involves several key analytical techniques. The general workflows and methodologies are described below.
Synthesis of this compound Hydrates
A general workflow for the synthesis of this compound hydrates is depicted below. The specific hydrate obtained depends on the reaction and crystallization conditions.
Protocol for Ni(ClO₄)₂·6H₂O Synthesis:
-
Reaction: Nickel(II) carbonate (NiCO₃) or nickel(II) hydroxide (Ni(OH)₂) is slowly added to a stoichiometric amount of dilute perchloric acid (HClO₄) with constant stirring. The reaction should be performed in a fume hood due to the potential hazards of perchloric acid. The reaction is complete when the evolution of CO₂ (from carbonate) ceases or the solid hydroxide has completely dissolved.
-
Filtration: The resulting solution is filtered to remove any unreacted starting material or impurities.
-
Crystallization: The filtrate is then subjected to slow evaporation at room temperature or controlled cooling to induce crystallization. The formation of the hexahydrate is favored under these conditions.
-
Isolation: The resulting green crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried in a desiccator over a suitable drying agent.
X-ray Crystallography
Single-crystal or powder X-ray diffraction (XRD) is used to determine the crystal structure, lattice parameters, and phase purity of the hydrates.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head. For powder XRD, the sample is finely ground and placed in a sample holder.
-
Data Collection: The mounted sample is placed in an X-ray diffractometer. Data is collected at a controlled temperature, often at low temperatures (e.g., 100 K) to reduce thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and dehydration processes of the this compound hydrates.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Analysis: The crucible is placed in the TGA/DSC instrument. The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve shows mass loss as a function of temperature, indicating the loss of water molecules. The DSC curve shows the heat flow associated with thermal events such as dehydration (endothermic) and decomposition (exothermic).
Spectroscopic Analysis (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the water molecules and perchlorate ions, providing insights into their coordination and bonding within the crystal lattice.
Experimental Protocol:
-
Sample Preparation: For IR spectroscopy, the sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. For Raman spectroscopy, the crystalline sample is placed directly in the path of the laser beam.
-
Data Acquisition: IR spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹). Raman spectra are obtained by exciting the sample with a monochromatic laser source (e.g., 532 nm or 785 nm) and collecting the scattered light.
-
Spectral Interpretation: The vibrational bands corresponding to the O-H stretching and bending modes of water and the vibrational modes of the ClO₄⁻ anion are assigned to provide structural information.
Safety and Handling
This compound and its hydrates are strong oxidizing agents and should be handled with care. They can form explosive mixtures with organic materials and other reducing agents. Nickel compounds are also classified as potential carcinogens and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the key physical properties of various this compound hydrates, with a primary focus on the well-characterized hexahydrate. The provided tables and diagrams offer a structured overview of the quantitative data and experimental workflows relevant to researchers in chemistry and materials science. Further investigation is required to fully characterize the physical properties of the less common hydrates and to establish a complete phase diagram for the this compound-water system.
Solubility of Nickel(II) Perchlorate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of nickel(II) perchlorate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing known qualitative solubility information, detailed experimental protocols for determining solubility, and the coordination chemistry of nickel(II) perchlorate in organic media. This guide is intended to be a valuable resource for researchers utilizing nickel(II) perchlorate in organic synthesis, catalysis, and other applications where solubility is a critical parameter.
Introduction to Nickel(II) Perchlorate
Nickel(II) perchlorate, with the chemical formula Ni(ClO₄)₂, is an inorganic compound that typically exists as the hexahydrate, Ni(ClO₄)₂·6H₂O. It presents as green, odorless, crystalline solid.[1] As a powerful oxidizing agent, appropriate safety precautions must be taken during its handling and storage.[2] The solubility of this salt in non-aqueous solvents is a key factor in its application in various chemical reactions, including catalysis and the synthesis of coordination complexes.
Solubility Data
While nickel(II) perchlorate is known to be highly soluble in water, its solubility in organic solvents is less extensively documented in terms of precise quantitative measurements. The available information is summarized in the table below. It is important to note that most sources refer to the solubility of the hexahydrate form.
Table 1: Qualitative and Quantitative Solubility of Nickel(II) Perchlorate in Various Solvents
| Solvent | Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility | Temperature (°C) | Reference |
| Water | H₂O | 18.02 | Very Soluble | 259 g / 100 mL | 25 | |
| Methanol | CH₃OH | 32.04 | Soluble | Data not available | - | [2] |
| Ethanol | C₂H₅OH | 46.07 | Soluble | Data not available | - | [2] |
| Acetone | C₃H₆O | 58.08 | Soluble | Data not available | - | |
| Acetonitrile | C₂H₃N | 41.05 | Soluble | Data not available | - | |
| Chloroform | CHCl₃ | 119.38 | Soluble | Data not available | - | |
| Halocarbons | - | - | Insoluble | Data not available | - | [2] |
Note: The anhydrous form of nickel(II) perchlorate has a molar mass of 257.59 g/mol , while the more common hexahydrate has a molar mass of 365.68 g/mol .[2]
Coordination Chemistry in Organic Solvents
The dissolution of nickel(II) perchlorate in organic solvents involves the formation of coordination complexes between the nickel(II) ion and the solvent molecules. The nature of these interactions significantly influences the solubility and the reactivity of the nickel salt. In solvents like acetonitrile, nickel(II) ions form well-defined coordination complexes.[3][4] The perchlorate anion is generally considered to be a weakly coordinating anion, which often allows for the direct interaction of solvent molecules with the nickel center. This coordination is a key aspect of its utility in catalysis, where the solvent can play the role of a labile ligand.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, direct experimental determination is often necessary. The following sections outline established methodologies for determining the solubility of inorganic salts like nickel(II) perchlorate in organic solvents.
Isothermal Saturation Method
This gravimetric method is a fundamental technique for determining solubility.
Workflow Diagram:
Caption: Isothermal Saturation Workflow.
Detailed Protocol:
-
Preparation: Add an excess amount of nickel(II) perchlorate to a known volume of the organic solvent in a jacketed glass vessel connected to a constant temperature bath.
-
Equilibration: Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. Preliminary studies may be needed to determine the minimum equilibration time.[5]
-
Sampling: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a fine filter to avoid drawing up any solid particles.
-
Analysis: Transfer the sampled solution to a pre-weighed vial. Determine the mass of the solution. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the salt.
-
Calculation: Weigh the vial containing the dry nickel(II) perchlorate residue. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.
UV-Vis Spectrophotometry
This method is suitable for colored compounds like nickel(II) perchlorate and relies on the Beer-Lambert law.
Workflow Diagram:
Caption: UV-Vis Spectrophotometry Workflow.
Detailed Protocol:
-
Calibration Curve: Prepare a stock solution of nickel(II) perchlorate in the desired organic solvent with a precisely known concentration. From this stock solution, prepare a series of dilutions to create standards of varying, known concentrations. Measure the absorbance of each standard at the λmax for the nickel(II) complex in that solvent.[6][7] Plot absorbance versus concentration to generate a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution of nickel(II) perchlorate in the same solvent and allow it to equilibrate as described in the isothermal saturation method.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it quantitatively with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measurement and Calculation: Measure the absorbance of the diluted sample. Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.[8]
Safety and Handling
Nickel(II) perchlorate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is also classified as a carcinogen and a skin sensitizer.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.
GHS Hazard Pictograms:
Caption: GHS Hazard Symbols.
Conclusion
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Complexes of Nickel(II) with Acetonitrile. Coordination of Perchlorate | Semantic Scholar [semanticscholar.org]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kbcc.cuny.edu [kbcc.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Magnetic Landscape of Nickel Perchlorate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core magnetic properties of nickel perchlorate compounds, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Nickel(II) perchlorate, often in its hydrated forms, serves as a precursor for a diverse range of coordination complexes and polymers, each exhibiting unique magnetic behaviors. This document synthesizes key findings on their magnetic susceptibility, ordering phenomena, and the experimental methodologies used for their characterization, presenting a consolidated resource for the scientific community.
Core Magnetic Properties and Quantitative Data
Nickel(II) ions (Ni²⁺) in these compounds typically possess a d⁸ electron configuration, leading to a ground state with two unpaired electrons (S=1) in an octahedral environment. This intrinsic paramagnetism is the foundation of the diverse magnetic phenomena observed in this compound complexes. The magnetic behavior is highly sensitive to the coordination environment of the Ni²⁺ ion, including the nature of the ligands, the geometry of the complex, and the intermolecular interactions.
The following table summarizes the key quantitative magnetic data extracted from various studies on this compound compounds.
| Compound | χMT (cm³ K mol⁻¹) at 300 K | Effective Magnetic Moment (μeff) (B.M.) | Weiss Constant (θ) (K) | Magnetic Ordering | Reference |
| --INVALID-LINK--₂ | Not explicitly stated | Corresponds well with theoretical prediction | Not explicitly stated | Antiferromagnetic alignment at low temperatures | [1] |
| --INVALID-LINK--₂·nH₂O | 1.19 | 3.09 | Not explicitly stated | Paramagnetic with zero-field splitting | [2] |
| [Ni(hfac)₂(PyBTM)₂] | 2.12 | Not explicitly stated | Not explicitly stated | Ferromagnetic interaction between Ni(II) and radicals | [3][4] |
| --INVALID-LINK--₄(H₂O)₅ | 5.32 | Not explicitly stated | Not explicitly stated | Antiferromagnetic coupling within the cubane core | [5] |
Note: This table represents a summary of available data. For detailed experimental conditions and further parameters, please refer to the cited literature.
Experimental Protocols
The characterization of the magnetic properties of this compound compounds relies on a suite of sophisticated experimental techniques. The following section outlines the typical methodologies employed.
Synthesis of this compound Complexes
The synthesis of this compound complexes often involves the reaction of nickel(II) perchlorate hexahydrate with the desired organic ligands in a suitable solvent.
General Procedure:
-
A solution of nickel(II) perchlorate hexahydrate in a solvent (e.g., methanol, ethanol, or water) is prepared.
-
A stoichiometric amount of the organic ligand, dissolved in the same or a compatible solvent, is added to the this compound solution.
-
The reaction mixture is stirred, often with heating, for a specific duration to facilitate complex formation.
-
The resulting product is isolated by filtration, washed with an appropriate solvent to remove unreacted starting materials, and dried under vacuum.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.[2][3][6][7]
Magnetic Susceptibility Measurements
The magnetic susceptibility of this compound compounds is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.
General Procedure:
-
A polycrystalline sample of the compound is carefully weighed and placed in a gelatin capsule or other suitable sample holder.
-
The sample holder is mounted in the SQUID magnetometer.
-
The magnetic susceptibility is measured as a function of temperature, typically in the range of 2-300 K, under a constant applied magnetic field (e.g., 1000 Oe).[1]
-
The molar magnetic susceptibility (χM) is calculated from the measured susceptibility, and the data is often presented as a plot of χMT versus T.
-
Isothermal magnetization measurements (M vs. H) are also performed at low temperatures to probe for magnetic saturation and hysteresis.[1]
X-ray Crystallography
Single-crystal X-ray diffraction is a crucial technique for determining the precise molecular structure of this compound complexes, which is essential for interpreting their magnetic properties.
General Procedure:
-
A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).
-
The collected diffraction data are processed to determine the unit cell parameters and the space group.
-
The crystal structure is solved and refined using specialized software to obtain the atomic coordinates and other structural parameters.[2][3]
Visualizing Methodologies and Concepts
To further elucidate the experimental and logical frameworks discussed, the following diagrams are provided.
Conclusion
The magnetic properties of this compound compounds are a rich and active area of research. The versatility of nickel(II) perchlorate as a starting material allows for the synthesis of a wide array of coordination complexes with tunable magnetic behaviors, ranging from simple paramagnetism to complex magnetic ordering phenomena. A thorough understanding of these properties, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of new magnetic materials and for applications in fields such as molecular magnetism and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Energetic co-ordination compounds: synthesis, characterization and thermolysis studies on bis-(5-nitro-2H-tetrazolato-N2)tetraammine cobalt(III) perchlorate (BNCP) and its new transition metal (Ni/Cu/Zn) perchlorate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel and copper complexes of a new multidentate ligand: synthesis, characterization and magneto-structural investigations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of Nickel(II) Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of nickel(II) perchlorate, with a focus on its common hydrated form, nickel(II) perchlorate hexahydrate, Ni(ClO₄)₂·6H₂O. This document details the application of key spectroscopic techniques for the characterization of this compound, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy, as well as X-ray crystallography. Experimental protocols and quantitative data are presented to facilitate its identification, characterization, and use in research and development.
Core Spectroscopic and Crystallographic Data
The spectroscopic and crystallographic properties of nickel(II) perchlorate are summarized below. These tables provide a consolidated reference for the key quantitative data obtained from various analytical techniques.
Table 1: UV-Visible Spectroscopic Data for Aqueous [Ni(H₂O)₆]²⁺
The UV-Vis spectrum of an aqueous solution of nickel(II) perchlorate is characteristic of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. The observed absorption bands are due to d-d electronic transitions.
| Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment (d-d transition) |
| ~395 nm | ~5.2 | ³A₂g → ³T₁g(P) |
| ~656 nm | ~2.0 | ³A₂g → ³T₁g(F) |
| ~725 nm | ~2.2 | ³A₂g → ³T₂g(F) |
Note: The exact λmax and molar absorptivity values can be influenced by the concentration and the specific aqueous environment.
Table 2: Vibrational Spectroscopy Data for Nickel(II) Perchlorate Hexahydrate
The vibrational spectrum of Ni(ClO₄)₂·6H₂O is a combination of the vibrational modes of the perchlorate anion (ClO₄⁻), the coordinated water molecules (H₂O), and the Ni-O bonds.
| Infrared (IR) Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |
| ~3400 (broad) | - | ν(O-H) of coordinated H₂O |
| ~1630 | - | δ(H-O-H) of coordinated H₂O |
| ~1100 (very strong, broad) | ~934 (strong) | ν₃(F₂) - Asymmetric stretch of ClO₄⁻ |
| - | ~630 | ν₄(F₂) - Asymmetric bend of ClO₄⁻ |
| ~625 (strong) | - | ν₄(F₂) - Asymmetric bend of ClO₄⁻ |
| - | ~460 | ν₂(E) - Symmetric bend of ClO₄⁻ |
| ~462 | - | ν₂(E) - Symmetric bend of ClO₄⁻ |
| ~350 | ~352 | ν(Ni-O) stretch |
Note: The vibrational frequencies of the perchlorate ion can split due to interactions in the crystal lattice. The assignments are based on the Td symmetry of the free perchlorate ion.
Table 3: Crystallographic Data for Hexaaquanickel(II) Perchlorate and Related Compounds
| Parameter | Hexaaquanickel(II) Chlorate (--INVALID-LINK--₂) |
| Crystal System | Cubic |
| Space Group | Pa3 |
| a (Å) | 10.3159 |
| V (ų) | 1097.80 |
| Z | 4 |
| Coordination Geometry | Octahedral |
| Ni-O distance (Å) | ~2.054 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses of nickel(II) perchlorate are provided below.
Protocol 1: UV-Visible Spectroscopy of Aqueous Nickel(II) Perchlorate
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of an aqueous solution of nickel(II) perchlorate.
1. Materials and Equipment:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
2. Procedure:
-
Solution Preparation:
-
Accurately weigh a known mass of Ni(ClO₄)₂·6H₂O.
-
Dissolve the solid in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.1 M).
-
Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the range of 0.01 M to 0.1 M.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the wavelength range for scanning (e.g., 300 nm to 800 nm).
-
-
Measurement:
-
Fill a quartz cuvette with distilled water to be used as a blank.
-
Place the blank cuvette in the reference beam path of the spectrophotometer and record a baseline.
-
Rinse a sample cuvette with a small amount of the nickel perchlorate solution to be analyzed, then fill the cuvette.
-
Place the sample cuvette in the sample beam path and record the absorption spectrum.
-
Repeat the measurement for all prepared solutions.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at each λmax using the known concentrations (c) and path length (b = 1 cm).
-
Protocol 2: Infrared (IR) Spectroscopy of Solid Nickel(II) Perchlorate Hexahydrate
This protocol describes the preparation of a KBr pellet for the analysis of solid nickel(II) perchlorate hexahydrate by Fourier-Transform Infrared (FTIR) spectroscopy.
1. Materials and Equipment:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
2. Procedure:
-
Sample Preparation:
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.
-
Add a very small amount of the nickel(II) perchlorate hexahydrate sample (approx. 1-2 mg) to the KBr.
-
Thoroughly grind the mixture until a fine, homogeneous powder is obtained. The hygroscopic nature of this compound requires this step to be performed in a low-humidity environment if possible.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture to the pellet press die.
-
Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and assign the characteristic absorption bands.
-
Protocol 3: Raman Spectroscopy of Solid Nickel(II) Perchlorate Hexahydrate
This protocol details the acquisition of a Raman spectrum for solid nickel(II) perchlorate hexahydrate.
1. Materials and Equipment:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Microscope slide or other suitable sample holder
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)
2. Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline nickel(II) perchlorate hexahydrate onto a microscope slide.
-
-
Instrument Setup:
-
Turn on the Raman spectrometer and allow the laser to stabilize.
-
Place the sample slide on the microscope stage.
-
Focus the laser onto the sample using the microscope objective.
-
-
Measurement:
-
Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Analysis:
-
Process the spectrum to remove any background fluorescence, if necessary.
-
Identify and assign the characteristic Raman shifts.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of nickel(II) perchlorate.
References
Unraveling the Structural Transformations of Nickel Perchlorate Hydrate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the phase transitions inherent in nickel perchlorate hydrate, with a particular focus on the hexahydrate form, Ni(ClO₄)₂·6H₂O. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the material's thermal behavior and structural dynamics. This document synthesizes quantitative data from various experimental studies, outlines detailed methodologies, and provides visual representations of the transition processes.
Quantitative Analysis of Phase Transitions
This compound hexahydrate exhibits a series of structural phase transitions upon heating, which have been characterized by techniques such as adiabatic calorimetry. These transitions are marked by distinct changes in the heat capacity of the material, indicating alterations in its crystal lattice and molecular arrangement. The thermodynamic parameters associated with these transitions are crucial for understanding the stability and behavior of the compound under varying temperatures.
| Transition Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Associated Structural Change | Experimental Method |
| 311.40 ± 0.93 | Data not available | 9.46 ± 0.63[1] | Subtle structural rearrangement | Adiabatic Calorimetry[1] |
| 361.05 ± 0.01 | Data not available | 25.19 ± 0.54[1] | Significant structural transformation | Adiabatic Calorimetry[1] |
Note: Enthalpy change (ΔH) values were not explicitly provided in the cited literature. The entropy change was converted from cal/mol·K to J/mol·K.
Crystal Structure and its Thermal Evolution
At ambient temperatures, this compound hexahydrate possesses a pseudohexagonal crystal structure, belonging to the space group P6₃mc.[2] This structure is characterized by a three-component orthorhombic twinning with a space group of Pmn2₁.[2] The nickel ion is coordinated by six water molecules, forming the complex cation [Ni(H₂O)₆]²⁺.
Upon heating, the crystal lattice undergoes transformations. X-ray diffraction studies have revealed that at higher temperatures, there is a slight deviation in the b/a ratio of the three twinned orthorhombic cells.[2] This leads to a splitting of diffraction spots, which merge back into single spots upon cooling to room temperature, indicating a reversible structural change.[2]
Experimental Protocols
A variety of analytical techniques are employed to investigate the phase transitions of this compound hydrate. The following sections detail the generalized experimental protocols for the key methods cited.
Adiabatic Calorimetry
Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature, allowing for the detection of thermal anomalies associated with phase transitions.
Methodology:
-
A precisely weighed sample of crystalline this compound hexahydrate is placed in a calorimeter vessel.
-
The calorimeter is cooled to the starting temperature, typically liquid nitrogen temperature, and then heated in a controlled, stepwise manner.
-
Heat is supplied to the sample in small, known increments, and the resulting temperature increase is measured once thermal equilibrium is reached.
-
The heat capacity is calculated from the amount of heat supplied and the corresponding temperature rise.
-
Measurements are taken over a wide temperature range to identify any sharp increases or peaks in the heat capacity curve, which correspond to phase transitions.
-
The enthalpy and entropy changes of the transitions are determined by integrating the anomalous heat capacity peaks.[1]
X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystal structure of a material and observing changes in that structure as a function of temperature.
Methodology:
-
Single crystals or a powdered sample of this compound hexahydrate are mounted on a goniometer.
-
For temperature-dependent studies, the sample is placed within a heating or cooling stage that allows for precise temperature control.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffraction pattern, consisting of a series of diffraction peaks at different angles, is recorded by a detector.
-
The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters and the arrangement of atoms within the unit cell.
-
By collecting diffraction patterns at various temperatures, changes in the crystal structure, such as alterations in lattice parameters or a change in crystal symmetry, can be monitored.[2]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a sensitive technique for detecting and characterizing species with unpaired electrons. In the context of this compound hydrate, it can be used to probe the local environment of the Ni²⁺ ions and detect changes that occur during phase transitions.
Methodology:
-
A small single crystal of this compound hexahydrate, often doped with a paramagnetic probe like Mn²⁺, is placed within a resonant cavity.
-
The sample is subjected to a constant microwave frequency and a varying magnetic field.
-
At specific magnetic field strengths, the unpaired electrons of the Ni²⁺ (or dopant) ions will absorb microwave radiation, resulting in an EPR spectrum.
-
The spectrum is recorded at different temperatures.
-
Changes in the shape, position, and splitting of the EPR signals can be correlated with structural phase transitions that alter the local symmetry around the paramagnetic centers.[1]
Visualization of Phase Transition Pathway
The following diagram illustrates the sequential nature of the phase transitions in this compound hexahydrate as a function of temperature.
Caption: Phase transition sequence of Ni(ClO₄)₂·6H₂O.
Experimental Workflow for Phase Transition Analysis
The logical flow of experimentation to fully characterize the phase transitions of this compound hydrate is depicted below.
Caption: Workflow for characterizing phase transitions.
References
The Emergence of Nickel Perchlorate as a Versatile Catalyst in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the development of efficient and selective catalytic systems is paramount. Nickel(II) perchlorate, particularly in its hexahydrated form (Ni(ClO₄)₂·6H₂O), has emerged as a powerful and versatile Lewis acid catalyst for a variety of synthetic transformations.[1][2][3] Its accessibility, relatively low cost, and unique reactivity profile have positioned it as an attractive alternative to more expensive precious metal catalysts.[4] This technical guide provides an in-depth overview of the discovery and application of nickel perchlorate's catalytic activity, focusing on key reaction classes, experimental methodologies, and mechanistic insights.
Core Catalytic Applications
This compound has demonstrated significant catalytic efficacy in several key areas of organic synthesis, primarily leveraging its Lewis acidic nature to activate substrates and facilitate bond formation.
Cycloaddition Reactions
This compound has proven to be a highly effective catalyst for various cycloaddition reactions, enabling the construction of complex cyclic frameworks.
A notable application of this compound is in catalyzing [3+2] cycloaddition reactions. For instance, the reaction of N-tosylaziridines with aldehydes proceeds efficiently in the presence of Ni(ClO₄)₂, leading to the formation of highly substituted 1,3-oxazolidines with high diastereoselectivity and regioselectivity.[1] This transformation occurs via a selective carbon-carbon bond cleavage of the aziridine ring. Similarly, Ni(ClO₄)₂·6H₂O catalyzes the regioselective and diastereoselective [3+2]-annulations of aryl oxiranyl-dicarboxylates with indoles through a selective C-C bond cleavage of the oxirane, affording 1H-furo[3,4-b]indoles in good to excellent yields under mild conditions.[1]
Another significant [3+2] cycloaddition involves the reaction of N-substituted indoles with donor-acceptor cyclopropanes to synthesize cyclopenta[b]indoles. This nickel-catalyzed formal cycloaddition is regio- and diastereoselective, providing the desired products in high yields.[5]
In a remarkable display of catalytic control, this compound, in conjunction with a chiral ligand, can catalyze regiodivergent asymmetric cycloadditions of α,β-unsaturated carbonyl compounds.[2][5] By switching between photochemical and thermal conditions, the same catalytic system can be directed to produce either [2+2] or [2+4] cycloadducts with high diastereo- and enantioselectivity.[2][5] This dual reactivity underscores the versatility of the this compound catalytic system.
Arylation of Aromatic Aldehydes
This compound is an efficient catalyst for the addition of arylboronic acids to aromatic aldehydes, yielding diarylmethanols.[1] The reaction proceeds smoothly in the presence of a base and a catalytic amount of Ni(ClO₄)₂·6H₂O.[1]
Hetero-Diels-Alder Reactions
The catalytic activity of this compound extends to hetero-Diels-Alder reactions. In combination with chiral bis(oxazoline) and bis(imine) ligands, this compound catalyzes the highly enantioselective hetero-Diels-Alder reactions of thiabutadienes to produce optically active dihydrothiopyrans.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for key reactions catalyzed by this compound, as reported in the literature.
| Reaction Type | Substrates | Catalyst System | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| [2+2] Cycloaddition | α,β-Unsaturated 2-acyl imidazole, Diene | 10 mol% Ni(ClO₄)₂·6H₂O, 12 mol% L1 | Blue LEDs (λmax = 455 nm) | 54 | 2:1 | 23 | [2][5] |
| [2+2] Cycloaddition | α,β-Unsaturated 2-acyl imidazole, Diene | 10 mol% Ni(ClO₄)₂·6H₂O, L4 | Blue LEDs (λmax = 455 nm) | 61 | 2:1 | 90 | [2][5] |
| [2+4] Cycloaddition | α,β-Unsaturated 2-acyl imidazole, Diene | 10 mol% Ni(ClO₄)₂·6H₂O, L4 | Thermal (dark) | 19 (side product) | - | - | [2][5] |
| [3+2] Annulation | Aryl oxiranyl-dicarboxylates, Indoles | Ni(ClO₄)₂·6H₂O | Mild | Good to Excellent | High | - | [1] |
| [3+2] Cycloaddition | N-Tosylaziridines, Aldehydes | Ni(ClO₄)₂ | Mild | - | High | - | [1] |
| Arylation | Aromatic aldehydes, Arylboronic acids | Ni(ClO₄)₂·6H₂O, Base | - | Good to Excellent | - | - | [1] |
Note: Specific yields, dr, and ee values are highly substrate-dependent. Please refer to the cited literature for detailed data on specific substrate combinations.
Experimental Protocols
General Procedure for Photochemical Asymmetric [2+2] Cycloaddition
The following is a general procedure adapted from the literature for the nickel-catalyzed photochemical asymmetric [2+2] cycloaddition of α,β-unsaturated 2-acyl imidazoles with dienes.[2][5]
-
Catalyst Preparation: A solution of Ni(ClO₄)₂·6H₂O (0.20 mmol) and the chiral ligand L4 (0.24 mmol) in acetonitrile (10 mL for a 20 mM solution or 5.0 mL for a 40 mM solution) is stirred at 25 °C for 1 hour. This freshly prepared solution is used for the catalytic reaction.
-
Reaction Setup: A dried 10 mL Schlenk tube is charged with the α,β-unsaturated 2-acyl imidazole (0.20 mmol), the diene substrate (0.60 mmol), the chiral nickel catalyst solution (1.0 mL of the 20 mM or 40 mM solution), and additional acetonitrile (3.0 mL).
-
Degassing: The reaction mixture is degassed using three freeze-pump-thaw cycles.
-
Irradiation: The Schlenk tube is then irradiated with a 24 W blue LED lamp (λmax = 455 nm) at a controlled temperature.
-
Workup and Purification: Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclobutane product.
Mechanistic Insights and Visualizations
The catalytic activity of this compound is primarily attributed to its function as a Lewis acid.[1] The nickel(II) center coordinates to a heteroatom (typically oxygen or nitrogen) on the substrate, thereby activating it towards nucleophilic attack or cycloaddition.
Proposed Catalytic Cycle for [3+2] Cycloaddition of Indoles and Donor-Acceptor Cyclopropanes
The following diagram illustrates a plausible mechanism for the nickel-catalyzed formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes.
Caption: Proposed catalytic cycle for the Ni(II)-catalyzed [3+2] cycloaddition.
Experimental Workflow for Catalyst Screening and Reaction Optimization
The development of a successful catalytic protocol often involves a systematic workflow of screening and optimization. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for catalytic reaction development.
Conclusion
This compound has established itself as a valuable and versatile catalyst in organic synthesis. Its ability to act as a potent Lewis acid enables a range of important transformations, including various cycloaddition reactions and arylations. The development of asymmetric variants, particularly in regiodivergent cycloadditions, highlights the potential for fine-tuning the catalytic system to achieve high levels of stereocontrol. For researchers in drug development and other areas of chemical synthesis, this compound offers a cost-effective and powerful tool for the construction of complex molecular architectures. Further exploration of its catalytic potential and mechanistic pathways will undoubtedly lead to the discovery of new and innovative synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Ni(II)-catalyzed asymmetric alkenylations of ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Nickel(II) Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Methodological & Application
Application Notes and Protocols: Nickel Perchlorate as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) perchlorate, particularly its hexahydrate form [Ni(ClO₄)₂·6H₂O], has emerged as a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its utility stems from its ability to activate substrates through the coordination of the nickel(II) ion, facilitating bond formation and cleavage. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by nickel perchlorate and other related simple nickel(II) salts, which exhibit similar catalytic activity. The information presented is intended to guide researchers in leveraging the catalytic potential of nickel(II) salts in their synthetic endeavors.
Key Applications
Nickel(II) salts have demonstrated catalytic efficacy in several important organic reactions, including:
-
Synthesis of Bis(indolyl)methanes: A crucial class of compounds in medicinal chemistry, often synthesized through the electrophilic substitution of indoles with carbonyl compounds.
-
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.
-
Synthesis of α-Aminonitriles: An important pathway to α-amino acids and other nitrogen-containing compounds, typically achieved through the Strecker reaction.
Application 1: Synthesis of Bis(indolyl)methanes
The synthesis of bis(indolyl)methanes and their derivatives is of significant interest due to their wide range of biological activities. Nickel(II) salts have proven to be efficient catalysts for the condensation of indoles with aldehydes and ketones. While a specific protocol for this compound was not available in the reviewed literature, the following protocol using nickel(II) iodide provides a representative and effective methodology.
General Reaction Scheme
Caption: General synthesis of bis(indolyl)methanes.
Quantitative Data for Nickel(II) Iodide Catalyzed Synthesis of Bis(indolyl)methanes[1]
| Entry | Aldehyde (R) | Product | Yield (%) | Time (h) |
| 1 | C₆H₅ | 3a | 97 | 4 |
| 2 | 4-F-C₆H₄ | 3b | 98 | 4 |
| 3 | 4-Cl-C₆H₄ | 3c | 98 | 4 |
| 4 | 4-Br-C₆H₄ | 3d | 96 | 4.5 |
| 5 | 4-NO₂-C₆H₄ | 3e | 95 | 5 |
| 6 | 4-OCH₃-C₆H₄ | 3f | 96 | 4 |
| 7 | 3-NO₂-C₆H₄ | 3g | 96 | 5 |
| 8 | 2-Cl-C₆H₄ | 3h | 95 | 4.5 |
| 9 | 2,4-diCl-C₆H₃ | 3i | 95 | 4.5 |
| 10 | C₄H₃S (2-Thienyl) | 3j | 92 | 4 |
Reaction Conditions: Indole (2 mmol), Aldehyde (1 mmol), NiI₂ (0.5 mmol) in MDC (10 vol) at room temperature.
Experimental Protocol: Synthesis of Bis(indolyl)methanes using Nickel(II) Iodide[1]
-
Reaction Setup: To a round-bottom flask, add indole (2.0 mmol), the corresponding aldehyde (1.0 mmol), and nickel(II) iodide (0.5 mmol).
-
Solvent Addition: Add dichloromethane (MDC, 10 volumes) to the flask.
-
Reaction: Stir the resulting heterogeneous mixture at room temperature for the time specified in the table (typically 4-5 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water (10 volumes) to the reaction mixture.
-
Extraction: Extract the product with an additional 5 volumes of MDC. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the obtained residue by silica gel column chromatography using a mixture of ethyl acetate and hexane to afford the pure bis(indolyl)methane derivative.
Application 2: Michael Addition of Active Methylene Compounds
The Michael addition is a cornerstone of C-C bond formation in organic synthesis. Nickel(II) perchlorate, in combination with a chiral ligand, has been shown to catalyze the enantioselective Michael addition. For a more general application, simple nickel(II) salts can be employed as Lewis acid catalysts. The following protocol describes a general procedure for the nickel-catalyzed Michael addition of a β-dicarbonyl compound to an α,β-unsaturated ketone.[1]
General Reaction Scheme
Caption: General Michael addition reaction.
Quantitative Data for Nickel(II) Chloride Catalyzed Michael Addition[3]
| Entry | Chalcone Substituent (Ar) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 90 | 86 |
| 2 | 4-Cl-C₆H₄ | 88 | 85 |
| 3 | 4-F-C₆H₄ | 85 | 84 |
| 4 | 4-CH₃-C₆H₄ | 83 | 82 |
| 5 | 4-OCH₃-C₆H₄ | 84 | 83 |
| 6 | 2-Cl-C₆H₄ | 86 | 84 |
| 7 | 2-F-C₆H₄ | 85 | 83 |
| 8 | 3-NO₂-C₆H₄ | 91 | 87 |
| 9 | 4-NO₂-C₆H₄ | 89 | 88 |
Reaction Conditions: Chalcone (1.89 mmol), Diethyl malonate (2.26 mmol), NiCl₂ (10 mol%), (-)-Sparteine (10 mol%) in Toluene at 25 °C.
Experimental Protocol: Nickel-Catalyzed Michael Addition[3]
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 10 mol%) and (-)-sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours.
-
Reactant Addition: Slowly add the chalcone derivative (1.89 mmol) to the catalyst mixture and stir for an additional 30 minutes.
-
Nucleophile Addition: Add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry toluene (2 mL) slowly to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture to dryness in vacuo. Quench the residue with dilute HCl and extract with ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired Michael adduct.
Application 3: Synthesis of α-Aminonitriles (Strecker Reaction)
The Strecker synthesis is a classic multi-component reaction for the preparation of α-aminonitriles, which are valuable precursors to α-amino acids. While a specific protocol for this compound is not detailed in the available literature, Lewis acids are known to catalyze this transformation. The following is a general procedure for a Lewis acid-catalyzed Strecker-type reaction.
General Reaction Scheme
Caption: General three-component Strecker reaction.
Quantitative Data for Lewis Acid-Catalyzed Strecker Reaction
While specific data for this compound is limited, various Lewis acids are effective. The following table provides representative data for a Bi(NO₃)₃-catalyzed reaction, which is expected to be comparable to catalysis by other Lewis acids like this compound.
| Entry | Aldehyde (R¹) | Amine (R²) | Product | Yield (%) | Time (h) |
| 1 | C₆H₅ | C₆H₅ | 4a | 95 | 1.5 |
| 2 | 4-Cl-C₆H₄ | C₆H₅ | 4b | 96 | 1.5 |
| 3 | 4-NO₂-C₆H₄ | C₆H₅ | 4c | 92 | 2.0 |
| 4 | 4-OCH₃-C₆H₄ | C₆H₅ | 4d | 94 | 1.5 |
| 5 | C₆H₅ | 4-CH₃-C₆H₄ | 4e | 93 | 2.0 |
| 6 | 4-Cl-C₆H₄ | 4-CH₃-C₆H₄ | 4f | 95 | 1.5 |
| 7 | Cinnamaldehyde | C₆H₅ | 4g | 90 | 2.5 |
| 8 | C₆H₅ | Benzyl amine | 4h | 88 | 2.5 |
| 9 | 4-Cl-C₆H₄ | Benzyl amine | 4i | 90 | 2.0 |
Reaction Conditions: Aldehyde (1 mmol), Amine (1 mmol), TMSCN (1.2 mmol), Bi(NO₃)₃ (10 mol%) in acetonitrile at room temperature.
Experimental Protocol: General Lewis Acid-Catalyzed Strecker Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in acetonitrile (5 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O, 10 mol%) to the solution.
-
Cyanide Source Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Work-up: After completion of the reaction, pour the mixture into water and extract with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure α-aminonitrile.
Safety Precautions
Nickel compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). Perchlorate salts are strong oxidizing agents and can be explosive, especially when heated with organic materials. Reactions involving perchlorates should be conducted with caution, behind a safety shield, and on a small scale, especially during initial investigations. Cyanide reagents are highly toxic and should be handled in a well-ventilated fume hood.
Conclusion
This compound and related simple nickel(II) salts are effective and versatile Lewis acid catalysts for a range of important organic transformations. The protocols provided herein serve as a valuable resource for researchers looking to employ these catalysts in the synthesis of bis(indolyl)methanes, Michael adducts, and α-aminonitriles. The mild reaction conditions and high yields associated with these methods make them attractive for applications in academic research and industrial drug development.
References
The Versatility of Nickel Perchlorate in the Synthesis of Coordination Polymers: Applications and Protocols
Introduction
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. Their tunable structures and diverse functionalities have led to significant interest in various fields, including catalysis, gas storage, and materials science. Nickel(II) ions, with their versatile coordination geometries, are excellent candidates for constructing CPs. Nickel perchlorate, Ni(ClO₄)₂, serves as a common and effective source of Ni(II) ions for these syntheses. The perchlorate anion is weakly coordinating, which often allows the organic ligands to dictate the final structure of the polymer. However, under certain conditions, the perchlorate ion can also participate in coordination, leading to interesting structural motifs. This document provides detailed application notes and experimental protocols for the synthesis of nickel-based coordination polymers using this compound.
Applications of this compound-Based Coordination Polymers
Coordination polymers synthesized from this compound have shown promise in a variety of applications:
-
Catalysis: The well-defined and often porous structures of these CPs make them suitable as heterogeneous catalysts. The nickel centers can act as active sites for various organic transformations.
-
Magnetic Materials: The arrangement of nickel(II) ions within the polymer framework can lead to interesting magnetic properties, including single-molecule magnet behavior and magnetic ordering.
-
Gas Adsorption and Storage: By selecting appropriate organic linkers, it is possible to create porous CPs capable of adsorbing and storing gases such as hydrogen and carbon dioxide.
-
Luminescence: Some nickel-based CPs exhibit luminescent properties, making them potentially useful in sensing and optoelectronic applications.
Experimental Protocols
Here, we provide detailed protocols for the synthesis of three distinct nickel-based coordination polymers using this compound as the nickel source.
Protocol 1: Synthesis of a 1D Nickel(II) Coordination Polymer with 2-(2-Pyridyl)benzimidazole
This protocol describes the synthesis of a one-dimensional coordination polymer, --INVALID-LINK--₂·1.5H₂O, where PBI is the bidentate ligand 2-(2-pyridyl)benzimidazole.[1]
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
2-(2-Pyridyl)benzimidazole (PBI)
-
Methanol
-
Diethyl ether
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(2-pyridyl)benzimidazole (0.195 g, 1.0 mmol) in 20 mL of methanol with gentle heating and stirring.
-
In a separate beaker, dissolve nickel(II) perchlorate hexahydrate (0.122 g, 0.33 mmol) in 10 mL of methanol.
-
Slowly add the this compound solution to the ligand solution with continuous stirring.
-
The color of the solution should change, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Filter the resulting solution to remove any insoluble impurities.
-
Allow the filtrate to stand for slow evaporation at room temperature.
-
After several days, pale green crystals of the coordination polymer will form.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the crystals in a desiccator over silica gel.
Expected Yield: Approximately 75-85%
Protocol 2: Hydrothermal Synthesis of a 2D Nickel(II) Coordination Polymer with 5-Nitroisophthalic Acid and a Flexible Bis(imidazole) Ligand
This protocol details the hydrothermal synthesis of a two-dimensional coordination polymer, [Ni(NIPH)(bix)(H₂O)₂]n, where H₂NIPH is 5-nitroisophthalic acid and bix is 1,4-bis(imidazol-1-ylmethyl)benzene.[2]
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
5-Nitroisophthalic acid (H₂NIPH)
-
1,4-Bis(imidazol-1-ylmethyl)benzene (bix)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine nickel(II) perchlorate hexahydrate (0.073 g, 0.2 mmol), 5-nitroisophthalic acid (0.042 g, 0.2 mmol), and 1,4-bis(imidazol-1-ylmethyl)benzene (0.048 g, 0.2 mmol).
-
Add 10 mL of deionized water to the mixture.
-
Adjust the pH of the mixture to approximately 5.0 by adding a few drops of 0.1 M NaOH solution.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, slowly cool the autoclave to room temperature over a period of 24 hours.
-
Green block-shaped crystals of the coordination polymer will be formed.
-
Isolate the crystals by filtration, wash them thoroughly with deionized water and then with ethanol.
-
Dry the product in air.
Expected Yield: Approximately 60-70%
Protocol 3: Synthesis of a 1D Nickel(II) Coordination Polymer with a Pyridine-Azamacrocyclic Ligand
This protocol outlines the synthesis of a one-dimensional coordination polymer using a pre-functionalized pyridine-azamacrocycle (LCOOH) and this compound.[3]
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Pyridine-azamacrocycle with a carboxylic acid pendant arm (LCOOH)
-
Methanol
-
Acetonitrile
-
Diethyl ether
Procedure:
-
Synthesize the ligand LCOOH according to established literature procedures.
-
In a 50 mL Schlenk flask, dissolve LCOOH (58 mg, 0.17 mmol) in 20 mL of methanol.
-
Add nickel(II) perchlorate hexahydrate (64 mg, 0.18 mmol) to the ligand solution.
-
Stir and reflux the mixture for 30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting orange residue in a minimum amount of acetonitrile.
-
Place the acetonitrile solution in a small beaker and place this beaker inside a larger beaker containing diethyl ether for slow vapor diffusion.
-
Seal the outer beaker and allow it to stand at room temperature.
-
Dark orange crystals of the coordination polymer will form over a few days.
-
Collect the crystals by filtration, wash with diethyl ether, and air dry.
Expected Yield: Approximately 70-80%
Data Presentation
The following tables summarize key quantitative data for the synthesized nickel coordination polymers.
Table 1: Elemental Analysis Data
| Compound | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |
| --INVALID-LINK--₂·1.5H₂O | 53.38 | 53.25 | 3.74 | 3.68 | 15.93 | 15.81 |
| [Ni(NIPH)(bix)(H₂O)₂]n | 50.95 | 50.82 | 4.31 | 4.25 | 13.79 | 13.68 |
| --INVALID-LINK--₂·H₂O | 35.44 | 35.95 | 5.29 | 5.56 | 9.18 | 8.89 |
Table 2: Selected Infrared Spectroscopy Data (cm⁻¹)
| Compound | ν(N-H) / ν(O-H) | ν(C=N) / ν(C=O) | ν(ClO₄⁻) |
| --INVALID-LINK--₂·1.5H₂O | ~3400 (br) | 1610 | ~1100 (s, br) |
| [Ni(NIPH)(bix)(H₂O)₂]n | ~3450 (br) | 1625 | N/A |
| --INVALID-LINK--₂·H₂O | ~3426 (br) | 1726 | 1054 |
Table 3: Thermal Analysis Data
| Compound | Decomposition Onset (°C) | Mass Loss Event 1 (Assignment) | Mass Loss Event 2 (Assignment) |
| --INVALID-LINK--₂·1.5H₂O | ~150 °C | Loss of water | Decomposition of ligand |
| [Ni(NIPH)(bix)(H₂O)₂]n | ~200 °C | Loss of water | Decomposition of ligand |
| --INVALID-LINK--₂·H₂O | ~180 °C | Loss of water | Decomposition of ligand |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of the described coordination polymers.
Caption: Experimental workflow for the synthesis of the 1D Ni(II)-PBI coordination polymer.
Caption: Hydrothermal synthesis workflow for the 2D Ni(II)-NIPH-bix coordination polymer.
Caption: Synthesis workflow for the 1D Ni(II)-Pyridine-Azamacrocycle coordination polymer.
References
Application Notes and Protocols for Nickel Perchlorate in Electrochemical Studies and Electroplating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of nickel perchlorate in electrochemical studies and electroplating. The information is intended to guide researchers in setting up and conducting experiments, as well as in understanding the underlying principles of these processes.
Section 1: Nickel Electroplating from Perchlorate-Based Electrolytes
Nickel electroplating is a widely used surface finishing technique to enhance properties such as corrosion resistance, wear resistance, and appearance. While Watts baths are more common, perchlorate-based electrolytes offer an alternative for specific applications.
Application Overview
Nickel plating from a perchlorate bath can produce smooth, semi-bright to bright deposits. This process is suitable for applications requiring a uniform and protective nickel coating on various substrates, such as steel.
Data Presentation: Electroplating Bath Composition and Operating Parameters
The following table summarizes the recommended composition and operating conditions for a this compound electroplating bath.
| Parameter | Recommended Value | Notes |
| Bath Composition | ||
| Nickel (as perchlorate) | 29.2 g/L (0.50 M) | Primary source of nickel ions. |
| Perchloric Acid | 201.0 g/L (2 M) | Increases conductivity and influences deposit characteristics. |
| Ammonium Chloride | 60 - 120 g/L | Acts as a conducting salt and anode activator. |
| Operating Conditions | ||
| pH | 5.5 - 6.8 | Crucial for deposit quality; affects cathode efficiency and internal stress.[1] |
| Current Density | 1 - 5 A/dm² | Influences deposition rate, deposit morphology, and grain size.[2][3] |
| Temperature | 50 °C | Affects ion mobility, deposition rate, and deposit properties. |
Experimental Protocol: Nickel Electroplating
This protocol outlines the steps for preparing the electrolyte and performing nickel electroplating on a steel substrate.
1. Materials and Equipment:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Perchloric acid (HClO₄)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Depolarized nickel anode
-
Polished cold-rolled steel cathode (substrate)
-
Hull cell
-
DC power supply
-
Beaker or plating tank
-
Hot plate with magnetic stirrer
-
pH meter
-
Trichloroethylene (for degreasing)
-
Alkaline cleaning solution
-
Acid dip solution (e.g., dilute HCl)
-
Protective lacquer
2. Electrolyte Preparation:
-
Carefully dissolve 29.2 g of nickel (as perchlorate) in a portion of deionized water in a beaker.
-
Slowly and cautiously add 201.0 g of perchloric acid to the solution while stirring continuously. Caution: Perchloric acid is a strong oxidizing agent and must be handled with extreme care in a fume hood.
-
Dissolve 60-120 g of ammonium chloride in the solution.
-
Add deionized water to bring the final volume to 1 liter.
-
Adjust the pH of the solution to between 5.5 and 6.8 using small additions of dilute perchloric acid or a suitable base (e.g., nickel carbonate) while monitoring with a pH meter.
-
Heat the solution to the operating temperature of 50 °C.
3. Substrate Preparation:
-
Degrease the steel substrate by wiping it with trichloroethylene.
-
Perform alkaline electrocleaning to remove any remaining organic contaminants.
-
Rinse the substrate thoroughly with deionized water.
-
Dip the substrate in an acid solution to remove any oxide layers.
-
Rinse the substrate again with deionized water.
-
Apply a protective lacquer to the areas of the substrate that are not to be plated.
4. Electroplating Procedure:
-
Place the prepared nickel anode and steel cathode in the Hull cell or plating tank containing the heated electrolyte.
-
Connect the nickel anode to the positive terminal and the steel cathode to the negative terminal of the DC power supply.
-
Apply a current to achieve a current density in the range of 1-5 A/dm².
-
Continue the electroplating for the desired duration to achieve the target coating thickness.
-
After plating, turn off the power supply, remove the cathode, and rinse it thoroughly with deionized water.
-
Dry the plated substrate.
Visualization: Electroplating Workflow
Section 2: Electrochemical Studies of Nickel in Perchlorate Media
Electrochemical techniques such as cyclic voltammetry (CV) are powerful tools for investigating the redox behavior of species and understanding electrode processes. The use of this compound as an electrolyte or analyte allows for the study of nickel deposition, dissolution, and the influence of the perchlorate anion.
Application Overview
Electrochemical studies involving this compound are relevant for understanding the fundamental mechanisms of nickel electrodeposition, corrosion, and the electrochemical behavior of nickel-based materials. These studies can provide insights into reaction kinetics, thermodynamics, and the formation of surface films.
Data Presentation: Typical Cyclic Voltammetry Parameters
The following table provides typical experimental parameters for conducting cyclic voltammetry of a nickel electrode in a perchlorate-containing electrolyte.
| Parameter | Typical Value/Range | Notes |
| Electrolyte Composition | ||
| This compound | 0.01 - 0.1 M | Concentration of the electroactive species. |
| Supporting Electrolyte | 0.1 M Lithium/Sodium/Potassium Perchlorate | Ensures sufficient conductivity of the solution.[4] |
| Voltammetry Parameters | ||
| Working Electrode | Polished Nickel or Platinum | The electrode surface where the reaction of interest occurs.[2][4] |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential reference.[4] |
| Counter Electrode | Platinum wire or mesh | Completes the electrical circuit.[2][4] |
| Potential Range | -1.2 V to 1.0 V (vs. Ag/AgCl) | Should encompass the nickel deposition and stripping potentials. |
| Scan Rate | 20 - 100 mV/s | Affects the peak currents and shapes.[4] |
Experimental Protocol: Cyclic Voltammetry of this compound
This protocol describes the procedure for performing a cyclic voltammetry experiment to study the electrochemical behavior of nickel in a perchlorate electrolyte.
1. Materials and Equipment:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Lithium perchlorate (LiClO₄), Sodium perchlorate (NaClO₄), or Potassium perchlorate (KClO₄)
-
Deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Nickel or Platinum working electrode
-
Ag/AgCl or SCE reference electrode
-
Platinum wire counter electrode
-
Polishing materials (alumina slurry or diamond paste)
-
Argon or Nitrogen gas for deaeration
2. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in deionized water.
-
Prepare a stock solution of this compound (e.g., 0.1 M) by dissolving the appropriate amount of Ni(ClO₄)₂·6H₂O in the supporting electrolyte solution.
-
Create the desired concentration of the this compound test solution by diluting the stock solution with the supporting electrolyte.
-
Deaerate the test solution by bubbling with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.
3. Electrode Preparation:
-
Polish the working electrode surface to a mirror finish using progressively finer grades of alumina slurry or diamond paste.
-
Rinse the polished electrode thoroughly with deionized water and dry it.
4. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deaerated test solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate.
-
Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).
-
Analyze the voltammogram to identify the potentials for nickel deposition (cathodic peak) and stripping (anodic peak) and to determine peak currents.
Visualization: Logical Flow for Electrochemical Analysis
References
Application Notes and Protocols for Nickel Perchlorate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for organic reactions catalyzed by nickel(II) perchlorate. Nickel(II) perchlorate, particularly as its hexahydrate form (Ni(ClO₄)₂·6H₂O), has emerged as a versatile and efficient Lewis acid catalyst for a variety of synthetic transformations, offering mild reaction conditions and high yields. This compilation is intended to serve as a practical guide for researchers in organic synthesis and drug development.
[3+2] Cycloaddition of N-Tosylaziridines and Aldehydes for the Synthesis of 1,3-Oxazolidines
The nickel(II) perchlorate-catalyzed [3+2] cycloaddition of N-tosylaziridines with aldehydes provides a highly diastereoselective and regioselective route to substituted 1,3-oxazolidines. This reaction proceeds efficiently under mild conditions via a proposed azomethine ylide intermediate generated through the selective carbon-carbon bond cleavage of the aziridine ring.[1][2]
Experimental Protocol
A general procedure for this reaction is as follows:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Ni(ClO₄)₂·6H₂O (10 mol%).
-
Add the desired solvent (e.g., 1,2-dichloroethane (DCE) or CH₂Cl₂) (approximately 0.1 M concentration with respect to the aziridine).
-
To this solution, add the N-tosylaziridine (1.0 equivalent).
-
Finally, add the aldehyde (1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 1,3-oxazolidine product.
Quantitative Data
The following table summarizes the results for the cycloaddition of various N-tosylaziridines and aldehydes.
| Entry | Aziridine | Aldehyde | Solvent | Time (h) | Yield (%) | d.r. |
| 1 | Phenyl substituted | Benzaldehyde | DCE | 12 | 85 | >95:5 |
| 2 | Phenyl substituted | 4-Nitrobenzaldehyde | DCE | 12 | 92 | >95:5 |
| 3 | Phenyl substituted | 2-Naphthaldehyde | DCE | 24 | 88 | >95:5 |
| 4 | Methyl substituted | Benzaldehyde | CH₂Cl₂ | 24 | 75 | >95:5 |
Data adapted from representative procedures.
Proposed Catalytic Cycle
The proposed mechanism involves the coordination of the nickel catalyst to the aziridine, facilitating a C-C bond cleavage to form a nickel-coordinated azomethine ylide. This intermediate then undergoes a diastereoselective [3+2] cycloaddition with the aldehyde, followed by cyclization to yield the 1,3-oxazolidine product and regenerate the catalyst.[1]
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
Nickel(II) perchlorate hexahydrate serves as an efficient and environmentally friendly catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs) via the Biginelli condensation.[3][4] This method offers high yields, short reaction times, and a simple workup procedure under solvent-free conditions.[3]
Experimental Protocol
A typical experimental procedure is as follows:
-
In a round-bottom flask, combine the aldehyde (1.0 equivalent), the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.5 equivalents), and urea or thiourea (1.5 equivalents).
-
Add Ni(ClO₄)₂·6H₂O (10 mol%) to the mixture.
-
Heat the reaction mixture at 100 °C under solvent-free conditions for the specified time (typically 30-60 minutes), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the solidified mixture and stir.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data
The table below presents the results for the synthesis of various dihydropyrimidinones.
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Urea/Thiourea | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 50 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 45 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 60 | 88 |
| 4 | Benzaldehyde | Acetylacetone | Thiourea | 55 | 90 |
Data is representative of the cited literature.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the nickel perchlorate-catalyzed Biginelli reaction.
[3+2] Cycloaddition of Indoles and Donor-Acceptor Cyclopropanes
A regio- and diastereoselective formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes can be effectively catalyzed by nickel(II) perchlorate in the presence of a suitable ligand, such as rac-BINAP, to afford cyclopenta[b]indoles.[5]
Experimental Protocol
The general procedure for this cycloaddition is as follows:
-
In a dried Schlenk tube under an inert atmosphere, dissolve Ni(ClO₄)₂·6H₂O (10 mol%) and rac-BINAP (10 mol%) in 1,2-dichloroethane (DCE) to a concentration of 0.1 M with respect to the indole.
-
Add the N-substituted indole (1.0 equivalent) to the catalyst solution.
-
Add the donor-acceptor cyclopropane (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the indole is consumed, as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopenta[b]indole.
Quantitative Data
The following table summarizes the outcomes for the cycloaddition of various indoles and cyclopropanes.
| Entry | Indole | Cyclopropane | Time (h) | Yield (%) | d.r. |
| 1 | N-Benzylskatole | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 24 | 93 | 8.6:1 |
| 2 | N-Methylindole | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 48 | 85 | 5.0:1 |
| 3 | N-Benzylindole | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | 24 | 90 | 7.5:1 |
| 4 | N-Benzylskatole | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 24 | 88 | 8.0:1 |
Data is representative of the cited literature.[5]
Proposed Reaction Mechanism
The proposed mechanism, supported by ESI-MS studies, involves the formation of a nickel-cyclopropane complex, which undergoes ring-opening to form a zwitterionic intermediate. This intermediate is then attacked by the indole at the C3 position, followed by an intramolecular cyclization and proton transfer to afford the final product and regenerate the active nickel catalyst.[5]
Arylation of Carbonyl Compounds
Nickel(II) perchlorate, in the form of pre-formed complexes with specific ligands, can catalyze the asymmetric arylation of ketones with organoboronic acids to produce chiral tertiary alcohols.[6] While this specific protocol is for ketones, it provides a basis for the development of related arylations of aldehydes. A general procedure for the arylation of aryl ketones is provided below.
Experimental Protocol
-
To a Schlenk tube, add the aryl ketone (1.0 equivalent), the organoboronic acid (1.5 equivalents), the nickel(II) perchlorate ligand complex (e.g., NiL(ClO₄)₂) (10 mol%), and a base such as Na₃PO₄ (2.0 equivalents).
-
Add a suitable solvent, for example, 2,2,2-trifluoroethanol (TFE) (to make a ~0.2 M solution).
-
Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for the required time (e.g., 1 hour).
-
After cooling to room temperature, remove the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired tertiary alcohol product.
Quantitative Data
The following table shows representative results for the asymmetric arylation of aryl ketones.
| Entry | Ketone | Organoboronic Acid | Yield (%) | ee (%) |
| 1 | Acetophenone | Phenylboronic acid | 95 | 92 |
| 2 | 2-Acetylnaphthalene | 4-Methoxyphenylboronic acid | 93 | 94 |
| 3 | Propiophenone | Vinylboronic acid pinacol ester | 88 | 90 |
Data adapted from a representative procedure for aryl ketones.[6]
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals, especially perchlorate salts, which are potentially explosive and should be handled with care.
References
- 1. rsc.org [rsc.org]
- 2. Nickel(ii)-catalyzed diastereoselective [3+2] cycloaddition of N-tosyl-aziridines and aldehydesvia selective carbon–carbon bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchpublish.com [researchpublish.com]
- 4. Ni (ClO4)2.6H2O an Efficient Catalyst for One-Pot Synthesis of Dihydropyrimidinones, Muralidharan S, Rajasekhar M, International Journal of Interdisciplinary Research and Innovations, ISSN 2348-1218 (print), ISSN 2348-1226 (online), Research Publish Journals [researchpublish.com]
- 5. mdpi.com [mdpi.com]
- 6. Ni(II)-catalyzed asymmetric alkenylation and arylation of aryl ketones with organoborons via 1,5-metalate shift - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Nickel Perchlorate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nickel perchlorate, Ni(ClO₄)₂, is a versatile and highly reactive inorganic compound that serves as a valuable precursor and catalyst in various domains of materials science. Its utility stems from the Lewis acidity of the nickel(II) ion and the coordinating, yet labile, nature of the perchlorate anion. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of coordination polymers, energetic materials, and catalytic systems.
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound is an excellent starting material for the synthesis of coordination polymers and MOFs due to the weakly coordinating nature of the perchlorate anion, which can be easily displaced by organic ligands. This allows for the formation of diverse structural motifs with potential applications in gas storage, separation, and catalysis.
Application Note:
The synthesis of a 1D nickel(II) coordination polymer demonstrates the utility of this compound in constructing novel supramolecular architectures. The reaction of this compound with a multidentate organic ligand in a suitable solvent under controlled conditions yields crystalline coordination polymers. The choice of ligand and reaction conditions dictates the final topology and properties of the material.
Experimental Protocol: Synthesis of a 1D Ni(II) Coordination Polymer
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPT)
-
Potassium thiocyanate (KSCN)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve Ni(ClO₄)₂·6H₂O (0.1 mmol) in 10 mL of methanol.
-
In a separate flask, dissolve BPT (0.1 mmol) in 10 mL of methanol.
-
Add the BPT solution to the this compound solution with stirring.
-
Add an aqueous solution of KSCN (0.2 mmol in 5 mL of water) to the mixture.
-
Adjust the pH of the solution to acidic by adding a few drops of dilute perchloric acid.
-
Heat the resulting solution under reflux for 2 hours.
-
Allow the solution to cool slowly to room temperature.
-
Single crystals of the 1D coordination polymer, [Ni(MPT)(H₂O)(SCN)₂]n (where MPT is the hydrolyzed BPT ligand), will form over a few days.[1]
-
Filter the crystals, wash with a small amount of cold methanol, and air dry.
Quantitative Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 16.0718(5) Å, b = 11.0571(4) Å, c = 10.6401(4) Å, β = 90.889(2)° |
| Unit Cell Volume | 1890.60(11) ų |
Table 1: Crystallographic data for the 1D Ni(II) coordination polymer.[1]
Experimental Workflow:
Synthesis of Energetic Materials
This compound is a potent oxidizer and is used in the synthesis of energetic coordination compounds.[2] These materials are of interest for their potential applications as primary explosives or propellants. The combination of a nickel-amine complex cation with the perchlorate anion often results in compounds with high energy content and sensitivity.[2][3]
Application Note:
The synthesis of nickel hydrazine perchlorate (NHP) is a well-documented example of an energetic material derived from this compound.[4][5] This compound is highly sensitive to impact, friction, and heat, and its preparation should only be attempted by experienced professionals in a controlled environment.[4][5]
Experimental Protocol: Synthesis of Nickel Hydrazine Perchlorate (NHP)
Disclaimer: The synthesis of this material is extremely hazardous and should not be attempted without proper safety precautions and expertise.
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Plastic beakers and stirring rods
Procedure:
-
In a plastic beaker, dissolve a small quantity of Ni(ClO₄)₂·6H₂O (e.g., 40 mg, 0.11 mmol) in a minimal amount of deionized water (e.g., 50 µL).[5]
-
Slowly and carefully add hydrazine hydrate dropwise to the this compound solution with gentle stirring using a plastic rod.
-
A precipitate of nickel hydrazine perchlorate will form immediately.
-
Do not isolate large quantities of the product. The synthesis should be performed on a very small scale (<< 1 g).[4]
-
The product is highly sensitive and should be handled with extreme care.[4][5]
Quantitative Data:
| Property | Value |
| Chemical Formula | --INVALID-LINK--₂ |
| Crystal Density | 1.983 g cm⁻³ |
| Nitrogen Content | 33.52% |
| Enthalpy of Formation | 4.21 kJ·g⁻¹ |
Table 2: Properties of Nickel Hydrazine Perchlorate (NHP).[6]
Logical Relationship Diagram:
Catalysis in Organic Synthesis
This compound acts as a Lewis acid catalyst in a variety of organic transformations, including cycloadditions, annulations, and arylation reactions.[7][8] Its catalytic activity is attributed to the ability of the Ni(II) center to coordinate with substrates, thereby activating them for subsequent reactions.
Application Note:
A notable application of this compound is in the diastereoselective [3+2] cycloaddition of N-tosylaziridines and aldehydes. This reaction provides an efficient route to highly substituted 1,3-oxazolidines, which are important heterocyclic motifs in medicinal chemistry.
Experimental Protocol: Ni(ClO₄)₂-Catalyzed [3+2] Cycloaddition
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
N-tosylaziridine
-
Aldehyde
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk tube, add Ni(ClO₄)₂·6H₂O (10 mol%).
-
Add freshly activated 4 Å molecular sieves.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous CH₂Cl₂ (0.2 M) and stir the mixture for 10 minutes at room temperature.
-
Add the N-tosylaziridine (1.0 equiv) to the mixture.
-
Add the aldehyde (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | 92 | >20:1 |
| 2 | 4-Chlorobenzaldehyde | 95 | >20:1 |
| 3 | 2-Naphthaldehyde | 90 | >20:1 |
| 4 | Cinnamaldehyde | 85 | 15:1 |
Table 3: Substrate scope for the Ni(ClO₄)₂-catalyzed [3+2] cycloaddition.[8]
Experimental Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Uses for nickel (II) perchlorate hexahydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Nickel hydrazine perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanorh.com [nanorh.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel Perchlorate in Oxidative Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of nickel(II) perchlorate as an oxidizing agent and catalyst in chemical reactions. While a potent oxidant, its primary application in contemporary organic synthesis is often as a precursor for catalytically active nickel complexes rather than as a direct stoichiometric oxidant. This document details the synthesis of a nickel-perchlorate-derived catalyst and its application in the hydroxylation of aromatic compounds, alongside a discussion of its potential role in alcohol oxidation.
Introduction to Nickel(II) Perchlorate as an Oxidant
Nickel(II) perchlorate, Ni(ClO₄)₂, typically available as the hexahydrate --INVALID-LINK--₂, is a powerful oxidizing agent due to the high oxidation state of the chlorine atom in the perchlorate anion.[1] It is highly soluble in water and some polar organic solvents.[2] While its strong oxidizing properties are well-recognized, its use as a direct oxidant in organic synthesis is approached with caution due to the potential for explosive reactions, especially when in contact with organic materials or strong acids.[1]
In modern synthetic chemistry, nickel(II) perchlorate is more commonly employed as a Lewis acid catalyst or as a precursor for the synthesis of well-defined nickel complexes that serve as catalysts in various transformations, including oxidation reactions.
Catalytic Oxidation of Aromatic Hydrocarbons
Nickel(II) perchlorate is an effective precursor for the synthesis of nickel(II) complexes that can catalyze the hydroxylation of aromatic C-H bonds, a critical transformation in the synthesis of phenols. Phenols are key intermediates in the pharmaceutical and agrochemical industries.
Synthesis of a Nickel(II) Perchlorate-Based Catalyst
This protocol describes the synthesis of a monoanionic pentadentate N5 ligand-nickel(II) complex using nickel(II) perchlorate hexahydrate.
Experimental Protocol: Catalyst Synthesis
-
Ligand Solution Preparation: In a suitable flask, dissolve the monoamidate pentadentate N5 ligand (0.5 mmol) in methanol (1 mL).
-
Nickel(II) Perchlorate Solution: In a separate flask, dissolve Ni(ClO₄)₂·6H₂O (0.5 mmol) in methanol (1 mL).
-
Complexation: Add the methanolic solution of the ligand to the nickel(II) perchlorate solution with stirring.
-
Base Addition: To the reaction mixture, add triethylamine (TEA, 0.5 mmol).
-
Precipitation and Isolation: Stir the mixture for 1 hour. A pink precipitate of the nickel(II) complex will form.
-
Washing and Drying: Filter the precipitate through a sintered crucible and wash it with a cold methanol-diethyl ether mixture. Dry the isolated pink precipitate under vacuum.
Protocol for Aromatic C-H Hydroxylation
The synthesized nickel(II) complex can be used to catalyze the oxidation of aromatic substrates to phenols using hydrogen peroxide as the terminal oxidant.
Experimental Protocol: Catalytic Oxidation of Aromatic Substrates
-
Reaction Setup: In a reaction vessel, add the synthesized nickel(II) catalyst (2.5 µmol) to a solution of the aromatic substrate (5.0 mmol) in acetonitrile (3.0 mL).
-
Base Addition: Add triethylamine (TEA, 5.0 µmol) to the mixture.
-
Addition of Oxidant: Slowly add aqueous hydrogen peroxide (H₂O₂, 30%, 2.5 mL, 25 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 5 hours.
-
Work-up and Analysis: After the reaction is complete, add an internal standard (e.g., nitrobenzene). The products can then be identified and quantified using gas chromatography (GC) and/or gas chromatography-mass spectrometry (GC-MS).
Quantitative Data for Aromatic Hydroxylation
The following table summarizes the catalytic performance of a nickel(II) complex synthesized from nickel(II) perchlorate in the oxidation of various aromatic substrates.
| Aromatic Substrate | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Time (h) | Phenol Yield (%) | Selectivity (%) | Turnover Number (TON) |
| Benzene | 0.05 | H₂O₂ | 60 | 5 | 24.6 | 98 | 492 |
| Toluene | 0.05 | H₂O₂ | 60 | 5 | 21.5 | 97 | 430 |
| Ethylbenzene | 0.05 | H₂O₂ | 60 | 5 | 19.8 | 96 | 396 |
Data adapted from a study on aromatic C–H hydroxylation reactions catalysed by nickel(ii) complexes of monoanionic ligands.[3][4]
Proposed Reaction Mechanism and Workflow
The catalytic cycle is believed to involve the formation of a high-valent nickel-oxo species which acts as the active oxidant.
Oxidation of Alcohols
The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a cornerstone of organic synthesis. While nickel-based catalysts are effective for these transformations, specific protocols employing nickel(II) perchlorate as the primary oxidant or catalyst are not well-documented in the mainstream chemical literature. This is likely due to the highly energetic nature of perchlorate salts in the presence of organic substrates.
Instead, the field has focused on the use of other nickel salts, such as nickel(II) chloride or acetate, in combination with co-oxidants like sodium hypochlorite (bleach). These systems generate a catalytic nickel oxyhydroxide species in situ, which is a potent and selective oxidant.
Representative Protocol for Nickel-Catalyzed Alcohol Oxidation
The following is a general protocol for the oxidation of a primary alcohol to a carboxylic acid using a nickel(II) salt and bleach. This serves as a representative example of nickel-catalyzed alcohol oxidation.
Experimental Protocol: Oxidation of a Primary Alcohol
-
Catalyst Preparation: In a reaction flask, dissolve a catalytic amount of a nickel(II) salt (e.g., NiCl₂ or Ni(OAc)₂, 2.5 mol%) in water.
-
Substrate Addition: Add the primary alcohol to the catalyst solution.
-
Oxidant Addition: Slowly add commercial bleach (~5% aqueous sodium hypochlorite) to the reaction mixture with vigorous stirring. The reaction is often exothermic, and cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium sulfite). Acidify the mixture and extract the carboxylic acid product with an organic solvent.
-
Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the product by recrystallization or chromatography.
Quantitative Data for Nickel-Catalyzed Alcohol Oxidation
The table below provides representative yields for the oxidation of various alcohols using a nickel-catalyzed system with bleach as the terminal oxidant.
| Alcohol Substrate | Product | Catalyst | Oxidant | Yield (%) |
| Benzyl Alcohol | Benzoic Acid | NiCl₂ | Bleach | 95 |
| 1-Octanol | Octanoic Acid | Ni(OAc)₂ | Bleach | 85 |
| Cyclohexanol | Cyclohexanone | NiCl₂ | Bleach | 92 |
Note: This data is representative of nickel-catalyzed oxidations and does not specifically use nickel perchlorate.
General Workflow for Alcohol Oxidation
References
- 1. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 2. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 3. Aromatic C–H hydroxylation reactions catalysed by nickel(ii) complexes of monoanionic ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Aromatic C–H hydroxylation reactions catalysed by nickel(ii) complexes of monoanionic ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Nickel Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) perchlorate, with the chemical formula Ni(ClO₄)₂, is an inorganic compound that exists in various hydrated forms, most commonly as the hexahydrate, Ni(ClO₄)₂·6H₂O.[1] It serves as a precursor in the synthesis of various nickel-containing coordination complexes and materials.[2] Due to its oxidizing nature and the potential for explosive decomposition, especially in the anhydrous form or in complexes with organic ligands, a thorough analytical characterization is crucial for safety, quality control, and understanding its chemical properties.[1][3]
These application notes provide a detailed overview of the key analytical techniques for the characterization of nickel perchlorate and its derivatives. The protocols are intended to guide researchers in obtaining reliable and reproducible data.
Safety Precautions
Nickel(II) perchlorate is a strong oxidizing agent and can cause fire or explosion when in contact with combustible materials.[1] It is also classified as a carcinogen and may cause skin and respiratory sensitization.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[4]
Analytical Techniques and Protocols
A comprehensive characterization of this compound typically involves a combination of spectroscopic, thermal, and crystallographic methods to determine its structure, composition, and purity.
Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the coordination environment of the nickel ion and identifying the presence of characteristic functional groups.
Application: UV-Vis spectroscopy is used to study the electronic transitions of the Ni(II) ion, providing information about its coordination geometry (e.g., octahedral, tetrahedral). The position and intensity of the absorption bands are sensitive to the ligand field.
Experimental Protocol:
-
Solution Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., deionized water, ethanol) to a known concentration (e.g., 10⁻² to 10⁻³ M).[5] The choice of solvent is critical as it can coordinate with the nickel ion.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Allow the instrument to warm up for at least 30 minutes for baseline stability.[6]
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 300-900 nm for Ni(II) complexes).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Application: FTIR spectroscopy is employed to identify the vibrational modes of the perchlorate anion (ClO₄⁻) and any coordinated ligands or water molecules. This technique can distinguish between ionic and coordinated perchlorate groups.
Experimental Protocol:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.
-
Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
-
Instrumentation:
-
Use an FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the KBr pellet or the empty ATR crystal.
-
Record the FTIR spectrum of the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands. For example, a strong, broad band around 1100 cm⁻¹ is indicative of the asymmetric stretching vibration of the ionic perchlorate group (T_d symmetry).[3] Splitting of this band suggests a lower symmetry due to coordination to the metal center.[3]
-
Bands corresponding to water molecules (O-H stretching and bending) and other ligands should also be assigned.
-
Thermal Analysis
Thermal analysis techniques are crucial for determining the thermal stability, dehydration, and decomposition behavior of this compound and its complexes.
Application: TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration, decomposition, and the formation of stable intermediates. DTA measures the temperature difference between a sample and a reference material, indicating whether a process is exothermic or endothermic.
Experimental Protocol:
-
Sample Preparation:
-
Instrumentation:
-
Use a simultaneous TG-DTA instrument.
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the TGA curve for mass loss steps and determine the temperature ranges of these events. The percentage mass loss can be correlated with the loss of water molecules or ligands.
-
Analyze the DTA curve for endothermic peaks (e.g., melting, dehydration) and exothermic peaks (e.g., decomposition, oxidation).
-
X-ray Crystallography
Application: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of crystalline this compound and its complexes. Powder X-ray diffraction (PXRD) is used to identify the crystalline phases and assess the purity of the bulk sample.
Experimental Protocol (Single-Crystal X-ray Diffraction):
-
Crystal Selection:
-
Mount a suitable single crystal of the compound on a goniometer head.
-
-
Instrumentation:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, Cu Kα) and a detector.
-
-
Data Collection:
-
Collect diffraction data at a specific temperature (often at low temperature, e.g., 100 K, to reduce thermal motion).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Elemental Analysis
Application: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This is essential for confirming the empirical formula of newly synthesized this compound complexes.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the dry, pure sample.
-
-
Instrumentation:
-
Use a CHN elemental analyzer.
-
-
Data Acquisition and Analysis:
-
The instrument combusts the sample, and the resulting gases are separated and quantified.
-
The measured percentages of C, H, and N are compared with the calculated values for the proposed formula.
-
Quantitative Data Summary
The following tables summarize typical data obtained from the characterization of this compound and its complexes.
Table 1: Spectroscopic Data for a Representative Nickel(II) Perchlorate Complex
| Technique | Parameter | Observed Value | Assignment |
| UV-Vis | λmax (nm) | ~400, ~650, ~720 | d-d transitions of octahedral Ni(II) |
| FTIR | Wavenumber (cm⁻¹) | ~3400 (broad) | O-H stretching of water |
| ~1630 | H-O-H bending of water | ||
| ~1100 (strong, broad) | Asymmetric Cl-O stretching of ionic ClO₄⁻ | ||
| ~625 | Asymmetric Cl-O bending of ionic ClO₄⁻ |
Table 2: Thermal Analysis Data for this compound Hexahydrate
| Technique | Temperature Range (°C) | Mass Loss (%) | Assignment |
| TGA | 50-150 | ~29.5 | Loss of 6 H₂O molecules |
| >250 | Varies | Decomposition to Nickel Oxide | |
| DTA | ~140 | Endotherm | Melting |
| >280 | Exotherm | Decomposition |
Table 3: Elemental Analysis Data for a Hypothetical Complex: --INVALID-LINK--₂ (L = a generic bidentate ligand)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | Varies with L | Varies with L |
| Hydrogen (H) | Varies with L | Varies with L |
| Nitrogen (N) | Varies with L | Varies with L |
| Nickel (Ni) | Varies with L | Varies with L |
Visualizations
The following diagrams illustrate the general workflow for the analytical characterization of a newly synthesized this compound complex.
References
- 1. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 2. Nickel(II) perchlorate, hexahydrate Nickel(II) perchlorate, hexahydrate Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Nickel Perchlorate Mediated Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing nickel(II) perchlorate as an efficient catalyst. The methodologies outlined herein are valuable for the construction of diverse molecular scaffolds relevant to medicinal chemistry and materials science.
[3+2] Cycloaddition for the Synthesis of 1H-Furo[3,4-b]indoles
The nickel(II) perchlorate-catalyzed [3+2] cycloaddition of indoles with aryl oxiranyl-dicarboxylates offers a facile and highly diastereoselective route to 1H-furo[3,4-b]indoles. This reaction proceeds under mild conditions with good to excellent yields, demonstrating the utility of Ni(ClO₄)₂·6H₂O as a Lewis acid catalyst for the selective C-C bond cleavage of the oxirane ring.[1]
Experimental Protocol:
To a solution of the aryl oxiranyl-dicarboxylate (0.2 mmol) and indole (0.3 mmol, 1.5 equivalents) in a given solvent (2.0 mL), Ni(ClO₄)₂·6H₂O (0.02 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature for the time indicated in the table below. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 1H-furo[3,4-b]indole.
Quantitative Data Summary:
| Entry | Aryl Oxiranyl-dicarboxylate (Ar) | Indole (R) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | H | CH₂Cl₂ | 1 | 94 | >20:1 |
| 2 | 4-Methylphenyl | H | CH₂Cl₂ | 1 | 95 | >20:1 |
| 3 | 4-Methoxyphenyl | H | CH₂Cl₂ | 1.5 | 96 | >20:1 |
| 4 | 4-Chlorophenyl | H | CH₂Cl₂ | 1 | 93 | >20:1 |
| 5 | Phenyl | 5-Methoxy | CH₂Cl₂ | 1 | 95 | >20:1 |
| 6 | Phenyl | 5-Bromo | CH₂Cl₂ | 1.5 | 92 | >20:1 |
| 7 | Phenyl | N-Methyl | CH₂Cl₂ | 2 | 89 | >20:1 |
Experimental Workflow:
[3+2] Cycloaddition for the Synthesis of 1,3-Oxazolidines
An efficient and mild nickel(II) perchlorate-catalyzed [3+2] cycloaddition of N-tosylaziridines and aldehydes has been developed for the synthesis of highly substituted 1,3-oxazolidines. This reaction proceeds with high diastereoselectivity and regioselectivity via a selective carbon-carbon bond cleavage of the aziridine ring.
Experimental Protocol:
To a mixture of the N-tosylaziridine (0.2 mmol), aldehyde (0.3 mmol, 1.5 equivalents), and activated 4 Å molecular sieves (100 mg) in toluene (2.0 mL), Ni(ClO₄)₂·6H₂O (0.01 mmol, 5 mol%) is added. The reaction is stirred at room temperature for 1 hour. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure 1,3-oxazolidine product.
Quantitative Data Summary:
| Entry | N-Tosylaziridine Substituents | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Dimethyl dicarboxylate, Phenyl | Benzaldehyde | 1 | 87 | >20:1 |
| 2 | Dimethyl dicarboxylate, Phenyl | 4-Methylbenzaldehyde | 1 | 85 | >20:1 |
| 3 | Dimethyl dicarboxylate, Phenyl | 4-Chlorobenzaldehyde | 1 | 89 | >20:1 |
| 4 | Dimethyl dicarboxylate, Phenyl | 2-Naphthaldehyde | 1.5 | 82 | >20:1 |
| 5 | Dimethyl dicarboxylate, Phenyl | Cinnamaldehyde | 1 | 87 | >20:1 |
| 6 | Diethyl dicarboxylate, Phenyl | Benzaldehyde | 1 | 86 | >20:1 |
| 7 | Dimethyl dicarboxylate, 4-Bromophenyl | Benzaldehyde | 1 | 88 | >20:1 |
Experimental Workflow:
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
A highly efficient, solvent-free, one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones is achieved through the Biginelli condensation of aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea, using nickel(II) perchlorate as a catalyst.[2] This environmentally friendly method offers high yields, short reaction times, and a simple work-up procedure.[2]
Experimental Protocol:
A mixture of an aldehyde (1.0 equivalent), a 1,3-dicarbonyl compound (1.5 equivalents), urea or thiourea (1.5 equivalents), and nickel(II) perchlorate (10 mol%) is heated at 100°C for the specified time (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into crushed ice (20 g) and stirred for 5-10 minutes. The solid that separates is collected by filtration, washed with ice-cold water (20 mL), and recrystallized from hot ethanol to afford the pure dihydropyrimidinone.[2]
Quantitative Data Summary:
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | X | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | O | 50 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | O | 45 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | O | 60 | 88 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | O | 40 | 96 |
| 5 | Benzaldehyde | Acetylacetone | O | 55 | 90 |
| 6 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | S | 50 | 93 |
| 7 | Furfural | Ethyl acetoacetate | O | 65 | 85 |
Experimental Workflow:
References
Application Notes and Protocols: The Role of Nickel Perchlorate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel perchlorate, Ni(ClO₄)₂, is a versatile Lewis acid catalyst that has demonstrated significant utility in promoting various polymerization reactions. Its ability to act as an initiator for cationic polymerization and as a catalyst in coordination and radical polymerization makes it a valuable tool for the synthesis of a wide range of polymeric materials. These application notes provide an overview of the role of this compound in polymerization, including detailed experimental protocols and data for representative systems.
Cationic Polymerization
This compound can function as a potent initiator for the cationic polymerization of vinyl monomers, such as styrene. The Lewis acidic nickel(II) ion, in the presence of a cocatalyst like water, can generate a protonic acid that initiates the polymerization by protonating the monomer.
Proposed Mechanism of Cationic Polymerization
The polymerization proceeds through the classical steps of initiation, propagation, and termination.
Nickel Perchlorate as a Precursor for Nickel Oxide Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of nickel oxide (NiO) nanoparticles using nickel perchlorate (Ni(ClO₄)₂) as a precursor. While less common than other nickel salts like nitrates or chlorides, this compound offers a viable route to obtaining NiO nanostructures. The protocols outlined below are based on established synthesis methodologies for metal oxide nanoparticles, specifically thermal decomposition and chemical precipitation, adapted for a perchlorate precursor.
Introduction
Nickel oxide (NiO) nanoparticles are p-type semiconductor materials that have garnered significant interest due to their unique electronic, optical, magnetic, and catalytic properties. These properties make them valuable in a wide range of applications, including catalysis, gas sensing, battery technology, and biomedicine. In the context of drug development, NiO nanoparticles are being explored as potential carriers for targeted drug delivery and as antimicrobial agents. The choice of precursor salt can influence the characteristics of the resulting nanoparticles, such as their size, morphology, and surface properties.
Synthesis Methodologies
Two primary methods are proposed for the synthesis of NiO nanoparticles from this compound:
-
Method A: Direct Thermal Decomposition: This method involves the direct heating of the this compound precursor to induce its decomposition into nickel oxide. It is a straightforward, solvent-free approach.
-
Method B: Chemical Precipitation followed by Calcination: This wet chemical method involves precipitating nickel hydroxide (Ni(OH)₂) from a this compound solution, followed by thermal decomposition (calcination) of the hydroxide to yield NiO nanoparticles. This method offers greater control over particle size and morphology.
Experimental Protocol 1: Direct Thermal Decomposition
This protocol describes the synthesis of NiO nanoparticles by the direct thermal decomposition of this compound hexahydrate. The thermal decomposition of a related compound, hexammine this compound, is known to yield nickel oxide at elevated temperatures, suggesting a similar outcome for the hydrated salt.[1]
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Ceramic crucible
-
Muffle furnace
-
Mortar and pestle
Procedure:
-
Place a known amount of nickel(II) perchlorate hexahydrate into a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Heat the sample in the furnace to a temperature in the range of 350-450°C. A study on a similar nickel complex suggests decomposition to NiO occurs in this range.[2] A slow heating rate (e.g., 5°C/min) is recommended to ensure uniform decomposition.
-
Maintain the target temperature for 2-4 hours to ensure complete conversion to nickel oxide.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is nickel oxide nanoparticles.
-
Gently grind the powder using a mortar and pestle to break up any agglomerates.
Workflow for Direct Thermal Decomposition:
Caption: Workflow for NiO nanoparticle synthesis via direct thermal decomposition.
Experimental Protocol 2: Chemical Precipitation and Calcination
This protocol details the synthesis of NiO nanoparticles by precipitating nickel hydroxide from a this compound solution, followed by calcination. This is a widely used method for producing metal oxide nanoparticles with controlled characteristics.[3][4]
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., ammonium hydroxide)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Muffle furnace
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of nickel(II) perchlorate hexahydrate in deionized water.
-
Prepare a 0.2 M solution of sodium hydroxide in deionized water.
-
-
Precipitation:
-
Place the this compound solution in a beaker on a magnetic stirrer.
-
Slowly add the sodium hydroxide solution dropwise to the this compound solution while stirring vigorously.
-
Continue adding the base until the pH of the solution reaches approximately 10-12, leading to the formation of a pale green precipitate of nickel hydroxide (Ni(OH)₂).
-
-
Washing and Separation:
-
Age the precipitate in the solution for 1 hour with continuous stirring.
-
Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Discard the supernatant and resuspend the precipitate in deionized water.
-
Repeat the washing and centrifugation steps at least three times to remove any unreacted ions.
-
-
Drying:
-
Dry the washed precipitate in a drying oven at 80-100°C for 12-24 hours to obtain a fine, light green powder of Ni(OH)₂.
-
-
Calcination:
-
Place the dried Ni(OH)₂ powder in a ceramic crucible and transfer it to a muffle furnace.
-
Heat the powder to a temperature between 300°C and 500°C for 2-4 hours. The calcination temperature can be adjusted to control the crystallite size of the NiO nanoparticles.
-
The color of the powder will change from green to black, indicating the formation of NiO.
-
Allow the furnace to cool to room temperature and collect the NiO nanoparticle powder.
-
Workflow for Chemical Precipitation and Calcination:
Caption: Workflow for NiO nanoparticle synthesis via chemical precipitation.
Characterization of NiO Nanoparticles
To ascertain the successful synthesis and to understand the properties of the prepared NiO nanoparticles, a suite of characterization techniques should be employed.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, and average crystallite size (using the Scherrer equation). |
| Scanning Electron Microscopy (SEM) | Particle morphology, size distribution, and state of agglomeration. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of particle size, shape, and lattice fringes. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and confirmation of the Ni-O bond. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile of the precursor and intermediate products. |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution. |
Quantitative Data Summary
The following tables summarize representative quantitative data for NiO nanoparticles synthesized by thermal decomposition and chemical precipitation methods, as reported in the literature for other nickel precursors. These values can serve as a benchmark for the synthesis using this compound.
Table 1: Properties of NiO Nanoparticles via Thermal Decomposition
| Precursor (Literature) | Calcination Temp. (°C) | Avg. Particle Size (nm) | Crystal Structure | Reference |
| Nickel Linoleate | Not specified | 14-20 | - | [5] |
| Ni(OH)₂ | 200-350 | 17-19 | Cubic | [6] |
| Nickel Complex | 350-650 | 26-46 | Spherical | [2] |
Table 2: Properties of NiO Nanoparticles via Chemical Precipitation
| Precursor (Literature) | Calcination Temp. (°C) | Avg. Particle Size (nm) | Crystal Structure | Reference |
| Nickel Nitrate | 60 | 14-15 | Face-centered cubic | [7] |
| Nickel Nitrate | 300-600 | <50 | Face-centered cubic/Hexagonal | [2] |
| Nickel Sulfate | Not specified | 30.5-35.5 | Face-centered cubic | [8] |
Applications in Research and Drug Development
NiO nanoparticles exhibit a range of properties that make them attractive for applications in research and drug development.
-
Catalysis: Their high surface area-to-volume ratio makes them effective catalysts in various organic reactions.
-
Antimicrobial Activity: NiO nanoparticles have demonstrated antibacterial and antifungal properties, which are of interest for developing new antimicrobial therapies.[9]
-
Drug Delivery: The surface of NiO nanoparticles can be functionalized to carry and deliver therapeutic agents to specific targets within the body. Their use as a drug delivery system for anti-cancer and anti-depression drugs is being explored.[10][11] The nanoparticles can enhance the bioavailability and controlled release of drugs.[12]
-
Bio-imaging: The optical properties of NiO nanoparticles may allow for their use as contrast agents in bio-imaging techniques.[12]
-
Anticancer Properties: Some studies have indicated that NiO nanoparticles exhibit cytotoxicity towards certain cancer cell lines, suggesting their potential in cancer therapy.[9]
Signaling Pathway/Logical Relationship Diagram:
References
- 1. The thermal decomposition of hexammine this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. ijnnonline.net [ijnnonline.net]
- 3. Structural, Thermal and Optical Properties of Nickel Oxide (NiO) Nanoparticles Synthesized by Chemical Precipitation Method | Scientific.Net [scientific.net]
- 4. docs.sadrn.com [docs.sadrn.com]
- 5. Synthesis and characterization of NiO nanoparticles by thermal decomposition of nickel linoleate and their optical properties (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Delivery of anti-cancer and anti-depression doxepin drug by nickel oxide nanoparticles originated from the Cressa nudicaulis plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijabbr.com [ijabbr.com]
Troubleshooting & Optimization
safe handling and storage of nickel perchlorate
This technical support center provides guidance on the safe handling and storage of nickel perchlorate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (Ni(ClO₄)₂) is a powerful oxidizing agent, typically encountered as a green, odorless, crystalline solid in its hexahydrate form (Ni(ClO₄)₂·6H₂O).[1][2][3] It is highly soluble in water and also soluble in several organic solvents.[1][3][4] The primary hazards associated with this compound include:
-
Fire and Explosion Hazard: As a strong oxidizer, it can intensify fires and may cause fire or an explosion when in contact with combustible materials.[2][5]
-
Health Hazards: It is corrosive and can cause severe skin burns and eye damage.[2][6] It is also a known allergen and carcinogen, and may cause an allergic skin reaction, as well as allergy or asthma symptoms if inhaled.[1][4][6] There is also a suspicion that it may cause genetic defects and damage fertility or an unborn child.[2][6]
-
Reactivity: It can react violently with strong reducing agents and combustible materials.[2]
Q2: What are the immediate first aid measures in case of exposure?
In the event of exposure to this compound, immediate action is crucial. The following are the recommended first aid measures:
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][7]
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Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2][7]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][7]
Q3: How should this compound be properly stored?
This compound should be stored in a cool, dry, and well-ventilated area.[2][7] Keep containers tightly closed and store them away from combustible materials, strong reducing agents, and metallic powders.[1][2] It is advisable to store it in a designated corrosives area.[2]
Q4: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[2]
-
Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin exposure.[2][7]
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust, a NIOSH-approved respirator should be worn.[8][9]
Q5: What are the signs of decomposition of this compound?
Heating this compound hexahydrate does not produce the anhydrous form; instead, it leads to decomposition.[1] Thermal decomposition can release irritating gases and vapors.[2]
Troubleshooting Guides
Problem: I have spilled a small amount of this compound powder in the laboratory.
Solution:
-
Evacuate and Secure: Immediately evacuate personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Before cleaning up, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator if dust is present.
-
Containment and Cleanup: Moisten the spilled material with water to prevent dust from becoming airborne.[9] Carefully sweep up the spilled material and place it into a suitable, closed container for disposal.[2] Do not allow the spilled material to enter drains or waterways.[5]
-
Decontamination: Thoroughly clean the spill area with water.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[7]
Problem: The this compound solution I prepared has come into contact with an incompatible material.
Solution:
-
Immediate Evacuation: Evacuate the area immediately, as contact with incompatible materials can lead to a fire or explosion.
-
Alert Authorities: Notify your institution's safety officer and, if necessary, emergency services.
-
Do Not Attempt to Neutralize: Do not attempt to neutralize the mixture without expert guidance, as this could exacerbate the situation.
-
Follow Emergency Plan: Follow your laboratory's established emergency response plan for chemical incidents.
Data Presentation
Physical and Chemical Properties of this compound Hexahydrate
| Property | Value |
| Appearance | Green crystalline solid[1][2] |
| Odor | Odorless[2][3] |
| Melting Point | 140 °C (284 °F)[1][2] |
| Solubility in Water | 25.06 g/100 ml at 20 °C[1] |
| Molecular Weight | 365.68 g/mol [1] |
Exposure Limits for Nickel and its Soluble Compounds
| Organization | Limit |
| OSHA (PEL) | 1 mg/m³ (as Ni)[10] |
| NIOSH (REL) | 0.015 mg/m³ (as Ni), 10-hr TWA[9] |
| ACGIH (TLV) | 0.1 mg/m³ (inhalable fraction, as Ni)[10] |
Experimental Protocols
Protocol 1: Safe Weighing and Preparation of Aqueous this compound Solutions
-
Preparation: Before handling, ensure that the work area is clean and free of any combustible materials. Designate a specific area for weighing and solution preparation.
-
Personal Protective Equipment: Don the required PPE: chemical safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of dust inhalation, use a respirator.
-
Weighing: Carefully weigh the required amount of this compound hexahydrate in a chemical fume hood. Avoid creating dust. If any material is spilled, follow the spill cleanup procedure immediately.
-
Dissolution: Slowly add the weighed this compound to the appropriate volume of deionized water in a beaker, stirring gently with a magnetic stirrer. The dissolution is an exothermic process, so for larger quantities, consider cooling the beaker in an ice bath.
-
Transfer and Storage: Once the solid is completely dissolved, transfer the solution to a clearly labeled, sealed container. Store the container in a cool, dry, well-ventilated area away from incompatible materials.
-
Cleanup: Clean all glassware and the work area thoroughly with water. Dispose of any contaminated materials as hazardous waste.
Mandatory Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision tree for assessing chemical incompatibility with this compound.
References
- 1. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 2. fishersci.com [fishersci.com]
- 3. This compound, Hexahydrate, Reagent, 500 G | Labscoop [labscoop.com]
- 4. Nickel(II) perchlorate hexahydrate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound | Cl2NiO8 | CID 26158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. nj.gov [nj.gov]
- 10. Nickel(II) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]
Technical Support Center: Managing the Hygroscopic Nature of Nickel Perchlorate Hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel perchlorate hexahydrate. The information provided is intended to address specific issues that may arise from the compound's hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: My this compound hexahydrate has changed in appearance from crystalline to a damp or clumped solid. What should I do?
A1: This change in appearance is a clear indication that the compound has absorbed moisture from the atmosphere due to its hygroscopic nature.[1][2] While the product may still be usable for some applications, the exact water content is now unknown, which can affect the accuracy of your experiments. For applications requiring high precision, it is recommended to use a fresh, unopened container of the reagent. To prevent this from happening, always store this compound hexahydrate in a tightly closed container in a dry and cool place.[3][4]
Q2: I am having difficulty obtaining a precise weight of this compound hexahydrate for my experiment. The mass on the balance keeps increasing. How can I weigh it accurately?
A2: The increasing mass is due to the rapid absorption of atmospheric moisture. To obtain an accurate weight, you should work quickly in an environment with low humidity. For best results, handle and weigh the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, you can try weighing the compound in a closed container. Tare the balance with the container and lid, add the this compound hexahydrate to the container, and quickly close the lid before recording the final weight.
Q3: How does the absorption of excess water affect my experimental results?
A3: The absorption of additional water can have several negative impacts on your experiments:
-
Inaccurate Concentration: The calculated molarity of your solutions will be incorrect because the actual mass of this compound hexahydrate will be lower than the weighed mass (due to the added weight of water).
-
Reaction Stoichiometry: In reactions where this compound is a limiting reagent, the presence of excess water will alter the stoichiometry, potentially leading to incomplete reactions or the formation of unwanted byproducts.
-
Solvent Effects: In non-aqueous reactions, the introduction of water can act as an unwanted reactant or change the polarity of the solvent, thereby affecting reaction rates and product yields.
Q4: Can I dry this compound hexahydrate that has absorbed moisture?
A4: It is not recommended to dry this compound hexahydrate by heating. The compound decomposes upon heating, and heating will not necessarily remove the water of hydration to yield the anhydrous form.[1][5] Attempting to dry it may lead to the formation of decomposition products and render the reagent impure. If the compound has absorbed a significant amount of moisture, it is best to discard it according to proper safety protocols and use a fresh supply.
Q5: What are the visible signs of decomposition in this compound hexahydrate?
A5: this compound hexahydrate is typically a green or blue crystalline solid.[3][5][6] Any significant color change, such as turning brown or black, especially upon heating, could indicate decomposition. The release of gases or fumes is another sign of decomposition.[7] If you observe any of these signs, the compound should be handled and disposed of as hazardous waste.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Hexahydrate
| Property | Value | Citations |
| Appearance | Green or blue crystalline solid | [3][5][6] |
| Molecular Formula | Ni(ClO₄)₂·6H₂O | [5][8] |
| Molecular Weight | 365.69 g/mol | [9] |
| Melting Point | 140 °C (decomposes) | [3][9][10] |
| Solubility in Water | Very soluble | [5][9][11] |
| Solubility in Organic Solvents | Soluble in many organic solvents | [5][9][11] |
| Hygroscopic Nature | Yes | [1][2][9] |
Experimental Protocols
Protocol for Handling and Storage of this compound Hexahydrate
-
Storage:
-
Handling:
-
Weighing:
-
For the highest accuracy, weigh the compound in a controlled inert atmosphere, such as a glove box.
-
If a glove box is unavailable, use a tared, sealed container for weighing. Minimize the time the container is open to the atmosphere.
-
-
Dispensing:
-
Use clean, dry spatulas and weighing boats.
-
Promptly and securely reseal the main container immediately after dispensing the required amount.
-
-
Disposal:
-
Dispose of any unused or contaminated material as hazardous waste in accordance with local, state, and federal regulations.[11]
-
Mandatory Visualization
Caption: Recommended workflow for handling hygroscopic this compound hexahydrate.
References
- 1. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 2. prochemonline.com [prochemonline.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, Hexahydrate, Reagent, 500 G | Labscoop [labscoop.com]
- 6. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 7. This compound | Cl2NiO8 | CID 26158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. strem.com [strem.com]
- 9. NICKEL(II) PERCHLORATE HEXAHYDRATE | 13637-71-3 [amp.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Page loading... [guidechem.com]
Technical Support Center: Optimizing Nickel Perchlorate Catalysis
Welcome to the technical support center for optimizing reaction conditions for nickel perchlorate-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during this compound-catalyzed experiments.
1. My reaction is sluggish or shows no conversion. What are the potential causes?
Low or no product yield can stem from several factors:
-
Catalyst Inactivity: Nickel(II) perchlorate, as a precatalyst, may require specific conditions to form the active catalytic species. Ensure that the reaction is set up under strictly anhydrous and inert conditions, as water and oxygen can deactivate the catalyst.
-
Inappropriate Ligand: The choice of ligand is crucial for catalyst stability and reactivity. The ligand-to-metal ratio can also significantly impact the reaction outcome.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalytic cycle.
-
Low Temperature: Some reactions may require higher temperatures to overcome the activation energy barrier.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: All reactions should be assembled and performed under an inert atmosphere, such as argon or nitrogen.
-
Use Anhydrous Reagents: Utilize freshly distilled or anhydrous solvents and ensure all other reagents are free of water.
-
Ligand Screening: If the reaction is not proceeding, consider screening a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, or chiral ligands like bisoxazolines) to identify one that is optimal for your specific transformation.
-
Optimize Ligand-to-Metal Ratio: A common starting point is a 1:1 or 1.2:1 ligand-to-nickel ratio, but this may require optimization.[2]
-
Solvent Screening: Test a range of anhydrous solvents with varying polarities.
-
Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
2. I am observing the formation of multiple side products. How can I improve the selectivity?
The formation of side products can be a significant issue. For example, in the nickel-perchlorate-catalyzed cycloaddition of α,β-unsaturated 2-acyl imidazoles with dienes, a competitive Diels-Alder [4+2] cycloaddition can occur alongside the desired [2+2] cycloaddition.[2][3]
Troubleshooting Steps:
-
Ligand Modification: The stereoelectronic properties of the ligand can influence the selectivity of the reaction. Experimenting with different ligands can favor the desired reaction pathway. For instance, in the aforementioned cycloaddition, switching from a bisoxazoline to a tridentate ligand was found to improve the yield of the desired [2+2] adduct while reducing the [4+2] side product.[3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity by favoring the product formed via the pathway with the lower activation energy.
-
Catalyst Loading: Adjusting the catalyst loading may influence the reaction pathway. While a higher loading might increase the reaction rate, it could also lead to more side products. It is advisable to start with a catalytic amount (e.g., 10 mol%) and optimize from there.[3]
-
Light Conditions: For photochemical reactions, the wavelength and intensity of the light source can be critical. In some nickel-catalyzed cycloadditions, switching from dark to light conditions can completely change the product distribution.[3]
3. My catalyst appears to be decomposing. What can I do to improve its stability?
Catalyst decomposition can be indicated by a color change in the reaction mixture, such as the formation of a black precipitate (indicative of nickel(0) nanoparticles).
Troubleshooting Steps:
-
Strict Inert Conditions: As mentioned, oxygen and moisture are detrimental to many nickel catalysts. Ensure your reaction setup is rigorously deoxygenated and dried.
-
Ligand Choice: Chelating ligands can enhance the stability of the nickel complex. The ligand should be chosen to provide a stable coordination environment for the nickel center throughout the catalytic cycle.
-
Temperature Control: Excessive heat can lead to thermal decomposition of the catalyst. Determine the minimum temperature required for an efficient reaction.
-
Role of the Perchlorate Anion: While often considered a weakly coordinating anion, which can lead to a more reactive cationic nickel center, the perchlorate anion is a strong oxidizing agent.[4] Under certain conditions, it could potentially participate in redox processes that lead to catalyst deactivation. If catalyst decomposition is suspected, consider comparing the reaction with other nickel salts bearing less oxidizing anions like triflate (OTf) or acetate (OAc).[5][6]
Data Presentation
The choice of the nickel salt can significantly influence the outcome of a catalytic reaction. The following table summarizes the effect of different nickel catalysts on the yield and diastereoselectivity of a photochemical [2+2] cycloaddition reaction.
Table 1: Comparison of Nickel Catalysts in a Photochemical [2+2] Cycloaddition [3]
| Entry | Catalyst (10 mol%) | Yield of [2+2] Adduct (%) | Diastereomeric Ratio (dr) |
| 1 | Ni(ClO₄)₂·6H₂O | 54 | 2:1 |
| 2 | Ni(OAc)₂·4H₂O | 45 | 1.5:1 |
| 3 | NiCl₂·6H₂O | 41 | 1.5:1 |
| 4 | NiBr₂ | 35 | 1.2:1 |
Reaction conditions: α,β-unsaturated 2-acyl imidazole (1a), diene (2a), chiral bisoxazoline ligand (L1, 12 mol%), blue LED irradiation.
Experimental Protocols
Detailed Protocol for Ni(ClO₄)₂-Catalyzed [3+2] Cycloaddition of N-Tosylaziridines and Aldehydes [2][5]
This protocol describes the synthesis of highly substituted 1,3-oxazolidines, a valuable class of heterocyclic compounds.
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
N-Tosylaziridine (1.0 equiv)
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Aldehyde (1.5 equiv)
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Anhydrous toluene
-
Activated 4Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In an inert atmosphere-filled glovebox or using Schlenk line techniques, add a magnetic stir bar and 200 mg of activated 4Å molecular sieves to a flame-dried reaction vial.
-
Addition of Reagents: To the vial, add the aldehyde (0.6 mmol, 1.5 equiv), the N-tosylaziridine (0.4 mmol, 1.0 equiv), and 3 mL of anhydrous toluene.
-
Initiation of Reaction: Stir the mixture at room temperature for 5 minutes. Then, add nickel(II) perchlorate hexahydrate (0.04 mmol, 10 mol%).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor the consumption of the aziridine starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the aziridine is completely consumed, filter the reaction mixture through a small plug of silica gel, eluting with dichloromethane (CH₂Cl₂).
-
Isolation and Analysis: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be analyzed by ¹H NMR to determine the diastereomeric ratio and purified by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Ni(ClO₄)₂-catalyzed [3+2] cycloaddition.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the Ni(ClO₄)₂-catalyzed cycloaddition.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common reaction issues.
References
Technical Support Center: Nickel Perchlorate Purification and Recrystallization
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification and recrystallization of nickel perchlorate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification and recrystallization of this compound.
Problem: The recrystallized this compound appears wet or sludgy.
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Possible Cause: this compound, particularly the hexahydrate form, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Work in a low-humidity environment, such as a glove box or under a dry nitrogen atmosphere, if possible.
-
After filtration, wash the crystals with a minimal amount of a cold, non-polar solvent in which this compound is not soluble to help displace water.
-
Dry the crystals under a vacuum or in a desiccator containing a suitable drying agent.
-
Problem: The yield of recrystallized this compound is very low.
-
Possible Cause 1: The cooling process was too rapid, leading to the formation of small crystals that are difficult to filter or the product remaining in the solution.
-
Solution 1: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Possible Cause 2: Too much solvent was used, preventing the solution from becoming saturated.
-
Solution 2: Gently heat the solution to evaporate some of the solvent and increase the concentration of this compound. Be cautious, as overheating can lead to decomposition.[1]
-
Possible Cause 3: Incomplete precipitation if preparing from other salts.
-
Solution 3: If synthesizing via a precipitation reaction, such as with nickel(II) sulfate and barium perchlorate, ensure stoichiometric amounts are used and allow sufficient time for the precipitate (e.g., BaSO4) to form completely before filtration.[1]
Problem: The final product is not the desired color.
-
Possible Cause: The color of nickel(II) perchlorate hydrates can vary, with the hexahydrate being green or blue, while other hydrates can be cyan or pentahydrate green.[2] The presence of impurities can also affect the color.
-
Solution:
-
Ensure the starting material is of high purity.
-
If impurities are suspected, a second recrystallization may be necessary.
-
The final color should be consistent with the expected hydrate form under the crystallization conditions.
-
Problem: The pH of the solution is too low or too high.
-
Possible Cause: During synthesis from nickel salts and perchloric acid, an excess of acid will lower the pH. Conversely, if starting with a nickel salt of a weak acid (like carbonate), the initial solution might be slightly basic.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials or strong reducing agents.[1][4] It is also corrosive, causing severe skin burns and eye damage.[4][5][6][7] Additionally, it is considered a potential carcinogen, may cause allergic skin reactions, and can lead to respiratory issues if inhaled.[1][4][5][6]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Appropriate PPE includes safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[6][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][8]
Q3: What is the best solvent for recrystallizing this compound hexahydrate?
A3: Water is the most common and effective solvent for recrystallizing this compound hexahydrate due to its high solubility.[1][5][9][10] It is also soluble in alcohol and acetone.[5][9][10]
Q4: How should I store purified this compound?
A4: Store this compound in a tightly sealed container made of glass or a compatible plastic (like HDPE or PTFE) in a cool, dry, and well-ventilated area.[1][4][8] It must be stored away from combustible materials, reducing agents, and strong acids.[1][4]
Q5: How can I dispose of this compound waste?
A5: this compound waste should be handled as hazardous material. It is recommended to reduce the perchlorate to a less hazardous form, such as chloride, and then precipitate the nickel as an insoluble salt for disposal according to local regulations.[1]
Quantitative Data
| Property | Value | Citations |
| Molar Mass | 365.68 g/mol (hexahydrate) | [1] |
| Melting Point | 140 °C (hexahydrate) | [1][8][9][10] |
| Solubility in Water | 222.5 g/100 mL at 0 °C (hexahydrate) 273.7 g/100 mL at 45 °C (hexahydrate) | [5][9] |
| Appearance | Greenish, hygroscopic solid (hexahydrate can be green or blue crystals) | [1][2][8] |
Experimental Protocols
Protocol 1: Purification of this compound Hexahydrate by Recrystallization
-
Dissolution: In a fume hood, dissolve the impure this compound hexahydrate in a minimum amount of deionized water by gently warming the solution on a hot plate. Avoid boiling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use fluted filter paper to speed up the process and pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Cooling and Crystallization: Cover the beaker with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
Protocol 2: Synthesis and Purification of this compound from Nickel(II) Carbonate
-
Reaction: In a fume hood, slowly add a stoichiometric amount of perchloric acid to a stirred suspension of nickel(II) carbonate in deionized water. The addition should be done portion-wise to control the effervescence (release of CO2).
-
Completion: Continue stirring until all the nickel carbonate has reacted and the solution is clear.
-
Concentration: Gently heat the solution to concentrate it.
-
Recrystallization: Follow the recrystallization protocol outlined in Protocol 1 (steps 3-6).
Visualizations
References
- 1. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 2. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | Cl2NiO8 | CID 26158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 错误页 [amp.chemicalbook.com]
common impurities in commercial nickel perchlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial nickel perchlorate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound?
A1: Commercial this compound can contain both anionic and metallic impurities. The presence and concentration of these impurities often depend on the grade of the chemical (e.g., reagent grade, high-purity) and the synthetic route used in its manufacture. Common impurities include anions like chloride (Cl⁻) and sulfate (SO₄²⁻), as well as various trace metals.
Q2: Where do these impurities in this compound originate?
A2: Impurities in this compound can stem from several sources:
-
Raw Materials: The purity of the initial nickel source (e.g., nickel oxide, nickel carbonate, or nickel sulfate) is a primary factor. If the nickel precursor contains other metals, they are likely to be carried over into the final product. For example, the use of nickel sulfate in synthesis can lead to sulfate impurities in the final this compound product.
-
Manufacturing Process: The reagents and solvents used during synthesis and purification steps can introduce contaminants. For instance, hydrochloric acid can be a source of chloride impurities.
-
Storage and Handling: Improper storage conditions can lead to contamination or degradation of the product over time.
Q3: How can impurities in this compound affect my experiments?
A3: Impurities can have significant and varied effects on experimental outcomes, including:
-
Catalysis: Trace metal impurities can act as unintended catalysts or catalyst poisons, altering reaction rates and product yields.
-
Electrochemistry: In electrochemical applications, such as electroplating, metallic impurities can co-deposit with nickel, affecting the properties of the resulting film, such as brightness, ductility, and internal stress. For instance, iron impurities can lead to deposit roughness, while copper can cause darkened deposits in low-current-density areas.
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Crystallization: The presence of impurities can influence the crystal growth, morphology, and purity of the desired product.
-
Spectroscopic Analysis: Impurities may interfere with spectroscopic measurements, leading to inaccurate results.
Troubleshooting Guides
Issue 1: Unexpected reaction byproducts or altered reaction kinetics.
-
Possible Cause: Catalytic activity of metallic impurities.
-
Troubleshooting Steps:
-
Review the certificate of analysis (CoA) for your batch of this compound to identify the levels of metallic impurities.
-
If the CoA is unavailable or lacks detail, consider performing a trace metal analysis using techniques like ICP-MS or ICP-OES.
-
If a specific metallic impurity is suspected, consult the literature to understand its potential catalytic effects on your reaction.
-
Consider using a higher purity grade of this compound for subsequent experiments.
-
Issue 2: Poor quality of electrodeposited nickel films (e.g., brittleness, discoloration, roughness).
-
Possible Cause: Presence of metallic or organic impurities in the this compound plating bath.
-
Troubleshooting Steps:
-
Analyze the this compound for common metallic impurities known to affect electroplating, such as iron, copper, lead, and zinc.
-
Organic impurities can also cause issues like brittle deposits. These may require different analytical techniques for identification (e.g., chromatography).
-
Purification of the plating solution, for example, by carbon treatment for organic impurities, may be necessary.
-
Issue 3: Inconsistent results between different batches of this compound.
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Possible Cause: Variation in the impurity profile between batches.
-
Troubleshooting Steps:
-
Always request and compare the CoAs for different batches.
-
If possible, qualify a new batch by running a small-scale, well-characterized experiment to ensure it performs similarly to previous batches before using it in critical applications.
-
Data Presentation: Impurity Levels in Commercial this compound
The following tables summarize typical impurity levels found in different grades of this compound.
Table 1: Anionic Impurities in Reagent Grade this compound
| Impurity | Specification Limit | Source |
| Chloride (Cl⁻) | ≤ 0.01% | [1] |
| Sulfate (SO₄²⁻) | ≤ 0.005% | [1] |
| Insoluble Matter | ≤ 0.01% | [1] |
Table 2: Metallic Impurities in High-Purity this compound (99.998% metals basis)
| Element | Concentration (ppm) | Element | Concentration (ppm) |
| Ag | < 1 | Cr | < 1 |
| Al | < 1 | Cs | < 1 |
| As | < 1 | Cu | < 1 |
| Au | < 1 | Dy | < 1 |
| B | < 1 | Er | < 1 |
| Ba | < 1 | Eu | < 1 |
| Be | < 1 | Fe | 5 |
| Bi | < 1 | Ga | < 1 |
| Ca | 4 | Gd | < 1 |
| Cd | < 1 | Ge | < 1 |
| Ce | < 1 | Hf | < 1 |
| Co | 9 | Ho | < 1 |
| In | < 1 | K | < 1 |
| La | < 1 | Li | < 1 |
| Mg | < 1 | Mn | < 1 |
| Mo | < 1 | Na | < 1 |
| Nb | < 1 | Nd | < 1 |
| Pb | < 1 | Pd | < 1 |
| Pr | < 1 | Pt | < 1 |
| Rb | < 1 | Re | < 1 |
| Rh | < 1 | Ru | < 1 |
| Sb | < 1 | Sc | < 1 |
| Sm | < 1 | Sn | < 1 |
| Sr | < 1 | Ta | < 1 |
| Tb | < 1 | Te | < 1 |
| Ti | < 1 | Tl | < 1 |
| Tm | < 1 | V | < 1 |
| W | < 1 | Y | < 1 |
| Yb | < 1 | Zn | < 1 |
| Zr | < 1 | ||
| Source: Thermo Fisher Scientific Certificate of Analysis for Nickel(II) perchlorate hydrate, 99.998% (metals basis) |
Experimental Protocols
Protocol 1: Determination of Trace Metal Impurities in this compound by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines a general procedure for the quantitative analysis of metallic impurities in a this compound sample.
1. Objective: To determine the concentration of various trace metal impurities in a solid this compound sample.
2. Materials and Reagents:
-
This compound sample
-
High-purity deionized water (18.2 MΩ·cm)
-
Trace metal grade nitric acid (HNO₃)
-
Multi-element standard solutions for calibration
-
ICP-MS instrument
3. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached autosampler tube.
-
Add 10 mL of 2% (v/v) trace metal grade nitric acid to the tube.
-
Gently swirl the tube to dissolve the sample completely.
-
Prepare a series of calibration standards by diluting the multi-element stock solution with 2% nitric acid to cover the expected concentration range of the impurities.
-
Prepare a blank solution containing only 2% nitric acid.
4. Instrumental Analysis:
-
Set up and optimize the ICP-MS instrument according to the manufacturer's instructions.
-
Aspirate the blank solution to establish the baseline.
-
Analyze the calibration standards to generate calibration curves for each element of interest.
-
Analyze the prepared this compound sample solution.
-
Analyze a quality control standard periodically to ensure the accuracy and stability of the instrument.
5. Data Analysis:
-
Use the instrument software to calculate the concentration of each metallic impurity in the sample solution based on the calibration curves.
-
Calculate the concentration of each impurity in the original solid this compound sample, taking into account the initial sample weight and dilution factor.
Visualizations
Caption: Troubleshooting workflow for addressing experimental issues potentially caused by this compound impurities.
Caption: Logical relationship between common impurities in this compound and their potential impact on experimental outcomes.
References
Technical Support Center: Safe Handling and Use of Nickel Perchlorate in Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of nickel(II) perchlorate and its complexes to prevent decomposition during chemical reactions.
Troubleshooting Guide: Addressing Potential Decomposition Issues
This guide is designed to help you identify and resolve issues related to the instability of nickel perchlorate during your experiments.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected color change of the reaction mixture (e.g., darkening, formation of black precipitate). | Thermal decomposition of the this compound catalyst or complex, potentially leading to the formation of nickel oxide. | 1. Immediately and safely cool the reaction mixture. 2. Cease any further heating. 3. If the reaction is exothermic, ensure adequate cooling is applied to prevent a runaway reaction. 4. Evaluate the reaction temperature; it may be too high. Consider running the reaction at a lower temperature. |
| Vigorous gas evolution from the reaction mixture. | Decomposition of the perchlorate moiety, which can release oxygen and other gases. This is a serious safety concern. | 1. EXTREME CAUTION ADVISED. Do not approach the reaction vessel if the gas evolution is rapid and uncontrollable. 2. If safe to do so, remove the heat source and apply cooling. 3. Ensure the reaction is being conducted in a well-ventilated fume hood with the sash lowered. 4. Review the compatibility of all reagents. The presence of strong acids, reducing agents, or combustible materials can trigger decomposition.[1][2] |
| Low or no catalytic activity. | Decomposition of the this compound catalyst before or during the reaction. | 1. Verify the reaction temperature. Many this compound-catalyzed reactions proceed at room temperature or slightly elevated temperatures.[3] 2. Ensure the this compound used is of good quality and has been stored properly in a dry environment, away from combustible materials.[1] 3. Consider the solvent used. While soluble in many organic solvents, its stability may vary.[4][5] |
| Formation of an insoluble precipitate when preparing a solution of this compound. | This could be due to the low solubility of a specific complex being formed, or a sign of decomposition. | 1. Verify the solubility of the intended this compound species in the chosen solvent. 2. If preparing a complex, such as with an amine, be aware that some complexes have low solubility.[1] 3. If decomposition is suspected (e.g., if the precipitate is black), do not proceed with the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during a reaction?
A1: The primary cause is excessive heat. Nickel(II) perchlorate hexahydrate has a melting point of approximately 140°C, and its complexes can undergo exothermic decomposition at higher temperatures.[4][5][6] Contact with incompatible materials such as strong reducing agents, strong acids, and combustible organic compounds can also initiate decomposition, which can be violent.[1][2]
Q2: Are there specific temperature limits I should adhere to when using this compound?
A2: While a universal "safe" temperature limit is difficult to define for all possible reactions, it is crucial to maintain the reaction temperature well below the known decomposition points. For nickel(II) perchlorate hexahydrate, keeping the temperature below 100°C is a conservative and advisable practice. Many organic reactions catalyzed by this compound are successfully carried out at room temperature.[3] Always start with small-scale reactions to determine the safe operating conditions for your specific system.
Q3: How does the choice of solvent affect the stability of this compound?
A3: Nickel(II) perchlorate hexahydrate is soluble in water, ethanol, and acetone.[4][5] However, the stability in a given solvent can be influenced by the solvent's reactivity. Avoid using solvents that are easily oxidized. When working with organic solvents, it is critical to prevent the reaction mixture from drying out, as this can concentrate the perchlorate and increase the risk of explosion, especially in the presence of organic material.
Q4: Can I use amine ligands with this compound?
A4: Yes, this compound readily forms complexes with amines. However, these complexes can be energetic and may be sensitive to heat, friction, and impact.[1][7] For example, nickel hydrazine perchlorate is a powerful and sensitive explosive.[7] When working with amine complexes of this compound, it is imperative to use appropriate safety precautions, work on a small scale, and avoid grinding or subjecting the complex to shock.
Q5: What is the correct procedure for quenching a reaction containing this compound?
A5: To quench a reaction, it is advisable to cool the reaction mixture to room temperature or below. The quench should be performed slowly and with caution. A common method for working up reactions is to add water and extract the product with an organic solvent. For disposal, this compound should be reduced to the less hazardous nickel chloride.[1]
Q6: How should I store this compound and its complexes?
A6: Store this compound in a cool, dry, and well-ventilated area. It should be kept in tightly sealed containers made of glass or compatible plastic (e.g., HDPE).[1] Crucially, it must be stored away from combustible materials, organic compounds, reducing agents, and strong acids.[1][2]
Data Presentation
Table 1: Thermal Decomposition Data for this compound and Related Compounds
| Compound | Decomposition Onset/Event | Conditions |
| Nickel(II) Perchlorate Hexahydrate (Ni(ClO₄)₂·6H₂O) | Melts at 140°C | Heating in air |
| Hexammine this compound (--INVALID-LINK--₂) | Reversible deamination between 80-140°C | In vacuo |
| Hexammine this compound (--INVALID-LINK--₂) | Irreversible exothermic decomposition at 240-280°C (explodes >280°C) | In vacuo |
| Bis-(5-nitro-2H-tetrazolato-N2)tetraammine nickel(III) perchlorate (BNNP) | Thermally stable up to 260-278°C | Not specified |
Note: This table provides indicative temperatures. The actual decomposition temperature can be influenced by the heating rate, atmosphere, and the presence of other substances.
Experimental Protocols
General Protocol for a Nickel(II) Perchlorate-Catalyzed Reaction at Room Temperature
This protocol is a general guideline for a reaction where nickel(II) perchlorate hexahydrate is used as a Lewis acid catalyst under mild conditions.
-
Reaction Setup:
-
Conduct the reaction in a clean, dry glass flask equipped with a magnetic stirrer.
-
The reaction should be performed in a certified chemical fume hood.
-
Ensure that a cooling bath (e.g., an ice-water bath) is readily available in case of an unexpected exotherm.
-
-
Reagent Addition:
-
To the reaction flask, add the substrate and the solvent.
-
In a separate, clean, and dry vial, weigh the required amount of nickel(II) perchlorate hexahydrate (typically 1-10 mol%).
-
Add the nickel(II) perchlorate to the reaction mixture while stirring.
-
Add any other reagents to the reaction mixture. If any of the reagents are known to be highly reactive or are reducing agents, the addition should be done slowly and with cooling.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Monitor the temperature of the reaction mixture. If a significant exotherm is observed, apply external cooling.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a quenching agent, such as water or a saturated aqueous solution of a neutral salt (e.g., NaCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Waste Disposal:
-
Aqueous waste containing this compound should be treated to reduce the perchlorate and precipitate the nickel before disposal according to institutional guidelines. A common procedure is to reduce the perchlorate to chloride using a suitable reducing agent.
-
Mandatory Visualization
Caption: A workflow for the safe use of this compound in reactions.
References
- 1. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 5. 错误页 [amp.chemicalbook.com]
- 6. The thermal decomposition of hexammine this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Nickel hydrazine perchlorate - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Troubleshooting Low Yields in Nickel Perchlorate Catalyzed Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during nickel perchlorate catalyzed syntheses. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve reaction yields and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound catalyzed reaction is resulting in a low or no yield. What are the primary potential causes?
Low yields in this compound catalyzed reactions can stem from several factors, broadly categorized as issues with the catalyst, reagents and solvents, or the reaction conditions themselves. The primary culprits often include an inactive or decomposed catalyst, the presence of impurities (especially water), an inappropriate choice of ligand or solvent, or suboptimal reaction temperature and time.[1][2] Nickel(II) perchlorate is often used as a Lewis acid catalyst, and its activity is highly dependent on the reaction environment.[3][4][5]
Q2: How can I determine if my this compound catalyst is the source of the problem?
Issues with the this compound catalyst can manifest in several ways:
-
Hydration State: this compound is commonly available as a hexahydrate (Ni(ClO₄)₂·6H₂O), which is a blue crystalline solid.[6] The anhydrous form is yellow.[6] The degree of hydration can affect its solubility and Lewis acidity. Ensure you are using the correct hydrate form as specified in the protocol, or if using the anhydrous form, that it has been properly stored to prevent hydration.
-
Decomposition: Although metal perchlorates are kinetically stable under mild conditions, they are strong oxidizing agents.[4][7] High reaction temperatures or the presence of strong reducing agents can lead to the decomposition of the perchlorate anion and the nickel catalyst.[8] A visible color change in the catalyst that deviates from the expected blue/green of Ni(II) complexes might indicate decomposition.
-
Incomplete Dissolution: this compound's solubility in various organic solvents is a key property for its use in catalysis.[4] If the catalyst does not fully dissolve in the reaction solvent, its catalytic activity will be significantly reduced due to a heterogeneous mixture.
Q3: What role do ligands play, and how do I choose the right one?
Ligands are crucial in modulating the reactivity and stability of the nickel catalyst.[9] The choice of ligand can influence the catalyst's electronic properties, steric environment, and solubility. For this compound, which often acts as a Lewis acid, ligands can tune its acidity and substrate coordination.
-
Common Ligands: For various nickel-catalyzed reactions, nitrogen-based ligands (e.g., bipyridines, phenanthrolines) and phosphorus-based ligands are common.[10]
-
Troubleshooting Ligand Choice: If you suspect the ligand is the issue, consider screening a small panel of ligands with varying electronic and steric properties. For instance, if your reaction is sluggish, a more electron-donating ligand might increase the reactivity of the nickel center.
Q4: How do solvents and impurities affect my reaction?
The choice of solvent and the presence of impurities are critical factors.
-
Solvent Effects: this compound's high solubility in many organic solvents is an advantage.[4] However, the solvent can also coordinate to the nickel center, influencing its Lewis acidity and catalytic activity. Protic solvents, like water or alcohols, can compete with the substrate for coordination to the nickel catalyst, potentially inhibiting the reaction.[1]
-
Water Contamination: Water is a common impurity that can significantly reduce the yield. It can hydrolyze the catalyst or react with sensitive reagents. Using anhydrous ("dry") solvents and reagents is crucial.[2] this compound itself is hygroscopic and should be handled in a dry environment.[7]
-
Other Impurities: Oxygen can also lead to catalyst deactivation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
Q5: Could my reaction conditions be the problem?
Optimizing reaction conditions is key to achieving high yields.
-
Temperature: While some reactions proceed at room temperature, others may require heating.[3] However, excessively high temperatures can lead to catalyst decomposition, especially with the oxidizing perchlorate anion.[1][8] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged reaction times at elevated temperatures can lead to product degradation or catalyst decomposition. Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time.[1]
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A workflow diagram for troubleshooting low yields.
Potential Catalyst Deactivation Pathways
Understanding how your catalyst might be deactivating is crucial for troubleshooting.
Caption: Common deactivation pathways for nickel catalysts.
Data on Reaction Parameter Effects
The following table summarizes the general effects of key reaction parameters on the yield of nickel-catalyzed reactions. This data, while not exclusively for this compound, provides a strong starting point for optimization.
| Parameter | Typical Range | Effect on Yield | Troubleshooting Notes |
| Catalyst Loading | 1-10 mol% | Increasing loading can improve yield for sluggish reactions, but may also increase side products. | Start with 5 mol% and adjust as needed. High loadings can be costly. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Can significantly impact catalyst stability and activity. | An optimal ratio often exists. Screen ratios if low yield persists. |
| Temperature | Room Temp. to 120 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition.[1] | Find the minimum temperature required for a reasonable reaction rate. |
| Solvent | Aprotic (e.g., THF, Dioxane, Toluene) | Solvent polarity and coordinating ability can influence catalyst activity. | Ensure the use of anhydrous, degassed solvents.[1] |
| Base (if applicable) | 1.5-3.0 equivalents | The choice and amount of base can be critical, especially in cross-coupling reactions. | Stronger bases can sometimes lead to side reactions.[1] |
Experimental Protocols
General Protocol for a this compound Catalyzed Cross-Coupling Reaction
This protocol provides a general framework. Specific amounts, temperatures, and reaction times should be optimized for your particular substrates.
Safety Note: Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE).[7] Perchlorates are strong oxidizing agents and can form explosive mixtures with organic compounds, especially upon heating.[7] Always conduct a thorough safety assessment before starting any new reaction.
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Ligand (e.g., 2,2'-bipyridine)
-
Substrate 1 (e.g., an aryl halide)
-
Substrate 2 (e.g., a boronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the nickel(II) perchlorate hexahydrate (e.g., 0.05 mmol, 5 mol%), the ligand (e.g., 0.05 mmol, 5 mol%), the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe under a positive pressure of inert gas.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the nickel salt and base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
By systematically addressing these common issues, researchers can effectively troubleshoot and optimize their this compound catalyzed syntheses to achieve higher yields and more reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic reactions in aqueous media catalyzed by nickel - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 7. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 8. Energetic co-ordination compounds: synthesis, characterization and thermolysis studies on bis-(5-nitro-2H-tetrazolato-N2)tetraammine cobalt(III) perchlorate (BNCP) and its new transition metal (Ni/Cu/Zn) perchlorate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nickel Perchlorate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of nickel perchlorate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a prepared aqueous this compound solution?
A1: While specific long-term stability studies on aqueous this compound are not extensively published, based on the general stability of other heavy metal salt solutions and perchlorate formulations, a properly prepared and stored this compound solution can be expected to be stable for at least 1-2 years.[1] Aqueous perchlorate formulations used in medicine have been found to be stable for at least nine months.[2] However, stability is highly dependent on storage conditions. Regular quality control checks are recommended for solutions stored for extended periods.
Q2: What are the optimal storage conditions for a this compound solution?
A2: To maximize stability and ensure safety, store aqueous this compound solutions in tightly sealed, clearly labeled glass or chemically resistant plastic (e.g., HDPE) bottles in a cool, dry, and well-ventilated area.[3][4] The storage location should be a designated corrosives or oxidizer cabinet, away from direct sunlight and heat sources.[4][5]
Q3: What are the visible signs of degradation or instability in a this compound solution?
A3: Users should monitor their solutions for the following signs, which may indicate degradation or contamination:
-
Precipitation or Cloudiness: This could indicate the formation of insoluble nickel salts, such as nickel hydroxide, especially if the pH of the solution increases.[6] Precipitation may also occur if the solution is refrigerated, due to the reduced solubility of the salt at lower temperatures.[2]
-
Color Change: A significant deviation from the typical green color of a hydrated nickel(II) solution could suggest a change in the nickel ion's coordination environment or the presence of contaminants.
-
Mold or Microbial Growth: While unlikely in acidic, heavy metal salt solutions, any biological growth indicates contamination and the solution should be discarded.[1]
Q4: Are there any chemicals or materials that are incompatible with this compound solutions?
A4: Yes. This compound is a strong oxidizing agent.[3][7] Contact with the following should be strictly avoided:
-
Organic materials and solvents
-
Amines, as they can form energetic or explosive complexes[3]
-
Strong acids, which can create hazardous conditions[3]
Q5: My this compound solution has been stored for over a year. How can I verify its concentration?
A5: You can verify the concentration by performing separate analyses for nickel and perchlorate ions. The nickel ion concentration can be determined using complexometric titration with EDTA. The perchlorate ion concentration can be accurately measured using ion chromatography (IC). Detailed protocols for these methods are provided in this guide.
Q6: What are the primary safety hazards associated with this compound solutions?
A6: this compound and its solutions are hazardous. Key risks include:
-
Oxidizing Properties: May intensify fire and can ignite combustible materials.[5][7]
-
Health Hazards: Nickel compounds are considered potential carcinogens, may cause genetic defects, and can cause skin and respiratory sensitization (allergies).[8]
-
Corrosivity: Causes severe skin burns and eye damage.[8] Always consult the Safety Data Sheet (SDS) and handle the solution inside a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the use and storage of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or has a precipitate. | 1. pH is too high: The pH of the solution may have increased, causing the precipitation of nickel hydroxide (Ni(OH)₂), which can begin at a pH of 5.5-6.[6]2. Low Temperature Storage: The solution may have been refrigerated or stored in a very cold environment, causing the salt to crystallize out of the solution.3. Contamination: An incompatible substance may have been introduced into the solution. | 1. Check the pH of the solution. If it is neutral or basic, the solution has likely degraded and should be disposed of according to hazardous waste guidelines.2. Allow the solution to warm to room temperature. If the precipitate redissolves, it was likely due to low-temperature crystallization. Avoid refrigerating the solution.3. If contamination is suspected, the solution should be disposed of. |
| Solution has changed color (e.g., from green to blue or yellow). | 1. Contamination: The introduction of other ions or complexing agents (like ammonia) can change the coordination sphere of the Ni²⁺ ion, altering its color.[9]2. Change in Hydration State: While more relevant for the solid, significant changes in water concentration could theoretically impact the nickel aquo complex. | 1. Review handling procedures to identify potential sources of contamination. If contamination is likely, dispose of the solution.2. Verify the concentration using the analytical protocols provided. If the concentration is off, prepare a fresh solution. |
| Inconsistent experimental results using the solution. | 1. Incorrect Concentration: The solution may have evaporated over time, increasing its concentration, or may have been prepared incorrectly.2. Degradation: The solution may have partially degraded, reducing the concentration of active Ni(ClO₄)₂. | 1. Re-standardize the solution by titrating for nickel ion concentration and/or using ion chromatography for the perchlorate ion. Adjust the concentration as needed or prepare a fresh batch.2. If degradation is suspected (e.g., presence of precipitate), dispose of the old solution and prepare a fresh one. |
Data Summary
Table 1: Recommended Storage and Handling for Aqueous this compound Solutions
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | Room Temperature (15-25°C) | Avoids potential precipitation at low temperatures and accelerated degradation at high temperatures.[2] |
| Storage Container | Tightly-sealed, clearly-labeled borosilicate glass or HDPE bottles. | Prevents evaporation and contamination; ensures chemical compatibility.[3] |
| Storage Location | Designated corrosives/oxidizer cabinet; well-ventilated area. | Segregates from incompatible materials and ensures safety.[4][5] |
| Light Exposure | Store in the dark or in an amber bottle. | To minimize potential photodegradation, although specific data is limited. Standard practice for long-term storage of chemical solutions. |
| Incompatible Materials | Organic materials, strong reducing agents, combustible materials, amines, strong acids. | This compound is a strong oxidizer and can react dangerously.[3][5][7] |
| Recommended PPE | Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile). | Protects against skin/eye contact and potential carcinogenic effects.[4] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Nickel(II) Perchlorate Solution
This protocol describes the preparation of 1 liter of a 0.1 M aqueous solution from nickel(II) perchlorate hexahydrate.
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O, MW: 365.69 g/mol )
-
Deionized (DI) water
-
1 L Class A volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Appropriate PPE (fume hood, goggles, gloves, lab coat)
Procedure:
-
Calculate the required mass: For 1 L of a 0.1 M solution, you will need 0.1 mol × 365.69 g/mol = 36.57 g of Ni(ClO₄)₂·6H₂O.
-
Weigh the solid: Inside a chemical fume hood, carefully weigh out 36.57 g of nickel(II) perchlorate hexahydrate into a clean beaker.
-
Dissolve the solid: Add approximately 500 mL of DI water to the beaker. Place a magnetic stir bar in the beaker and stir on a magnetic stir plate until the solid is fully dissolved. The solution should be green.
-
Transfer to volumetric flask: Quantitatively transfer the dissolved solution to the 1 L volumetric flask. Rinse the beaker several times with small volumes of DI water and add the rinsings to the flask to ensure all the salt is transferred.
-
Bring to volume: Carefully add DI water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Label: Transfer the solution to a suitable, clearly labeled storage bottle. The label should include the chemical name, concentration, preparation date, and your initials.
Protocol 2: Quality Control - Determination of Nickel Ion Concentration by EDTA Titration
This protocol allows for the verification of the nickel(II) ion concentration in the solution.
Materials:
-
This compound solution (sample)
-
0.01 M standardized EDTA solution
-
Ammonia buffer solution (pH ~10)
-
Murexide indicator (ground with NaCl or as a solution)
-
Concentrated ammonium hydroxide
-
100 mL Erlenmeyer flask
-
10 mL volumetric pipette
-
50 mL burette
Procedure:
-
Sample Preparation: Pipette 10.00 mL of the this compound solution into a 100 mL Erlenmeyer flask.
-
Dilution: Add approximately 40 mL of DI water.
-
Buffering: Add ~10 mL of the ammonia buffer solution to bring the pH to ~10.
-
Indicator: Add a small amount of murexide indicator. The solution should turn a yellowish color.[5]
-
Titration: Titrate slowly with the standardized 0.01 M EDTA solution. The reaction between Ni²⁺ and EDTA can be slow, so allow time for the color to stabilize after each addition.[10]
-
Endpoint: The endpoint is reached when the solution color changes sharply from yellow to a distinct violet/purple.[5][10]
-
Calculation: Record the volume of EDTA used (V_EDTA). Calculate the nickel concentration (M_Ni) using the formula: M_Ni = (M_EDTA × V_EDTA) / V_sample
Protocol 3: Quality Control - Determination of Perchlorate Ion Concentration by Ion Chromatography (IC)
This protocol provides a general procedure for the analysis of the perchlorate anion based on standard EPA methods.
Materials:
-
Ion Chromatograph (IC) system with a suppressed conductivity detector
-
Guard column (e.g., Dionex IonPac AG16) and analytical column (e.g., Dionex IonPac AS16)[11]
-
Eluent (e.g., 50-100 mM Sodium Hydroxide)
-
Perchlorate standard solutions for calibration
-
0.45 µm syringe filters
Procedure:
-
Instrument Setup: Set up the IC system according to the manufacturer's instructions with the appropriate columns and eluent. Allow the system to equilibrate until a stable baseline is achieved.
-
Calibration: Prepare a series of perchlorate standards of known concentrations (e.g., from a certified 1000 ppm stock solution). Inject the standards to create a calibration curve.[11]
-
Sample Preparation: Dilute an aliquot of your this compound solution with DI water to a concentration that falls within the range of your calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample into the IC system.
-
Quantification: Identify the perchlorate peak based on its retention time compared to the standards. Quantify the concentration using the calibration curve generated by the instrument's software.
Visualizations
Caption: Troubleshooting workflow for this compound solutions.
Caption: Experimental workflow for quality control testing.
Caption: Chemical incompatibilities and associated hazards.
References
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. scribd.com [scribd.com]
- 4. Estimate the amount Ni by EDTA | DOCX [slideshare.net]
- 5. Watts Nickel Titration [anoplex.com]
- 6. casf.ca [casf.ca]
- 7. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 8. tu-chemnitz.de [tu-chemnitz.de]
- 9. ikev.org [ikev.org]
- 10. titrations.info [titrations.info]
- 11. waterboards.ca.gov [waterboards.ca.gov]
Technical Support Center: Disposal of Nickel Perchlorate Waste
This guide provides essential information for the safe handling and disposal of nickel perchlorate waste in a research and development environment. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Troubleshooting Guide
| Issue/Question | Recommended Action |
| Accidental Spill of this compound | Minor Spill (small quantity, contained): 1. Alert personnel in the immediate area.[1] 2. Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, a face shield, and a lab coat.[1][2] 3. Cover the spill with an inert absorbent material like sand or vermiculite.[3] Do NOT use combustible materials like paper towels. 4. Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][5] 5. Clean the spill area with soap and water.[6] Major Spill (large quantity, uncontained, or in a poorly ventilated area): 1. Evacuate the area immediately.[2][3] 2. Alert your institution's Environmental Health and Safety (EHS) department and emergency services.[2][6] 3. If safe to do so, close doors to the affected area to contain vapors.[3] 4. Provide emergency responders with the Safety Data Sheet (SDS) for this compound.[1] |
| Unknown Chemical Reaction in Waste Container | 1. Do not handle the container. 2. Evacuate the immediate area and alert others. 3. Contact your EHS department immediately. The reaction could be due to contamination with an incompatible material, creating a risk of explosion or release of toxic fumes. |
| Cracked or Damaged Waste Container | 1. If the container is not actively leaking, place it in a larger, compatible secondary containment bin. 2. If the container is leaking, manage it as a minor or major spill depending on the quantity and location. 3. Label the new container appropriately and arrange for immediate pickup. |
| Waste Container is Full | 1. Do not overfill the waste container. Leave adequate headspace (at least 10%) to prevent spills and pressure buildup. 2. Securely close the container and move it to your designated satellite accumulation area. 3. Request a waste pickup from your institution's EHS department. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards of this compound waste?
This compound is a strong oxidizing agent and can cause fire or an explosion when in contact with combustible materials, such as paper, wood, or organic solvents.[4][5] It is also acutely toxic, a suspected human carcinogen, and may cause genetic defects, damage fertility or an unborn child, and cause organ damage through prolonged exposure.[5]
2. What personal protective equipment (PPE) is required when handling this compound waste?
At a minimum, you should wear:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A lab coat and chemical-resistant gloves (nitrile is a common choice, but consult your institution's guidelines).
-
Respiratory Protection: Use in a chemical fume hood. If there is a risk of dust or aerosol generation outside of a fume hood, a respirator may be necessary.[7]
3. Can I neutralize this compound waste in the lab before disposal?
No. You should not attempt to neutralize perchlorate waste in the lab. Perchlorates are highly reactive, and attempting to neutralize them can lead to a dangerous, uncontrolled reaction. All this compound waste should be disposed of through a licensed hazardous waste disposal facility.
4. How should I label my this compound waste container?
Your waste container must be clearly labeled with the words "Hazardous Waste" and include the following information:
-
Full Chemical Name: this compound
-
Hazard Identification: Oxidizer, Acutely Toxic, Carcinogen[4][5]
-
Generator Information: Your name, lab, and contact information.[8] Some jurisdictions may have specific labeling requirements, such as including "Perchlorate Material – special handling may apply".[9][10][11]
5. What materials are incompatible with this compound?
Do not allow this compound waste to come into contact with the following materials:
-
Organic solvents
-
Acids[12]
-
Powdered metals like aluminum or magnesium
Quantitative Data Summary
The following table summarizes occupational exposure limits for nickel and its compounds. These are time-weighted averages (TWA) unless otherwise specified.
| Organization | Exposure Limit (as Ni) | Notes |
| OSHA | 1 mg/m³ | Permissible Exposure Limit (PEL) |
| NIOSH | 0.015 mg/m³ | Recommended Exposure Limit (REL) |
| ACGIH | 0.1 mg/m³ (inhalable fraction) | Threshold Limit Value (TLV) |
Data sourced from various safety data sheets and occupational health guidelines.
Experimental Protocols
Protocol: Collection and Containment of this compound Waste for Disposal
This protocol outlines the standard procedure for safely collecting and storing this compound waste pending pickup by a certified hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Inert absorbent material (e.g., vermiculite or sand) for solid waste
-
Secondary containment bin
Procedure:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure, leak-proof lid. The container must be in good condition with no cracks or damage.[13]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container and fill in the chemical name and generator information.[8]
-
Segregate the Waste: Collect only this compound waste in this container. Do not mix with other chemical waste streams, especially organic solvents, acids, or reducing agents.[14]
-
Adding Waste to the Container:
-
Perform all waste transfers inside a certified chemical fume hood.
-
For aqueous solutions, carefully pour the waste into the container using a funnel to prevent spills.
-
For solid waste, carefully transfer it to the container. If the solid is dusty, you may add a small amount of an inert absorbent material like vermiculite to minimize dust generation.
-
-
Secure and Store the Container:
-
Securely close the lid of the waste container immediately after adding waste.
-
Record the date on the "Accumulation Start Date" line of the label the first time waste is added.
-
Wipe the exterior of the container clean of any contamination.
-
Place the container in a designated satellite accumulation area. This area should be away from heat sources and incompatible materials.
-
The container should be kept in a secondary containment bin to catch any potential leaks.
-
-
Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a pickup. Do not dispose of this compound waste down the drain or in regular trash.[7]
Visual Workflow for Disposal
Caption: Workflow for the safe collection and disposal of this compound waste.
References
- 1. Spill Response Procedures | Long Island University [liu.edu]
- 2. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. actenviro.com [actenviro.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. Cal. Code Regs. Tit. 22, § 67384.4 - Labeling Best Management Practice Requirements for Perchlorate Materials | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. danielshealth.com [danielshealth.com]
- 14. p2infohouse.org [p2infohouse.org]
addressing nickel perchlorate's sensitivity to friction and shock
Disclaimer: For Informational Purposes Only
This document is intended for informational purposes only and should not be used as a substitute for professional guidance, a comprehensive risk assessment, or established safety protocols. The handling of nickel perchlorate, a highly sensitive and potentially explosive material, should only be undertaken by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls. Always consult the Safety Data Sheet (SDS) and your institution's safety guidelines before handling this substance.
Technical Support Center: Handling this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling this compound, with a specific focus on its sensitivity to friction and shock.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a high-hazard material?
A1: this compound, particularly in its anhydrous form, is a powerful oxidizing agent and is highly sensitive to friction, shock, and heat. It can decompose explosively, especially when in contact with organic materials or other reducing agents. The hexahydrate form is more stable but can still be dangerous if dehydrated.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include:
-
Explosion Hazard: Highly sensitive to mechanical shock, friction, and heat.
-
Fire Hazard: Powerful oxidizer that can initiate or accelerate the combustion of other materials.
-
Health Hazard: Can be toxic if ingested or inhaled and may cause irritation to the skin and eyes.
Q3: What are the initial signs of this compound decomposition?
A3: Visual cues can include a change in color (e.g., from green to yellow or brown), the evolution of gas, or an unexpected temperature increase in the reaction mixture. If any of these signs are observed, the area should be evacuated immediately, and emergency personnel should be notified.
Q4: Can I grind or triturate this compound?
A4: No. Grinding, trituration, or any action that subjects this compound to friction or mechanical shock is extremely dangerous and should be strictly avoided. These actions can provide the energy needed to initiate explosive decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Color Change in Sample | Dehydration of the hexahydrate, contamination, or onset of decomposition. | 1. Do not touch or move the sample. 2. Immediately evacuate the area.3. Notify your institution's Environmental Health and Safety (EHS) office.4. Do not attempt to neutralize or dispose of the material yourself. |
| Spill of this compound Solution | Accidental mishandling during transfer or reaction setup. | 1. Evacuate the immediate area.2. Prevent the solution from drying out, as the anhydrous form is more hazardous. If safe to do so from a distance, dilute with a large volume of water.3. Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Do not use paper towels or other organic materials. 4. Contact EHS for proper disposal procedures. |
| Solid this compound in Contact with Organic Material | Accidental mixing during weighing, transfer, or reaction. | 1. Treat as a potentially explosive mixture. 2. Evacuate the area immediately.3. Alert colleagues and contact your EHS office.4. Do not attempt to separate the materials. |
Experimental Protocols & Methodologies
Safe Handling and Dispensing of this compound Hexahydrate
This protocol outlines a method for safely handling and dispensing small quantities of this compound hexahydrate.
Materials:
-
This compound hexahydrate
-
Non-sparking spatula (e.g., made of plastic or ceramic)
-
Antistatic weighing paper or a glass container
-
Fume hood
-
Blast shield
-
Appropriate PPE: safety glasses, face shield, flame-resistant lab coat, heavy-duty gloves
Procedure:
-
Ensure the work area is clean and free of any organic materials, metals, or other contaminants.
-
Set up a blast shield in front of the work area within the fume hood.
-
Carefully open the container of this compound hexahydrate, avoiding any scraping or friction against the container threads.
-
Using a non-sparking spatula, gently scoop a small amount of the material onto the antistatic weighing paper or into the glass container. Avoid any rapid movements or scraping actions.
-
Slowly and carefully transfer the weighed material to the reaction vessel.
-
Clean the spatula and work area with copious amounts of water.
-
Securely close the this compound container and return it to a designated, isolated storage area.
Diagrams
Caption: Workflow for risk assessment before handling this compound.
Caption: Decision-making process for responding to a this compound spill.
Validation & Comparative
A Comparative Guide to Nickel Perchlorate and Nickel Chloride as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical determinant of success in chemical synthesis, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two common nickel-based catalysts, nickel perchlorate (Ni(ClO₄)₂) and nickel chloride (NiCl₂), with a focus on their performance in the arylation of aromatic aldehydes with arylboronic acids. This reaction is a fundamental carbon-carbon bond-forming transformation, yielding valuable diarylmethanol structures that are precursors to a wide range of pharmaceuticals and functional materials.
Performance Comparison: Arylation of Aromatic Aldehydes
The catalytic efficacy of this compound and nickel chloride in the addition of arylboronic acids to aromatic aldehydes has been evaluated in separate studies. While a direct head-to-head comparison under identical conditions is not available in the literature, a comparative analysis of their performance with similar substrates provides valuable insights into their respective catalytic activities.
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) has been demonstrated as an effective catalyst for the arylation of aromatic aldehydes with arylboronic acids, affording the corresponding diarylmethanols in good to excellent yields. Similarly, a system utilizing nickel(II) chloride in the form of NiCl₂(PPh₃)₂ has been employed for the same transformation.
The following table summarizes the quantitative data from these studies, showcasing the product yields for a range of substituted aromatic aldehydes and arylboronic acids.
| Entry | Aromatic Aldehyde | Arylboronic Acid | Catalyst System | Solvent | Yield (%) |
| 1 | Benzaldehyde | Phenylboronic acid | Ni(ClO₄)₂·6H₂O | Toluene/IPA | 95 |
| 2 | 4-Methylbenzaldehyde | Phenylboronic acid | Ni(ClO₄)₂·6H₂O | Toluene/IPA | 92 |
| 3 | 4-Methoxybenzaldehyde | Phenylboronic acid | Ni(ClO₄)₂·6H₂O | Toluene/IPA | 96 |
| 4 | 4-Chlorobenzaldehyde | Phenylboronic acid | Ni(ClO₄)₂·6H₂O | Toluene/IPA | 85 |
| 5 | Benzaldehyde | 4-Methylphenylboronic acid | Ni(ClO₄)₂·6H₂O | Toluene/IPA | 94 |
| 6 | Benzaldehyde | 4-Methoxyphenylboronic acid | Ni(ClO₄)₂·6H₂O | Toluene/IPA | 97 |
| 7 | Benzaldehyde | Phenylboronic acid | NiCl₂(PPh₃)₂/IPr·HCl | Toluene | 90 |
| 8 | 4-Methylbenzaldehyde | Phenylboronic acid | NiCl₂(PPh₃)₂/IPr·HCl | Toluene | 88 |
| 9 | 4-Methoxybenzaldehyde | Phenylboronic acid | NiCl₂(PPh₃)₂/IPr·HCl | Toluene | 93 |
| 10 | 4-Chlorobenzaldehyde | Phenylboronic acid | NiCl₂(PPh₃)₂/IPr·HCl | Toluene | 82 |
| 11 | Benzaldehyde | 4-Methylphenylboronic acid | NiCl₂(PPh₃)₂/IPr·HCl | Toluene | 89 |
| 12 | Benzaldehyde | 4-Methoxyphenylboronic acid | NiCl₂(PPh₃)₂/IPr·HCl | Toluene | 94 |
Data for Ni(ClO₄)₂·6H₂O is adapted from a study on nickel salt-catalyzed addition reactions. Data for NiCl₂(PPh₃)₂/IPr·HCl is adapted from a study on the synthesis of diarylmethanols.[1][2] It is important to note that the presence of different ligands (IPr·HCl) in the nickel chloride system can significantly influence the catalytic activity.
From the available data, both this compound and nickel chloride systems are highly effective catalysts for the arylation of aromatic aldehydes, consistently providing high yields of the desired diarylmethanol products. The this compound system, in the absence of additional ligands, appears to offer slightly higher yields across a range of substrates. This could be attributed to the potentially higher Lewis acidity of the nickel center when coordinated with the weakly coordinating perchlorate anion, which may facilitate the activation of the aldehyde.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. The following are representative protocols for the arylation of aromatic aldehydes using this compound and nickel chloride catalysts.
Protocol 1: Arylation of Aromatic Aldehydes using Nickel(II) Perchlorate Hexahydrate
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) (5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Toluene/Isopropanol (IPA) solvent mixture (5:1 v/v)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde, arylboronic acid, nickel(II) perchlorate hexahydrate, and the base.
-
Add the toluene/IPA solvent mixture to the flask.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically monitored by TLC or GC-MS until completion).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethanol.
Protocol 2: Arylation of Aromatic Aldehydes using Nickel(II) Chloride Complex[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
NiCl₂(PPh₃)₂ (5 mol%)
-
1,3-bis-(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with NiCl₂(PPh₃)₂, IPr·HCl, and the base.
-
Add the aromatic aldehyde and arylboronic acid to the tube.
-
Add dry, degassed toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) with vigorous stirring for the designated time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure diarylmethanol product.[1]
Catalytic Mechanism and Visualization
The catalytic cycle for the nickel-catalyzed arylation of aldehydes with arylboronic acids is generally believed to proceed through a series of key steps involving the nickel catalyst. A plausible mechanism is illustrated below. The cycle is initiated by the transmetalation of the aryl group from the boronic acid to the nickel center. The resulting arylnickel species then coordinates to the aldehyde, followed by migratory insertion of the aryl group onto the carbonyl carbon. The final step involves hydrolysis or protonolysis to release the diarylmethanol product and regenerate the active nickel catalyst.
Caption: Proposed catalytic cycle for the nickel-catalyzed arylation of aldehydes.
The nature of the anion (perchlorate vs. chloride) can influence the Lewis acidity of the Ni(II) center and its coordination properties, thereby affecting the rates of the individual steps within the catalytic cycle. A more weakly coordinating anion like perchlorate may lead to a more electrophilic nickel center, potentially accelerating the coordination of the aldehyde and the subsequent migratory insertion step.
Conclusion
Both this compound and nickel chloride are highly effective catalysts for the arylation of aromatic aldehydes with arylboronic acids. The available data suggests that this compound may offer slightly superior yields under ligand-free conditions, possibly due to the influence of the perchlorate counterion on the Lewis acidity of the nickel catalyst. However, the nickel chloride system, particularly when paired with appropriate ligands, also demonstrates excellent catalytic activity.
The choice between these two catalysts may ultimately depend on factors such as cost, availability, air and moisture sensitivity of the specific catalyst complex, and the desired reaction conditions. For researchers and drug development professionals, both catalysts represent valuable tools for the synthesis of diarylmethanols and related structures. Further direct comparative studies under identical conditions would be beneficial to fully elucidate the subtle differences in their catalytic performance.
References
A Comparative Analysis of Nickel(II) Salt Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
In the landscape of modern organic synthesis, nickel-catalyzed cross-coupling reactions have emerged as a powerful and economically viable alternative to their palladium-catalyzed counterparts. The choice of the nickel(II) salt as a precatalyst can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a comparative study of commonly used nickel(II) salts—NiCl₂, NiBr₂, Ni(OAc)₂, and Ni(acac)₂—in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The information presented herein is supported by experimental data to aid researchers in catalyst selection and optimization.
Performance Comparison of Nickel(II) Salt Catalysts
The catalytic activity of nickel(II) salts is intrinsically linked to the nature of the anionic ligand. The lability of the anion can impact the in-situ reduction of Ni(II) to the active Ni(0) species and subsequent steps in the catalytic cycle. The following tables summarize the performance of different nickel(II) salts in key cross-coupling reactions, based on published experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In a ligand-free setting, the choice of the nickel(II) salt has a discernible effect on the reaction outcome.
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 120 | 48 | 92 | [1] |
| NiCl₂ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 120 | 48 | 81 | [1] |
| NiCl₂·6H₂O | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 120 | 48 | 75 | [1] |
Table 1: Comparison of Nickel(II) Salts in a Ligand-Free Suzuki-Miyaura Coupling.
Heck Reaction
The Heck reaction is a key transformation for the synthesis of substituted alkenes. While direct comparative studies of simple nickel salts are less common, the following data has been compiled from various sources to provide an overview of their performance.
| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(OAc)₂ | Iodobenzene | n-Butyl acrylate | Et₃N | NMP | 120 | 24 | 95 | (Compiled from literature) |
| NiCl₂ | 4-Iodoanisole | Styrene | K₂CO₃ | DMF | 140 | 12 | 88 | (Compiled from literature) |
| NiBr₂ | Bromobenzene | Styrene | K₃PO₄ | DMA | 130 | 24 | 75 | [2] |
| Ni(acac)₂ | 4-Iodoacetophenone | Methyl acrylate | Na₂CO₃ | DMF | 120 | 12 | 92 | [1][3] |
Table 2: Performance of Nickel(II) Salts in the Heck Reaction. Data is compiled from various literature sources to provide a comparative overview.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. A study on a photochemically driven nickel-catalyzed carboxylative amination provides a direct comparison of different nickel(II) precatalysts.
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂·DME | 4-Bromobenzotrifluoride | Di-n-butylamine | NaOtBu | Dioxane | RT | 16 | 78 | [4] |
| NiCl₂·DME | 4-Bromobenzotrifluoride | Di-n-butylamine | NaOtBu | Dioxane | RT | 16 | 65 | [4] |
| Ni(acac)₂ | 4-Bromobenzotrifluoride | Di-n-butylamine | NaOtBu | Dioxane | RT | 16 | 34 | [4] |
Table 3: Comparison of Nickel(II) Salts in a Photochemically Driven Buchwald-Hartwig Amination.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of these catalytic systems.
General Procedure for Ligand-Free Suzuki-Miyaura Coupling
This protocol is adapted from the study by Kumar and colleagues.[1]
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), the respective nickel(II) salt (4 mol%), and K₃PO₄ (2.0 mmol).
-
Add 3 mL of anhydrous 1,4-dioxane to the tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
General Procedure for Nickel-Catalyzed Heck Reaction
The following is a general procedure compiled from typical conditions reported in the literature.
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the nickel(II) salt (5 mol%) and a suitable ligand (e.g., PPh₃, 10 mol%) if required.
-
Add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol).
-
Add the anhydrous solvent (e.g., NMP, DMF, or DMA) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over a drying agent (e.g., MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol is a general representation of the conditions used for nickel-catalyzed C-N coupling.
-
To a Schlenk tube, add the nickel(II) precatalyst (e.g., NiCl₂(DME), 5-15 mol%), a ligand (e.g., SIPr·HCl, 10-30 mol%), and NaOtBu (2.25–2.70 equiv) under an inert atmosphere.[5][6]
-
Add the aryl halide or sulfamate (1.0 equiv), the amine (1.8 equiv), and an internal standard (e.g., hexamethylbenzene, 0.10 equiv).[5][6]
-
Add the solvent (e.g., 2-Me-THF) and stir the reaction mixture at the specified temperature for 3 hours.[5][6]
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel.
-
Concentrate the filtrate and analyze the crude mixture by ¹H NMR or GC to determine the yield.
-
For isolation, the crude product can be purified by column chromatography.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate a generalized catalytic cycle for nickel-catalyzed cross-coupling and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient nickel-catalyzed Heck reaction using Ni(acac)2/ N-heterocyclic carbene catalyst - Lookchem [lookchem.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Purity of Synthesized Nickel Perchlorate and Its Performance Compared to Alternatives
For researchers, scientists, and professionals in drug development, the purity and performance of chemical reagents are paramount. This guide provides a detailed comparison of synthesized nickel perchlorate with common alternatives like nickel sulfate, nickel chloride, and nickel sulfamate. It includes experimental data to objectively assess performance in key applications and outlines protocols for validating the purity of newly synthesized this compound.
Performance Comparison of Nickel Salts
The choice of a nickel salt can significantly impact the outcome of a chemical process, be it in catalysis or electroplating. Below is a comparison of this compound with its common alternatives, highlighting key performance indicators.
| Nickel Salt | Application | Key Performance Metric | Value | Observations |
| This compound | Catalysis (e.g., [3+2] Cycloaddition) | Product Yield | Good to Excellent | Efficient and mild catalyst for various organic syntheses.[1] |
| Nickel Sulfate | Catalysis (Hydrogenation) | Catalytic Activity | Effective | Widely used as a precursor for hydrogenation catalysts.[2][3] |
| Nickel Chloride | Catalysis | Catalytic Activity | Effective | Used in various cross-coupling reactions. |
| Nickel Sulfamate | Electroplating | Internal Stress of Deposit | Low | Produces deposits with low internal stress and good ductility.[4] |
| Nickel Sulfate | Electroplating | Hardness of Deposit | 140.7 - 370.9 HV | Hardness is influenced by current density and plating conditions.[5] |
| Nickel Chloride | Electroplating | Current Efficiency | ~90-97% (in Watts bath) | A common component in Watts baths for nickel plating.[4][6] |
| This compound | Electroplating | Current Efficiency | Potentially high | The non-coordinating nature of the perchlorate anion can be advantageous. |
| Nickel Sulfamate | Electroplating | Plating Rate | Generally lower than sulfate | Offers high-purity deposits.[7] |
Validating the Purity of Synthesized this compound
Ensuring the purity of synthesized this compound is crucial for its reliable performance and for avoiding unintended side reactions. A comprehensive purity validation involves a multi-step analytical approach to quantify the nickel and perchlorate content, as well as to identify and quantify potential impurities.
A logical workflow for this validation process is outlined below:
Experimental Protocols
Below are detailed methodologies for the key experiments involved in validating the purity of synthesized this compound.
Determination of Nickel Content by Complexometric EDTA Titration
This method determines the percentage of nickel in the synthesized salt.
Principle: Nickel(II) ions form a stable, water-soluble complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal indicator, such as murexide, which changes color when all the nickel ions have been complexed by the EDTA.
Reagents:
-
Standardized 0.1 M EDTA solution
-
Murexide indicator (ground with NaCl or as a solution)
-
Ammonia buffer solution (pH 10)
-
Deionized water
Procedure:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in deionized water.
-
Add the ammonia buffer solution to adjust the pH to approximately 10.
-
Add a small amount of the murexide indicator. The solution should turn a yellow or greenish-yellow color.
-
Titrate the solution with the standardized 0.1 M EDTA solution.
-
The endpoint is reached when the color of the solution changes to a distinct violet or purple.
-
Record the volume of EDTA solution used.
-
Calculate the percentage of nickel in the sample based on the stoichiometry of the Ni²⁺-EDTA reaction (1:1 molar ratio).
Determination of Perchlorate and Other Anionic Impurities by Ion Chromatography (IC)
This technique is used to quantify the perchlorate content and to detect and quantify common anionic impurities such as chloride and sulfate.
Principle: Ion chromatography separates ions based on their affinity for a stationary phase (ion-exchange resin). The separated ions are then detected and quantified by a conductivity detector.
Instrumentation:
-
Ion chromatograph equipped with a conductivity detector
-
Anion-exchange column suitable for perchlorate analysis
-
Suppressor device
Reagents:
-
Eluent solution (e.g., a solution of sodium carbonate and sodium bicarbonate in deionized water)
-
Perchlorate standard solutions of known concentrations
-
Chloride and sulfate standard solutions of known concentrations
-
Deionized water
Procedure:
-
Prepare a series of perchlorate, chloride, and sulfate standard solutions of known concentrations to create a calibration curve.
-
Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water.
-
Inject a known volume of the sample solution into the ion chromatograph.
-
Run the analysis under the predetermined chromatographic conditions (eluent composition, flow rate, etc.).
-
Identify the peaks corresponding to perchlorate, chloride, and sulfate based on their retention times compared to the standards.
-
Quantify the concentration of each anion by comparing the peak areas to the calibration curves.
-
Calculate the percentage of perchlorate and any identified anionic impurities in the sample.
Analysis of Metallic Impurities by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive technique for the determination of trace metallic impurities that may be present from the starting materials or reaction vessel.
Principle: The sample is introduced into an argon plasma, which excites the atoms of the metallic impurities. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.
Instrumentation:
-
Inductively Coupled Plasma - Optical Emission Spectrometer
Reagents:
-
Multi-element standard solutions containing known concentrations of potential metallic impurities (e.g., Fe, Cu, Zn, Co).
-
High-purity nitric acid
-
Deionized water
Procedure:
-
Prepare a series of multi-element standard solutions to generate calibration curves.
-
Accurately weigh a sample of the synthesized this compound, dissolve it in deionized water, and acidify with high-purity nitric acid.
-
Introduce the sample solution into the ICP-OES.
-
Measure the emission intensities at the characteristic wavelengths for the elements of interest.
-
Quantify the concentration of each metallic impurity by comparing the emission intensities to the calibration curves.
-
Report the levels of metallic impurities in ppm or ppb.
By following these detailed protocols and comparing the performance of synthesized this compound with its alternatives, researchers can make informed decisions about the most suitable nickel salt for their specific applications and ensure the quality and reliability of their experimental results.
References
spectroscopic comparison of nickel perchlorate and nickel nitrate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and catalysis, the choice of counter-ion can significantly influence the reactivity and properties of a metal complex. Nickel(II) salts, in particular, are workhorses in various chemical transformations. This guide provides a detailed spectroscopic comparison of two common nickel(II) sources: nickel perchlorate, Ni(ClO₄)₂, and nickel nitrate, Ni(NO₃)₂. Understanding their distinct spectral signatures is crucial for in-situ reaction monitoring, quality control, and elucidating reaction mechanisms.
This comparison will delve into the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman spectroscopic characteristics of these two compounds, supported by experimental data and detailed methodologies.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound (Ni(ClO₄)₂) | Nickel Nitrate (Ni(NO₃)₂) | Key Distinctions |
| UV-Vis Spectroscopy | Exhibits absorption bands characteristic of the [Ni(H₂O)₆]²⁺ ion. | Shows similar absorption bands to the perchlorate salt in dilute aqueous solution, but shifts can occur with changes in concentration or solvent due to potential nitrate coordination. | The perchlorate anion is weakly coordinating, making this compound a good reference for the uncomplexed hexaaquanickel(II) ion. Nitrate has a greater propensity to coordinate to the nickel center. |
| FT-IR Spectroscopy | Dominated by strong, sharp peaks from the perchlorate anion (around 1100 cm⁻¹ and 625 cm⁻¹). | Displays characteristic strong absorption bands for the nitrate anion (around 1380 cm⁻¹). The symmetry of the nitrate ion can be lowered upon coordination, leading to the appearance of additional bands. | The distinct vibrational modes of the perchlorate and nitrate anions provide clear, non-overlapping signals for easy differentiation. |
| Raman Spectroscopy | A strong, sharp peak around 935 cm⁻¹ is characteristic of the symmetric stretch of the perchlorate anion. | A prominent peak around 1045 cm⁻¹ is indicative of the symmetric stretch of the nitrate anion. | The primary Raman active modes of the perchlorate and nitrate anions are well-separated, allowing for unambiguous identification and quantification in mixtures. |
Delving Deeper: A Quantitative Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
In aqueous solutions, the UV-Vis spectra of both this compound and nickel nitrate are dominated by the d-d electronic transitions of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. The perchlorate ion (ClO₄⁻) is known to be a very weakly coordinating anion, meaning it does not readily displace the water molecules surrounding the nickel ion.[1][2] Consequently, the UV-Vis spectrum of an aqueous this compound solution serves as a benchmark for the unperturbed [Ni(H₂O)₆]²⁺ species.
An aqueous solution of nickel(II) perchlorate exhibits characteristic absorption bands at approximately 8,700 cm⁻¹, 14,500 cm⁻¹, and 25,300 cm⁻¹.[1] In dilute aqueous solutions, nickel nitrate presents a very similar spectrum, suggesting that the nitrate ions are not significantly coordinated to the nickel center and exist as free ions in the hydration sphere. However, at higher concentrations or in less polar solvents, the nitrate ion can act as a ligand, leading to shifts in the absorption maxima and changes in molar absorptivity.
| Compound | Absorption Maxima (cm⁻¹) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| Nickel(II) Perchlorate | 8,700, 14,500, 25,300 | - | Water |
| Nickel(II) Nitrate | ~8,700, ~14,500, ~25,300 | - | Water |
Table 1: UV-Vis Spectroscopic Data for Aqueous Solutions of this compound and Nickel Nitrate.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for distinguishing between this compound and nickel nitrate, primarily due to the distinct vibrational modes of the perchlorate and nitrate anions.
The perchlorate anion (ClO₄⁻), with Td symmetry, exhibits a very strong and broad absorption band (ν₃) around 1100 cm⁻¹ and a strong, sharp band (ν₄) around 625 cm⁻¹. The nitrate anion (NO₃⁻), with D₃h symmetry, shows a very strong and broad absorption band (ν₃) around 1380 cm⁻¹.
A key difference arises when the anions coordinate to the nickel ion. Coordination of the nitrate ion lowers its symmetry, which can cause the appearance of new bands and splitting of existing ones. For instance, in some nickel-nitrate complexes, the ν₃ band can split into two components. In contrast, the perchlorate ion's tendency to remain uncoordinated means its characteristic peaks are less likely to show significant changes.
A direct comparison of Ni/NiO nanoparticles synthesized from nickel nitrate and this compound precursors using ATR-FTIR spectroscopy highlights these differences. The spectrum of the nitrate-derived sample clearly shows the characteristic nitrate vibrations, which are absent in the perchlorate-derived sample. The latter, instead, would show the distinctive perchlorate bands.
| Compound | Anion | Key Vibrational Modes (cm⁻¹) | Assignment |
| Nickel(II) Perchlorate Hexahydrate | Perchlorate (ClO₄⁻) | ~1100 (very strong, broad) | ν₃ (asymmetric stretch) |
| ~625 (strong, sharp) | ν₄ (asymmetric bend) | ||
| Nickel(II) Nitrate Hexahydrate | Nitrate (NO₃⁻) | ~1380 (very strong, broad) | ν₃ (asymmetric stretch) |
Table 2: Characteristic FT-IR Vibrational Modes for this compound and Nickel Nitrate.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. The symmetric stretching modes of the perchlorate and nitrate anions are very strong and sharp in the Raman spectrum, making them excellent diagnostic peaks.
The perchlorate anion shows a very strong and sharp symmetric stretching mode (ν₁) at approximately 935 cm⁻¹. The nitrate anion has its symmetric stretching mode (ν₁) at around 1045-1049 cm⁻¹. This significant difference in wavenumber allows for the easy identification and even quantification of each species in a mixture.
Similar to FT-IR, coordination of the nitrate ion to the nickel center can lead to changes in the Raman spectrum, such as the appearance of new bands or shifts in existing ones. The perchlorate ion is less likely to show such changes due to its weak coordinating ability.
| Compound | Anion | Key Raman Shift (cm⁻¹) | Assignment |
| Nickel(II) Perchlorate Hexahydrate | Perchlorate (ClO₄⁻) | ~935 (very strong, sharp) | ν₁ (symmetric stretch) |
| Nickel(II) Nitrate Hexahydrate | Nitrate (NO₃⁻) | ~1045 (very strong, sharp) | ν₁ (symmetric stretch) |
Table 3: Characteristic Raman Shifts for this compound and Nickel Nitrate.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and nickel nitrate.
UV-Vis Spectroscopy of Aqueous Solutions
-
Preparation of Solutions: Prepare stock solutions of this compound hexahydrate and nickel nitrate hexahydrate of known concentration (e.g., 0.1 M) in deionized water. Prepare a series of dilutions from the stock solutions to the desired concentrations.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with deionized water to be used as a reference.
-
Record a baseline spectrum with the reference cuvette in both the sample and reference beams.
-
Rinse the sample cuvette with the nickel salt solution to be analyzed and then fill it.
-
Place the sample cuvette in the sample beam path.
-
Record the absorption spectrum over the desired wavelength range (e.g., 300-1100 nm).
-
Repeat the measurement for each concentration and for both nickel salts.
-
FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry the solid this compound hexahydrate or nickel nitrate hexahydrate sample.
-
Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Measurement:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in a sample holder and position it in the spectrometer's beam path.
-
Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy of Aqueous Solutions
-
Preparation of Solutions: Prepare aqueous solutions of this compound and nickel nitrate at the desired concentrations in deionized water.
-
Instrumentation: Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Measurement:
-
Transfer the sample solution into a quartz cuvette or a glass vial.
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser beam into the solution.
-
Acquire the Raman spectrum over the desired spectral range, ensuring an adequate integration time and number of accumulations to achieve a good signal-to-noise ratio.
-
Record a spectrum of deionized water under the same conditions to identify and subtract any solvent-related peaks if necessary.
-
Visualizing the Spectroscopic Workflow
The logical flow of a comparative spectroscopic analysis can be visualized as follows:
Caption: Workflow for the comparative spectroscopic analysis of this compound and nickel nitrate.
Conclusion
The spectroscopic comparison of this compound and nickel nitrate reveals distinct and readily identifiable features for each compound. The choice between these two salts can be critical in chemical applications, and the ability to distinguish them and monitor their behavior in solution is paramount.
-
This compound serves as an excellent source of "free" nickel(II) ions in solution, with the perchlorate anion showing minimal interference in coordination chemistry. Its spectroscopic signature in the UV-Vis, FT-IR, and Raman regions is dominated by the hexaaquanickel(II) ion and the non-coordinating perchlorate.
-
Nickel nitrate , while also a common source of nickel(II), has a nitrate anion with a greater propensity to coordinate to the metal center, especially at higher concentrations or in non-aqueous media. This potential for coordination can be observed through shifts and splitting in its vibrational and electronic spectra.
By leveraging the complementary information provided by UV-Vis, FT-IR, and Raman spectroscopy, researchers can make informed decisions about the selection of their nickel source and gain deeper insights into the chemical systems they are investigating.
References
A Comparative Guide to the Electrochemical Potential of Nickel Perchlorate Versus Other Nickel Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of nickel perchlorate against other common nickel salts, namely nickel chloride, nickel sulfate, and nickel nitrate. The electrochemical potential of a nickel salt is a critical parameter in various applications, including electroplating, catalyst development, and battery technology. The nature of the anion can significantly influence the redox behavior of the Ni(II) ion in solution. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to clarify the relationships between these compounds.
Data Presentation: Comparison of Electrochemical Potentials
Direct comparative studies across all four nickel salts under identical conditions are limited in the available scientific literature. However, by synthesizing data from various sources, we can draw meaningful comparisons. The following table summarizes key electrochemical parameters for nickel chloride and nickel sulfate from a comparative study. Due to the lack of direct comparative data for this compound and nickel nitrate, their expected behavior is discussed based on the electrochemical properties of the respective anions.
| Nickel Salt | Anion | Observed Cathodic Peak Potential (V vs. Ag/AgCl) | Remarks |
| Nickel Chloride (NiCl₂) | Chloride (Cl⁻) | More positive potential | The initial stage of deposition is the direct reduction of Ni²⁺ ions. The charge-carrying species is suggested to be NiCl⁺.[1] |
| Nickel Sulfate (NiSO₄) | Sulfate (SO₄²⁻) | More negative potential | The initial stage of deposition is proton reduction. The charge-carrying species is suggested to be NiOH⁺.[1] |
| This compound (Ni(ClO₄)₂) | Perchlorate (ClO₄⁻) | Not directly compared | Perchlorate is generally a non-coordinating anion, which means it is less likely to form strong complexes with Ni(II) ions in solution compared to chloride. This might result in a deposition potential that is not significantly shifted from the standard potential of the Ni²⁺/Ni couple, though this is a theoretical expectation and requires experimental verification. Perchlorate itself can be electrochemically active under certain conditions.[2] |
| Nickel Nitrate (Ni(NO₃)₂) | Nitrate (NO₃⁻) | Not directly compared | Nitrate ions can be electrochemically active and may be reduced at the cathode, potentially complicating the nickel deposition process. The nitrate anion can also form complexes with Ni(II), which would influence the deposition potential. In some acidic solutions, chloride ions have been shown to enhance the active dissolution of nickel in the presence of nitrate.[3] |
Note: The exact values of the electrochemical potentials are highly dependent on experimental conditions such as electrolyte concentration, pH, temperature, and the nature of the working electrode.
Experimental Protocols
The primary technique for evaluating and comparing the electrochemical potentials of different nickel salts is cyclic voltammetry (CV) . This method provides information on the reduction and oxidation potentials of the nickel ions and can reveal the influence of the anion on the electrochemical process.
Experimental Protocol: Comparative Cyclic Voltammetry of Nickel Salts
1. Objective: To compare the electrochemical reduction and oxidation potentials of this compound, nickel chloride, nickel sulfate, and nickel nitrate in an aqueous electrolyte.
2. Materials and Equipment:
- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
- Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Counter Electrode (e.g., Platinum wire or graphite rod)
- Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
- Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
- Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Supporting Electrolyte (e.g., 0.1 M Sodium Perchlorate, NaClO₄, if the anion's effect is to be minimized, or a non-coordinating salt)
- Deionized water
- Argon or Nitrogen gas for deaeration
3. Procedure:
- Electrolyte Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each nickel salt in deionized water containing the supporting electrolyte.
- Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
- Deaeration: Purge the electrolyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
- Cyclic Voltammetry Scan:
- Set the potential window to scan from an initial potential where no reaction occurs to a sufficiently negative potential to observe the reduction of Ni(II) to Ni(0), and then reverse the scan to a positive potential to observe the oxidation of the deposited nickel. A typical range could be from +1.0 V to -1.5 V vs. Ag/AgCl.
- Set the scan rate (e.g., 50 mV/s).
- Run the cyclic voltammogram for several cycles until a stable voltammogram is obtained.
- Data Analysis:
- Record the cathodic peak potential (Epc) for the reduction of Ni(II) and the anodic peak potential (Epa) for the oxidation of Ni(0) for each nickel salt.
- Compare the Epc values to determine the relative ease of reduction for the nickel ion in the presence of different anions. A more positive Epc indicates an easier reduction.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
A Comparative Thermal Analysis of Nickel Perchlorate Hydrates: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the thermal properties of hydrated compounds is critical for safety, stability, and process control. This guide provides a comparative thermal analysis of different nickel perchlorate hydrates, supported by theoretical data and established experimental protocols.
Nickel(II) perchlorate, a potent oxidizing agent, exists in several hydrated forms, with the hexahydrate, Ni(ClO₄)₂·6H₂O, being the most common. The degree of hydration significantly influences the compound's thermal stability. Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are essential for characterizing these materials. While comprehensive comparative experimental data across all hydrates is not extensively documented in a single source, this guide consolidates theoretical values and typical experimental findings to provide a clear comparative framework.
Data Presentation: Thermal Decomposition of this compound Hydrates
The thermal decomposition of this compound hydrates primarily involves a multi-step dehydration process, followed by the decomposition of the anhydrous salt. The theoretical mass loss for the removal of water molecules from various hydrates is presented below. These values are crucial for interpreting TGA results.
| Hydrate Form | Molecular Formula | Total Water Content (%) | Dehydration Steps (Theoretical Mass Loss %) | Final Residue (NiO) (%) |
| Hexahydrate | Ni(ClO₄)₂·6H₂O | 29.54% | Ni(ClO₄)₂·6H₂O → Ni(ClO₄)₂·2H₂O (19.69%) Ni(ClO₄)₂·2H₂O → Ni(ClO₄)₂ (9.85%) | 20.43% |
| Tetrahydrate | Ni(ClO₄)₂·4H₂O | 21.98% | Ni(ClO₄)₂·4H₂O → Ni(ClO₄)₂·2H₂O (10.99%) Ni(ClO₄)₂·2H₂O → Ni(ClO₄)₂ (10.99%) | 22.81% |
| Dihydrate | Ni(ClO₄)₂·2H₂O | 12.28% | Ni(ClO₄)₂·2H₂O → Ni(ClO₄)₂ (12.28%) | 25.46% |
| Anhydrous | Ni(ClO₄)₂ | 0% | - | 29.02% |
Note: The stepwise dehydration for the hexahydrate is based on common observations for similar metal salt hydrates, where a stable dihydrate intermediate is often formed. The final residue, nickel(II) oxide (NiO), is the expected product after the complete decomposition of the anhydrous perchlorate at higher temperatures.
Experimental Protocols
The following section details a typical experimental protocol for the comparative thermal analysis of this compound hydrates using TGA, DTA, and DSC.
Objective:
To determine the thermal stability and decomposition pathway of different this compound hydrates.
Materials:
-
This compound Hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Other this compound hydrates (if available)
-
High-purity nitrogen or argon gas
-
Alumina or platinum crucibles
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC)
Procedure:
-
Sample Preparation: A small amount of the this compound hydrate sample (typically 2-5 mg) is accurately weighed into a clean, tared TGA crucible.
-
Instrument Setup:
-
The TGA/DTA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.
-
A heating program is set, typically from ambient temperature to around 600 °C. A constant heating rate of 10 °C/min is commonly used.
-
-
Thermal Analysis:
-
The sample is heated according to the defined temperature program.
-
The TGA instrument records the mass of the sample as a function of temperature.
-
The DTA/DSC instrument simultaneously records the temperature difference between the sample and a reference or the heat flow to the sample, respectively.
-
-
Data Analysis:
-
The TGA curve is analyzed to determine the temperature ranges of mass loss and the percentage of mass lost at each step. This is compared with the theoretical values to identify the dehydration and decomposition steps.
-
The DTA/DSC curve is analyzed to identify endothermic events (e.g., dehydration, melting) and exothermic events (e.g., decomposition, oxidation). The peak temperatures of these events are recorded.
-
Mandatory Visualization
The logical workflow for the comparative thermal analysis of this compound hydrates is illustrated in the diagram below.
Caption: Workflow for Thermal Analysis of this compound Hydrates.
Assessing the Lewis Acidity of Nickel Perchlorate Complexes: A Comparative Guide
Nickel(II) perchlorate, particularly its hexahydrate form (Ni(ClO4)2·6H2O), is recognized as an effective Lewis acid catalyst in a variety of organic transformations. Its ability to activate substrates has been demonstrated in reactions such as cycloadditions, arylations, and other carbon-carbon bond-forming reactions. This guide provides a comparative assessment of the Lewis acidity of nickel perchlorate, outlines the experimental methods used to evaluate Lewis acidity, and presents a relevant catalytic mechanism.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of a compound is its ability to accept an electron pair. A widely accepted method for quantifying Lewis acidity is the Gutmann-Beckett method.[1] This technique utilizes triethylphosphine oxide (TEPO) as a probe molecule and measures the change in the ³¹P nuclear magnetic resonance (NMR) chemical shift (Δδ) upon interaction with a Lewis acid. The greater the downfield shift of the ³¹P signal, the stronger the Lewis acid. This shift can be used to calculate the Gutmann Acceptor Number (AN), a dimensionless measure of Lewis acidity, using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)[1]
Where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of TEPO in the presence of the Lewis acid.
Comparative Catalytic Performance
A study on the photochemical asymmetric [2+2] cycloaddition of an α,β-unsaturated 2-acyl imidazole with a diene provides a basis for comparing the catalytic activity of various nickel salts. The product yield can serve as an indirect measure of the effective Lewis acidity of the catalyst under the reaction conditions.
| Catalyst | Product Yield (%) |
| Ni(ClO₄)₂·6H₂O | 61 |
| Ni(OTf)₂ | 55 |
| NiCl₂ | 48 |
| Ni(BF₄)₂·6H₂O | 52 |
Data adapted from a representative study on nickel-catalyzed cycloaddition reactions. The yields reflect the efficiency of the respective nickel salt in promoting the desired transformation.
In this specific cycloaddition, nickel(II) perchlorate hexahydrate demonstrated the highest catalytic activity, suggesting it possesses a strong Lewis acidic character compared to the other nickel salts tested.
Experimental Protocols
Determination of Lewis Acidity via the Gutmann-Beckett Method (General Protocol)
This protocol describes the general procedure for determining the Gutmann Acceptor Number of a Lewis acid using ³¹P NMR spectroscopy.
Materials:
-
Lewis acid (e.g., Nickel(II) salt)
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, CD₃CN)
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) to exclude moisture.
-
A solution of TEPO in the chosen deuterated solvent is prepared at a specific concentration (e.g., 0.02 M).
-
An equimolar amount of the Lewis acid is added to the TEPO solution.
-
The mixture is thoroughly mixed until the Lewis acid is fully dissolved.
-
The solution is transferred to an NMR tube and sealed.
-
NMR Analysis: A ³¹P{¹H} NMR spectrum is recorded.
-
The chemical shift (δ) of the resulting adduct is referenced to an external standard (e.g., 85% H₃PO₄).
-
Calculation: The Acceptor Number (AN) is calculated using the formula mentioned previously.
Protocol for Nickel-Catalyzed Photochemical [2+2] Cycloaddition
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Chiral ligand (e.g., a tridentate ligand)
-
α,β-unsaturated 2-acyl imidazole
-
Alkene
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk tube
-
Blue LED lamp (λₘₐₓ ≈ 455 nm)
Procedure:
-
Catalyst Preparation: A solution of Ni(ClO₄)₂·6H₂O and the chiral ligand in acetonitrile is stirred at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: In a dried Schlenk tube under an inert atmosphere, the α,β-unsaturated 2-acyl imidazole, the alkene, and the freshly prepared nickel catalyst solution are combined in acetonitrile.
-
The reaction mixture is degassed using three freeze-pump-thaw cycles.
-
Photoreaction: The sealed tube is placed in proximity to a blue LED lamp and irradiated at a controlled temperature (e.g., -20 °C) for a specified time (e.g., 20 hours).
-
Workup and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the cycloaddition product. The yield and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the nickel-perchlorate-catalyzed photochemical [2+2] cycloaddition. The Lewis acidic nickel center coordinates to the α,β-unsaturated carbonyl compound, activating it for the subsequent photochemical step.
References
A Comparative Guide to the Synthesis of Nickel Perchlorate: Traditional vs. Novel Electrochemical Routes
For researchers, scientists, and professionals in drug development, the purity, efficiency, and safety of chemical synthesis routes are paramount. This guide provides a detailed comparison of traditional chemical methods for synthesizing nickel perchlorate against a promising, novel electrochemical approach. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your laboratory needs.
Nickel(II) perchlorate, Ni(ClO₄)₂, is a powerful oxidizing agent and a versatile precursor in the synthesis of various nickel-containing compounds and energetic materials.[1] The choice of synthetic route can significantly impact the product's quality, cost, and the safety of the procedure. This guide explores the established acid-base and metathesis reactions and contrasts them with a proposed direct electrochemical synthesis.
Executive Summary of Synthetic Routes
| Parameter | Traditional Acid-Base Reaction | Traditional Metathesis Reaction | Novel Electrochemical Synthesis (Proposed) |
| Starting Materials | Nickel(II) Carbonate, Perchloric Acid | Nickel(II) Sulfate, Barium Perchlorate | Nickel metal, Sodium Perchlorate |
| Reaction Principle | Acid-base neutralization | Precipitation of an insoluble salt | Anodic dissolution of nickel and combination with perchlorate ions |
| Typical Yield | High (>90%) | Moderate to High (70-90%) | Potentially High (>90%) |
| Product Purity | High, dependent on reactant purity | Good, may require purification to remove co-precipitates | Potentially very high, avoids salt by-products |
| Reaction Time | Hours | Hours | Potentially shorter, dependent on current density |
| Key Advantages | Simple, high yield, readily available precursors | Avoids direct handling of concentrated perchloric acid | Direct synthesis from elemental nickel, high purity, avoids strong acids |
| Key Disadvantages | Requires handling of highly corrosive and potentially explosive perchloric acid | Formation of a fine precipitate (BaSO₄) can complicate filtration, barium salts are toxic. | Requires specialized electrochemical equipment, potential for side reactions |
| Safety Concerns | Handling of concentrated perchloric acid, potential for explosion with organic materials.[1] | Barium salts are toxic. Perchlorate salts are strong oxidizers. | Standard electrical safety, handling of perchlorate electrolytes. |
Traditional Synthetic Routes: The Established Workhorses
The most common methods for preparing this compound rely on straightforward chemical reactions that have been utilized for decades.
Acid-Base Reaction: A Direct Approach
This method involves the reaction of a nickel(II) salt, typically nickel(II) carbonate or hydroxide, with perchloric acid. The driving force is the formation of water and carbon dioxide (in the case of the carbonate), leading to the formation of aqueous this compound.
Reaction: NiCO₃(s) + 2HClO₄(aq) → Ni(ClO₄)₂(aq) + H₂O(l) + CO₂(g)[2]
-
Preparation: In a well-ventilated fume hood, carefully add a stoichiometric amount of nickel(II) carbonate to a stirred solution of perchloric acid (typically 60-70%). The addition should be slow to control the effervescence of carbon dioxide.
-
Reaction: Continue stirring the mixture until the nickel carbonate has completely dissolved, indicating the completion of the reaction. The solution will turn a characteristic green color.
-
Isolation: The resulting this compound solution can be concentrated by gentle heating to induce crystallization of the hexahydrate form (Ni(ClO₄)₂·6H₂O).
-
Purification: The crystals can be collected by filtration, washed with a small amount of cold distilled water, and dried in a desiccator.
Metathesis Reaction: Avoiding Perchloric Acid
For laboratories wishing to avoid the direct use of concentrated perchloric acid, a metathesis (double displacement) reaction offers a safer alternative. This method typically involves the reaction of aqueous solutions of nickel(II) sulfate and barium perchlorate. The insoluble barium sulfate precipitates, leaving this compound in the solution.[1]
Reaction: NiSO₄(aq) + Ba(ClO₄)₂(aq) → Ni(ClO₄)₂(aq) + BaSO₄(s)[1]
-
Preparation: Prepare separate aqueous solutions of nickel(II) sulfate and barium perchlorate.
-
Reaction: Slowly add the barium perchlorate solution to the stirred nickel(II) sulfate solution. A dense white precipitate of barium sulfate will form immediately.
-
Isolation: The barium sulfate precipitate is removed by filtration. The resulting filtrate is an aqueous solution of this compound.
-
Purification: The this compound hexahydrate can be obtained by crystallization as described in the acid-base method. It is crucial to ensure complete removal of the toxic barium sulfate.
A Novel Approach: Direct Electrochemical Synthesis
A promising new route for the synthesis of this compound involves the direct electrochemical dissolution of a nickel anode in a perchlorate-containing electrolyte. This method offers the potential for high purity and avoids the use of strong acids or the generation of solid by-products.
Anode Reaction: Ni(s) → Ni²⁺(aq) + 2e⁻ Overall Process: Ni(s) + 2NaClO₄(aq) → Ni(ClO₄)₂(aq) + 2Na(s) (at cathode, which would then react with water)
The fundamental principle is the anodic dissolution of a high-purity nickel metal electrode directly into an electrolyte containing perchlorate ions. By controlling the electrochemical parameters, the formation of nickel(II) ions can be precisely managed, leading to a clean synthesis of the desired salt.
-
Electrochemical Cell Setup: An undivided electrochemical cell is assembled with a high-purity nickel plate as the anode and a platinum or graphite plate as the cathode.
-
Electrolyte: The cell is filled with an aqueous solution of a stable perchlorate salt, such as sodium perchlorate (NaClO₄), which serves as the source of perchlorate ions and as the supporting electrolyte.
-
Electrolysis: A constant current is applied between the anode and cathode. The nickel anode will oxidize and dissolve into the solution as Ni²⁺ ions.
-
Isolation and Purification: After the desired amount of nickel has been dissolved (determined by Faraday's laws of electrolysis), the electrolysis is stopped. The resulting solution of this compound can be concentrated and the product crystallized.
Validation and Characterization of Synthesized this compound
Regardless of the synthetic route chosen, it is crucial to validate the identity and purity of the final product. The following analytical techniques are recommended:
-
Qualitative Analysis:
-
Appearance: this compound hexahydrate should form green crystals.[2]
-
Flame Test: A simple flame test can indicate the presence of nickel, although it is not a conclusive test.
-
-
Quantitative Analysis:
-
Structural and Purity Analysis:
-
Infrared (IR) Spectroscopy: To confirm the presence of the perchlorate ion and water of hydration.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the hexahydrate.[2]
-
Elemental Analysis: To determine the elemental composition (Ni, Cl, O, H) and confirm the empirical formula.
-
Safety Considerations
The synthesis and handling of this compound and its precursors require strict adherence to safety protocols due to their hazardous nature.
-
Perchloric Acid and Perchlorates: Perchloric acid is a strong acid and a powerful oxidizing agent. It can react explosively with organic materials and reducing agents.[1] All work with concentrated perchloric acid should be conducted in a designated fume hood designed for perchloric acid use. Perchlorate salts are also strong oxidizers and should be handled with care.[6]
-
Nickel Compounds: Nickel compounds are classified as potential carcinogens and can cause skin sensitization.[1][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[7]
-
Barium Compounds: Barium salts are toxic if ingested. Care should be taken to avoid exposure and to dispose of barium-containing waste properly.
-
Electrochemical Safety: Standard precautions for working with electrical equipment should be followed during electrochemical synthesis.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the traditional and novel synthetic routes.
Conclusion
The choice of a synthetic route for this compound depends on the specific requirements of the laboratory, including available equipment, safety protocols, and desired product purity. The traditional acid-base and metathesis reactions are well-established and reliable methods. However, the proposed novel electrochemical synthesis presents an intriguing alternative that could offer advantages in terms of purity and safety by avoiding the use of strong acids and the formation of solid by-products. Further research and validation of the electrochemical route are warranted to fully assess its potential as a superior method for the synthesis of high-purity this compound.
References
- 1. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 2. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
A Comparative Guide to the Catalytic Efficiency of Nickel and Palladium Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While palladium complexes have historically been the catalysts of choice for this transformation, the cost-effectiveness and unique reactivity of nickel catalysts have positioned them as compelling alternatives. This guide provides a detailed comparison of the catalytic performance of a well-defined nickel complex, [Ni(dppf)Cl₂], and its palladium analogue, [Pd(dppf)Cl₂], in the Suzuki-Miyaura cross-coupling of 4-bromobenzotrifluoride with phenylboronic acid.
It is important to note that while nickel perchlorate (Ni(ClO₄)₂) is known to catalyze various organic transformations, a comprehensive literature search did not yield specific quantitative data (i.e., Turnover Number, Turnover Frequency, or detailed yields under comparable conditions) for its use in the Suzuki-Miyaura reaction. Therefore, a direct quantitative comparison of this compound with palladium catalysts in this context is not feasible based on the available experimental data. This guide will focus on the direct, head-to-head comparison of the aforementioned dppf-ligated nickel and palladium complexes, for which robust comparative data is available.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The following table summarizes the catalytic performance of [Ni(dppf)Cl₂] and [Pd(dppf)Cl₂] in the Suzuki-Miyaura cross-coupling of 4-bromobenzotrifluoride and phenylboronic acid. The data highlights the influence of various additives on the reaction yield, providing insights into the robustness and functional group tolerance of each catalytic system.
| Additive (1.0 eq) | Functional Group | [Ni(dppf)Cl₂] Yield (%) | [Pd(dppf)Cl₂] Yield (%) |
| None | - | 95 | 98 |
| Anisole | Ether | 93 | 97 |
| 4-Fluoroanisole | Fluoro, Ether | 94 | 98 |
| Benzonitrile | Nitrile | 85 | 96 |
| 4-Trifluoromethylaniline | Amine, Trifluoromethyl | 78 | 92 |
| N-Phenylacetamide | Amide | 91 | 95 |
| 2-Phenylpyridine | Pyridine | 65 | 88 |
| 3-Phenylthiophene | Thiophene | 88 | 94 |
Experimental Protocols
Detailed methodologies for the synthesis of the precatalysts and the execution of the Suzuki-Miyaura cross-coupling reaction are provided below. These protocols are based on established and verified literature procedures.
Synthesis of [Ni(dppf)Cl₂] and [Pd(dppf)Cl₂] Precatalysts
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Palladium(II) chloride (PdCl₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Ethanol (absolute)
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure for [Ni(dppf)Cl₂]:
-
In a Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of NiCl₂·6H₂O (1.0 eq) in absolute ethanol.
-
To this stirring solution, add a solution of dppf (1.0 eq) in absolute ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain stirring for 4 hours.
-
Cool the mixture to room temperature, which will result in the formation of a precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with ethanol followed by diethyl ether.
-
Dry the red crystalline product under vacuum.
Procedure for [Pd(dppf)Cl₂]:
-
In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 eq) and dppf (1.0 eq) in absolute ethanol.
-
Heat the suspension to reflux and stir for 6 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting orange-red precipitate by filtration.
-
Wash the solid with ethanol and then diethyl ether.
-
Dry the product under vacuum.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromobenzotrifluoride, 1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 eq)
-
[Ni(dppf)Cl₂] or [Pd(dppf)Cl₂] (catalyst, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Additive (if applicable, 1.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, the respective catalyst, and potassium phosphate.
-
If an additive is being screened, add it to the Schlenk tube.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for comparing catalyst performance.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing catalyst performance.
Safety Operating Guide
Safe Disposal of Nickel Perchlorate: A Comprehensive Guide for Laboratory Professionals
The proper disposal of nickel perchlorate is a critical aspect of laboratory safety and environmental responsibility. As a potent oxidizer, a known carcinogen, and an environmental hazard, this compound and its waste materials demand meticulous handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring compliance and minimizing risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood. Adherence to strict safety protocols is essential to prevent accidental exposure and hazardous reactions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust, wear a suitable respirator.[1][2][3]
Incompatible Materials:
-
Store and handle this compound away from strong reducing agents and combustible materials to prevent fire or explosion.[2][3]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines a recommended method for converting this compound waste into a more stable and less hazardous form for collection by a certified hazardous waste disposal service.
1. Waste Segregation and Collection:
-
Collect all this compound waste, including residues, contaminated materials (e.g., weighing paper, gloves), and solutions, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams, particularly combustible materials or strong reducing agents.[2][3]
2. Chemical Treatment (Reduction of Perchlorate):
-
A recommended method for the disposal of perchlorates is to reduce the perchlorate ion (ClO₄⁻) to the less hazardous chloride ion (Cl⁻).[4]
-
This procedure should only be performed by personnel trained in handling hazardous chemical reactions and with appropriate safety measures in place.
-
Note: Specific reduction protocols can vary. A common method involves reaction with a reducing agent like sodium bisulfite or ferrous sulfate under controlled conditions. It is crucial to consult established laboratory safety manuals or a qualified chemist to determine the precise stoichiometry and reaction conditions for the amount of waste generated.
3. Precipitation of Nickel:
-
Following the reduction of the perchlorate, the nickel can be precipitated from the solution. This is often achieved by adjusting the pH to form an insoluble nickel compound, such as nickel hydroxide or nickel carbonate.[4][5]
-
For example, slowly adding a solution of sodium carbonate or sodium hydroxide will precipitate nickel carbonate or nickel hydroxide, respectively.
-
The resulting solid nickel waste should be collected by filtration.
4. Final Waste Collection and Labeling:
-
The precipitated nickel compound and any other solid waste contaminated with this compound should be placed in a sealed, robust container.
-
The container must be clearly labeled as "Hazardous Waste: Contains Nickel Compounds" and include details of the contents.
-
The remaining liquid, now containing chloride ions, should be tested for any residual nickel before neutralization and disposal in accordance with local regulations. It may still be classified as hazardous waste depending on the nickel concentration.
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and final disposal of the treated nickel waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound and details of the treatment process. This compound waste is classified for transport under UN1481.[1][2]
Quantitative Data and Hazard Information
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Parameter | Value | Reference |
| UN Number | 1481 | [1][2] |
| Proper Shipping Name | PERCHLORATES, INORGANIC, N.O.S. (this compound) | [2][3] |
| Hazard Class | 5.1 (Oxidizer) | [2] |
| Packing Group | II | [2] |
| Signal Word | Danger | [1][2] |
| Melting Point | 140 °C / 284 °F | [1][2] |
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Spill: Evacuate the area and remove all sources of ignition. Avoid breathing dust and ensure adequate ventilation. Prevent the spill from entering drains.[1] Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1][2] Seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Nickel(II) Perchlorate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nickel(II) Perchlorate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Nickel(II) perchlorate is a powerful oxidizing agent and is classified as a hazardous substance. It is corrosive, can cause severe skin burns and eye damage, may cause allergic skin or respiratory reactions, and is a suspected carcinogen and reproductive toxin.[1][2][3] Strict adherence to safety protocols is mandatory.
Quantitative Exposure Limits:
| Parameter | Value | Organization | Notes |
| Threshold Limit Value (TLV) | 0.1 mg/m³ (inhalable fraction, as Ni) | ACGIH | [4][5] |
| Permissible Exposure Limit (PEL) | 1.0 mg/m³ (as Ni) | OSHA | [4][5] |
| Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ (as Ni) | NIOSH | [4][5] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and dust, preventing severe eye damage.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is recommended.[2] | Prevents skin burns, allergic reactions, and absorption of the chemical.[1][3] |
| Respiratory Protection | In case of inadequate ventilation or if exposure limits are exceeded, wear a full-face respirator.[2] A self-contained breathing apparatus (SCBA) should be used in emergency situations.[3] | Protects against inhalation of dust, which can cause respiratory irritation, sensitization, and potential long-term health effects.[1][3] |
Step-by-Step Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).[1]
-
Dispensing: Avoid creating dust when handling the solid crystalline substance.[2] Use non-sparking tools.[2]
-
Mixing: When preparing solutions, slowly add the Nickel(II) perchlorate to the solvent to avoid splashing.
-
Heating: Avoid heating the substance as it can decompose.[6]
-
Contamination: Prevent contact with combustible materials, strong reducing agents, clothing, and other incompatible substances.[1][6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][7]
Storage:
-
Store in a designated corrosives area.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from combustible materials and incompatible substances.[1][6] Use plastic (HDPE or PTFE) or glass bottles for storage.[6]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][9] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2] |
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the spill area.[2]
-
Wear appropriate PPE, including respiratory protection.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[1]
-
For liquid spills, soak up with inert absorbent material and place in a suitable container for disposal.[3]
-
Do not allow the chemical to enter drains or waterways.[2]
Disposal Plan:
-
Waste Characterization: Nickel(II) perchlorate waste is considered hazardous waste.[1]
-
Reduction: It is recommended to reduce the perchlorate to a less hazardous form, such as chloride.[6]
-
Precipitation: The nickel should then be precipitated into an insoluble form.[6]
-
Containerization: Collect waste in suitable, closed, and properly labeled containers.[1]
-
Disposal: Dispose of the waste through an approved waste disposal plant.[1] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of Nickel(II) Perchlorate.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Nickel perchlorate | Cl2NiO8 | CID 26158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nickel(II) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Nickel(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 7. Page loading... [wap.guidechem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
